Acid-PEG2-NHS ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO8/c14-9-1-2-10(15)13(9)21-12(18)4-6-20-8-7-19-5-3-11(16)17/h1-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDVUAAFWRODRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Acid-PEG2-NHS ester, a versatile heterobifunctional crosslinker. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for its effective application in bioconjugation, drug delivery systems, and surface modification. This document outlines the molecule's core properties, presents key quantitative data in a structured format, provides detailed experimental protocols, and visualizes relevant workflows and pathways.
Core Concepts: Understanding this compound
This compound is a chemical crosslinker featuring two distinct reactive functional groups at either end of a short polyethylene glycol (PEG) spacer.[1] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, a process often referred to as orthogonal ligation.[1]
The key components of the this compound molecule are:
-
Carboxylic Acid (-COOH): This functional group enables the conjugation to primary amines or other nucleophiles through the formation of a stable amide bond. This reaction typically requires activation with carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).[2]
-
N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily couples with primary amines (such as those found on the side chains of lysine residues in proteins) at a physiological to slightly alkaline pH to form a stable amide bond.[3]
-
PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the solubility of the molecule and the resulting conjugate in aqueous environments. It also provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1]
The unique architecture of this compound makes it an invaluable tool in the development of complex biomolecular structures, including antibody-drug conjugates (ADCs), and for the functionalization of surfaces.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Source |
| Chemical Formula | C12H17NO8 | |
| Molecular Weight | 303.27 g/mol | |
| Purity | ≥95% |
Table 1: Physicochemical Properties of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Water | Sparingly Soluble |
Table 2: Solubility of this compound
| pH | Temperature (°C) | Approximate Half-life (minutes) | Source |
| 7.0 | 0 | 240 - 300 | |
| 8.0 | 25 | 4.9* | |
| 8.6 | 4 | 10 |
Table 3: Approximate Hydrolysis Half-life of the NHS Ester Moiety
*Note: The half-life at pH 8 is for mPEG2-NHS, a structurally similar molecule. The hydrolysis rate of NHS esters is significantly influenced by the specific chemical structure and buffer conditions. This value should be considered an approximation. Aminolysis rates, the reaction with amines, generally parallel hydrolysis rates.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in bioconjugation.
General Handling and Storage
-
Storage: Store this compound at -20°C, protected from light and moisture.
-
Handling: The NHS ester moiety is susceptible to hydrolysis. To ensure reactivity, always use anhydrous solvents such as DMSO or DMF for preparing stock solutions. Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Prepare stock solutions immediately before use and discard any unused portion.
Two-Step Orthogonal Bioconjugation Protocol: Protein-Small Molecule Conjugation
This protocol describes a two-step process for conjugating a protein to a small molecule using this compound. This method leverages the differential reactivity of the carboxylic acid and NHS ester groups.
Step 1: Conjugation of the Small Molecule to the Carboxylic Acid Group of the Linker
-
Activation of the Carboxylic Acid:
-
Dissolve the small molecule containing a primary amine in an anhydrous organic solvent (e.g., DMF or DMSO).
-
In a separate tube, dissolve this compound (1.1 equivalents), EDC (1.1 equivalents), and NHS (or sulfo-NHS for aqueous reactions) (1.1 equivalents) in the appropriate anhydrous solvent to create an activated linker solution.
-
Incubate the activation reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to the Small Molecule:
-
Add the activated this compound solution to the small molecule solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
-
Purification of the Linker-Small Molecule Conjugate:
-
Once the reaction is complete, purify the resulting NHS-activated linker-small molecule conjugate from excess reagents and byproducts. This can be achieved by reverse-phase HPLC or other suitable chromatographic methods.
-
Step 2: Conjugation of the Purified Linker-Small Molecule to the Protein
-
Protein Preparation:
-
Dissolve the target protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified NHS-activated linker-small molecule conjugate in an anhydrous solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Add a 10- to 50-fold molar excess of the linker-small molecule solution to the protein solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10% to maintain protein integrity.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
-
-
Purification of the Final Protein-Small Molecule Conjugate:
-
Remove unreacted linker-small molecule conjugate and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Mandatory Visualizations
Orthogonal Bioconjugation Workflow
Caption: A workflow diagram illustrating a two-step orthogonal bioconjugation strategy.
Signaling Pathway for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A simplified pathway for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, provides researchers and drug developers with a high degree of control over the conjugation process. The hydrophilic PEG spacer further enhances the properties of the resulting conjugates, making this linker a valuable asset in the development of next-generation therapeutics and advanced diagnostic tools. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound in a variety of research and development settings.
References
An In-depth Technical Guide to Acid-PEG2-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Acid-PEG2-NHS ester. It details its chemical structure, physicochemical properties, and its applications in bioconjugation, with a focus on protein and peptide modification. This document also includes detailed experimental protocols and a visual representation of a typical protein labeling workflow.
Core Concepts: Structure and Functionality
This compound is a versatile crosslinking reagent characterized by two key functional groups at opposing ends of a short polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or orthogonal conjugation of different molecules.
-
Carboxylic Acid (-COOH): This terminal group enables the coupling to primary amines or other nucleophiles through the formation of a stable amide bond. This reaction typically requires activation with coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the N-terminus of proteins or the side chain of lysine residues.[1] This reaction proceeds efficiently under mild, slightly basic conditions (pH 7.2-8.5) to form a stable amide linkage.[][3]
-
PEG2 Spacer: The diethene glycol spacer provides a flexible and hydrophilic linkage between the two reactive ends. This PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduces steric hindrance, and can improve the pharmacokinetic properties of labeled biomolecules.[1]
Physicochemical and Chemical Properties
A clear understanding of the properties of this compound is crucial for its effective use in experimental design. The following tables summarize its key characteristics.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇NO₈ | [1] |
| Molecular Weight | 303.27 g/mol | |
| CAS Number | 2752068-22-5 | |
| Purity | ≥95% |
Solubility and Stability
| Property | Description | Reference |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The hydrophilic PEG spacer enhances solubility in aqueous media. | |
| Storage | Store at -20°C, desiccated and protected from light. It is moisture-sensitive. | |
| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation. Use anhydrous solvents for reconstitution. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes. | |
| NHS Ester Hydrolysis | The NHS ester group is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation. The rate of hydrolysis is pH-dependent, increasing significantly at higher pH values. The half-life of an NHS ester can be several hours at pH 7 but drops to minutes at pH 8.6. |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protein Labeling with the NHS Ester Terminus
This protocol describes the conjugation of the NHS ester group of this compound to primary amines on a target protein.
Materials:
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Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris-HCl or glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
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Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add a quenching buffer to a final concentration sufficient to consume any unreacted NHS ester (e.g., 50 mM Tris-HCl).
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
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Amide Coupling with the Carboxylic Acid Terminus
This protocol outlines the conjugation of the carboxylic acid group of the this compound-modified molecule to a primary amine-containing molecule using EDC/NHS chemistry.
Materials:
-
Molecule with a primary amine
-
This compound-modified molecule
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound-modified molecule in the activation buffer.
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Dissolve the amine-containing molecule in an appropriate buffer.
-
-
Activation of the Carboxylic Acid:
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Add EDC and NHS (or Sulfo-NHS) to the solution of the this compound-modified molecule. A molar excess of EDC and NHS over the carboxylic acid is typically used.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule to the activated carboxylic acid solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction with an appropriate quenching buffer.
-
Purify the final conjugate using a suitable method to remove unreacted molecules and byproducts.
-
Visualizing the Workflow: Protein Labeling
The following diagram illustrates a typical experimental workflow for labeling a protein with this compound via its NHS ester functionality.
Applications in Research and Drug Development
The unique heterobifunctional nature of this compound makes it a valuable tool in various scientific disciplines:
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Antibody-Drug Conjugates (ADCs): This crosslinker can be used to attach cytotoxic drugs to antibodies, leveraging the specificity of the antibody to deliver the drug to target cells.
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Protein and Peptide Modification: It is widely used to PEGylate proteins and peptides, which can improve their solubility, stability, and pharmacokinetic profiles.
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Surface Immobilization: Molecules can be tethered to amine-functionalized surfaces for applications in biosensors, immunoassays, and proteomics.
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Fluorescent Labeling: Fluorophores can be attached to biomolecules for use in imaging and flow cytometry.
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Biotinylation: The attachment of biotin to proteins allows for their detection and purification using avidin or streptavidin-based systems.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that facilitates the efficient and controlled conjugation of biomolecules. Its well-defined structure, which includes a hydrophilic PEG spacer, a reactive NHS ester, and a versatile carboxylic acid, provides researchers with a robust tool for a wide range of applications in drug development, diagnostics, and fundamental biological research. A thorough understanding of its chemical properties and reaction kinetics is essential for achieving optimal results in bioconjugation experiments.
References
A Technical Guide to the Mechanism and Application of Acid-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid-PEG2-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and diagnostics. Its architecture, featuring a terminal carboxylic acid and a highly reactive N-hydroxysuccinimide (NHS) ester separated by a discrete two-unit polyethylene glycol (PEG) linker, enables the sequential and controlled linkage of two distinct molecular entities. This guide provides an in-depth analysis of its mechanism of action, a summary of critical reaction parameters, detailed experimental protocols, and an overview of its key applications.
Molecular Structure and Core Functionality
This compound is a precisely defined chemical entity designed for covalent conjugation.[1] Its structure consists of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that selectively targets primary amines (–NH₂), such as those found on the N-terminus of proteins or the side chains of lysine residues.[2] The reaction forms a stable and irreversible amide bond.[3]
-
Polyethylene Glycol (PEG) Linker: The PEG₂ spacer, composed of two ethylene glycol units, is a short, flexible, and hydrophilic chain. This linker enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces steric hindrance during conjugation, and provides spatial separation between the conjugated molecules.[4][5]
-
Carboxylic Acid: The terminal carboxyl group (–COOH) provides a second, orthogonal reactive site. It can be activated (e.g., using EDC/NHS chemistry) to react with primary amines or other nucleophiles, allowing for a subsequent, controlled conjugation step.
This dual functionality allows for a stepwise conjugation strategy, making it a valuable tool for creating complex molecular assemblies like antibody-drug conjugates (ADCs).
Mechanism of Action: The Amine-Reactive Chemistry
The primary mechanism of action for the this compound involves the acylation of a primary amine by the NHS ester group.
The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the NHS ester by the lone pair of electrons on a deprotonated primary amine. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient in the pH range of 7.2 to 8.5. At lower pH, primary amines are protonated (–NH₃⁺) and non-nucleophilic, inhibiting the reaction. At pH levels above 8.5, the rate of hydrolysis of the NHS ester increases significantly, where water molecules attack the ester, rendering it inactive for conjugation. This competing hydrolysis reaction is a critical factor to control for achieving high conjugation efficiency.
Quantitative Data and Reaction Parameters
Successful conjugation relies on the careful control of reaction conditions. The stability of the NHS ester is highly dependent on pH and temperature, with hydrolysis being the primary competing reaction.
| Parameter | Recommended Value/Range | Notes | Citation |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity with ester hydrolysis. Lower pH deprotonates amines; higher pH accelerates hydrolysis. | |
| NHS Ester Half-Life | ~4-5 hours (pH 7.0, 0°C) | The stability of the NHS ester decreases rapidly as pH and temperature increase. | |
| ~10 minutes (pH 8.6, 4°C) | Highlights the need to use freshly prepared reagent solutions and control reaction time. | ||
| Solvent for Stock | Anhydrous DMSO or DMF | NHS esters are often insoluble in aqueous buffers and are moisture-sensitive. High-quality, amine-free solvents are critical. | |
| Molar Excess | 5x to 20x over target molecule | The optimal ratio depends on the target molecule and desired degree of labeling; requires empirical optimization. | |
| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris, Glycine) which would compete with the target molecule for reaction. | |
| Reaction Time | 30 min - 2 hours (Room Temp) or 2-4 hours (4°C) | Longer times may be needed but increase the risk of hydrolysis. | |
| Quenching Reagent | Tris, Glycine, Hydroxylamine | Added at the end of the reaction to consume any unreacted NHS ester and terminate the conjugation. |
Experimental Protocols
This section provides a generalized protocol for the conjugation of a protein with this compound.
A. Reagent and Buffer Preparation
-
Protein Preparation: Prepare the protein solution (typically 1-10 mg/mL) in an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0. If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable conjugation buffer via dialysis or desalting column.
-
NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a known concentration (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.
-
Quenching Buffer: Prepare a quenching solution such as 1M Tris-HCl, pH 7.5, or 1M Glycine.
B. Conjugation Reaction
-
Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the ester to the protein. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. If the conjugate is light-sensitive, protect the reaction from light.
C. Quenching and Purification
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add a small volume of 1M Tris). Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.
-
Remove the unreacted crosslinker and NHS byproduct from the final conjugate using size-exclusion chromatography (desalting column) or dialysis.
Key Applications in Research and Drug Development
The unique heterobifunctional nature of this compound makes it a versatile tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to monoclonal antibodies. The NHS ester end can react with lysine residues on the antibody, while the acid end can be used to attach the drug payload.
-
PROTAC Development: In the field of PROteolysis TArgeting Chimeras, this linker can be used to connect a protein-of-interest (POI) ligand and an E3 ligase ligand.
-
Surface Functionalization: The linker is used to immobilize proteins, peptides, or other biomolecules onto amine-reactive surfaces for applications in biosensors, immunoassays, and biomaterials.
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Peptide and Oligonucleotide Modification: It enables the labeling of synthetic peptides and amine-modified oligonucleotides with reporter molecules, tags, or other functional moieties.
-
Nanoparticle Drug Delivery: It facilitates the attachment of targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded nanoparticles, enhancing targeted delivery.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of Polyethylene Glycol (PEG) spacers, a process known as PEGylation, has become a cornerstone of biopharmaceutical development.[1] This modification strategy dramatically enhances the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs) by improving their pharmacokinetic and pharmacodynamic profiles. By covalently attaching these inert, hydrophilic polymer chains, PEGylation increases the hydrodynamic size of the biomolecule, leading to reduced renal clearance and a significantly prolonged circulation half-life.[1] Furthermore, the flexible PEG chains form a protective hydrophilic cloud around the molecule, sterically shielding it from proteolytic enzymes and the host's immune system, thereby increasing stability and reducing immunogenicity.[1] This in-depth technical guide explores the core principles of PEG spacers in bioconjugation, provides detailed experimental protocols for their implementation, presents quantitative data on their effects, and visualizes the underlying mechanisms and workflows.
Core Principles of PEG Spacers in Bioconjugation
Polyethylene glycol is a polymer composed of repeating ethylene oxide units.[2] In bioconjugation, PEG derivatives are utilized as flexible spacer arms to link two or more molecules.[3] These spacers are characterized by several key properties that make them invaluable in the development of advanced therapeutics.
1.1. Fundamental Properties of PEG Spacers:
-
Hydrophilicity and Solubility: The repeating ethylene oxide units of PEG are highly hydrophilic, which significantly enhances the solubility of hydrophobic drugs and bioconjugates in aqueous environments. This property is particularly crucial for preventing the aggregation of antibody-drug conjugates, especially those with high drug-to-antibody ratios (DARs).
-
Biocompatibility and Low Immunogenicity: PEG is a non-toxic and biocompatible polymer that is approved by regulatory agencies for various biomedical applications. It generally elicits a minimal immune response, although the potential for the generation of anti-PEG antibodies is a consideration in the long-term use of PEGylated therapeutics.
-
Flexibility and Steric Hindrance: The rotational freedom of the C-O bonds in the PEG backbone provides significant flexibility. This flexibility allows the PEG chain to create a "hydrophilic cloud" around the bioconjugate, which sterically hinders the approach of proteolytic enzymes and antibodies, thereby enhancing in vivo stability and reducing immunogenicity.
-
Increased Hydrodynamic Volume: The attachment of PEG chains increases the overall size of the bioconjugate. This increased hydrodynamic volume reduces renal clearance, leading to a prolonged circulation half-life in the bloodstream.
1.2. The Impact of PEG Spacer Length:
The length of the PEG spacer is a critical design parameter that can be tuned to optimize the properties of a bioconjugate. The choice of spacer length often involves a trade-off between various factors:
-
Pharmacokinetics: Longer PEG chains generally lead to a greater increase in hydrodynamic size, resulting in slower plasma clearance and a longer circulation half-life.
-
Biological Activity: While beneficial for pharmacokinetics, excessively long PEG chains can introduce steric hindrance that may interfere with the binding of the bioconjugate to its target receptor, potentially reducing its biological activity.
-
Solubility and Aggregation: For hydrophobic payloads, longer PEG spacers can be more effective at preventing aggregation and improving solubility.
-
Drug-to-Antibody Ratio (DAR): In the context of ADCs, the use of hydrophilic PEG spacers can enable higher DARs by mitigating the hydrophobicity of the payload.
Data Presentation: The Quantitative Impact of PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate properties.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| ADC Construct | PEG Chain Length (units) | Clearance (mL/day/kg) |
| IgG Control | N/A | 5.3 |
| ADC with no PEG linker | 0 | ~8.5 |
| ADC with PEG2 Linker | 2 | ~6.1 |
| ADC with PEG4 Linker | 4 | ~6.0 |
| ADC with PEG8 Linker | 8 | ~5.8 |
| ADC with PEG12 Linker | 12 | ~5.8 |
| ADC with PEG24 Linker | 24 | ~5.8 |
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)
Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length (n) | IC50 (nM) |
| NOTA-PEG2-RM26 | 2 | 3.1 ± 0.2 |
| NOTA-PEG3-RM26 | 3 | 3.9 ± 0.3 |
| NOTA-PEG4-RM26 | 4 | 5.4 ± 0.4 |
| NOTA-PEG6-RM26 | 6 | 5.8 ± 0.3 |
(Data from a study on a 68Ga-labeled bombesin antagonist analog)
Table 3: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Spacer Lengths
| Conjugate | PEG Chain Length (kDa) | IC50 (nM) | Fold Reduction in Cytotoxicity vs. No PEG |
| HM (No PEG) | 0 | ~1.0 | 1 |
| HP4KM | 4 | ~6.5 | 6.5 |
| HP10KM | 10 | ~22.5 | 22.5 |
(Data from a study on HER2-targeting affibody-drug conjugates)
Table 4: Solubility Enhancement of a Hydrophobic Drug (Coumarin-6) by a PEG-based Polymer
| Polymer Concentration (% w/v) | Coumarin-6 Solubility (µg/mL) | Fold Increase in Solubility |
| 0 (Water) | < 1 | 1 |
| 2.5 | > 10 | > 10 |
(Data indicates a 40-50 fold increase in solubility with 2.5% w/v of a PEG-containing polymer)
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of PEGylation strategies and the accurate characterization of the resulting bioconjugates.
3.1. Protocol for NHS-Ester-PEG Conjugation to Primary Amines
This protocol describes the conjugation of an amine-reactive PEG linker (e.g., NHS-PEG-Maleimide) to a protein, such as an antibody.
-
Materials:
-
Target protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
-
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
PEG-Linker Preparation: Immediately before use, dissolve the NHS-PEG-linker in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). NHS-esters are moisture-sensitive and should be stored desiccated at -20°C and brought to room temperature before opening.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-linker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-PEG-linker. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG linker and by-products by size-exclusion chromatography (SEC) or dialysis.
-
3.2. Protocol for Maleimide-PEG Conjugation to Sulfhydryl Groups
This protocol outlines the conjugation of a maleimide-activated PEG linker to a protein containing free sulfhydryl groups (thiols).
-
Materials:
-
Target protein with free sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-PEG-linker
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
-
Procedure:
-
Protein Preparation (with optional reduction): Dissolve the target protein in the conjugation buffer. If the protein's sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. Add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to adding the maleimide-PEG linker.
-
PEG-Linker Preparation: Prepare a stock solution of the Maleimide-PEG-linker in the conjugation buffer (e.g., 100 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG-linker stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG linker.
-
3.3. Characterization of PEGylated Bioconjugates
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a smear or a distinct band of higher apparent molecular weight.
-
Procedure: Prepare protein samples with LDS sample buffer and run on a 4-12% Bis-Tris gel using MES SDS running buffer. Stain the gel with a suitable protein stain (e.g., Coomassie Blue) to visualize the protein bands. Note that native PAGE can sometimes provide better resolution for PEGylated proteins as it avoids the interaction between PEG and SDS.
-
-
SEC (Size-Exclusion Chromatography):
-
Principle: SEC separates molecules based on their hydrodynamic volume. It is used to assess the purity of the bioconjugate, and to detect and quantify aggregates.
-
Procedure: Inject the purified bioconjugate onto an SEC column equilibrated with a suitable mobile phase (e.g., phosphate buffer with or without additives like arginine to reduce non-specific interactions). The elution profile is monitored by UV absorbance (typically at 280 nm).
-
-
HIC (Hydrophobic Interaction Chromatography) for DAR Determination:
-
Principle: HIC separates molecules based on their hydrophobicity. For ADCs, species with different numbers of conjugated hydrophobic drugs will have different retention times, allowing for the determination of the drug-to-antibody ratio (DAR).
-
Procedure: Inject the ADC sample onto a HIC column. The separation is typically achieved using a reverse salt gradient (e.g., decreasing ammonium sulfate concentration). The different DAR species are resolved as distinct peaks, and the weighted average DAR is calculated from the peak areas.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of PEG spacers in bioconjugation.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Workflow for comparing ADCs with different PEG linker lengths.
Caption: Impact of PEG Spacer on Bioconjugate Properties.
Conclusion
The use of PEG spacers in bioconjugation is a powerful and clinically validated strategy for improving the therapeutic index of biopharmaceuticals. By enhancing pharmacokinetic properties, increasing stability, and reducing immunogenicity, PEGylation has transformed the treatment landscape for numerous diseases. The choice of PEG spacer length is a critical parameter that must be carefully optimized for each specific bioconjugate to achieve the desired balance between improved pharmacokinetics and retained biological activity. A thorough understanding of the underlying principles, combined with robust experimental design and rigorous characterization, is essential for the successful development of next-generation PEGylated therapeutics.
References
Technical Guide: Acid-PEG2-NHS Ester - Solubility and Applications
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility characteristics and applications of Acid-PEG2-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the covalent linkage of molecules to primary amines.
Core Characteristics
This compound is a molecule featuring a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester, separated by a two-unit polyethylene glycol (PEG) spacer. The PEG linker enhances the solubility and flexibility of the molecule, which is beneficial in various bioconjugation applications.[1] The NHS ester reacts with primary amines under mild conditions to form stable amide bonds, while the terminal carboxylic acid can be used for subsequent coupling reactions.[1]
Data Presentation: Solubility Characteristics
| Solvent/System | Compound | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Acid-C2-PEG4-C2-NHS ester | 100 mg/mL (229.66 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Acid-C2-PEG4-C2-NHS ester | ≥ 2.5 mg/mL (5.74 mM) | This formulation results in a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Acid-C2-PEG4-C2-NHS ester | ≥ 2.5 mg/mL (5.74 mM) | This formulation results in a clear solution. |
| 10% DMSO, 90% Corn Oil | Acid-C2-PEG4-C2-NHS ester | ≥ 2.5 mg/mL (5.74 mM) | This formulation results in a clear solution. |
| Water | General PEGs | Very soluble | The PEG moiety imparts water solubility. |
| Aqueous Buffers (e.g., PBS) | General PEGs | Very soluble | |
| Dimethylformamide (DMF) | General PEGs | Soluble | |
| Methylene Chloride (DCM) | General PEGs | Soluble | |
| Chloroform | General PEGs | Soluble | |
| Alcohols | General PEGs | Less soluble | |
| Toluene | General PEGs | Less soluble | Solubility can be increased by raising the temperature. |
| Ether | General PEGs | Not soluble |
Handling and Storage Recommendations:
-
Storage: this compound is moisture-sensitive and should be stored at -20°C, protected from light, and kept dry, preferably with a desiccant.
-
Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. Use anhydrous solvents such as DMSO or DMF for preparing stock solutions. Due to the hydrolysis of the NHS ester, it is recommended to prepare stock solutions immediately before use and not to store them.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: General Protein Conjugation
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.
-
NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve approximately 5 mg in 1 mL of solvent.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using dialysis or size-exclusion chromatography.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.
Protocol 2: Small Molecule Conjugation
This protocol outlines the conjugation of this compound to a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)
-
Base (e.g., TEA, DIPEA, pyridine) (Optional, depending on the reaction)
-
Reaction monitoring tools (e.g., LC-MS, TLC)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
Reaction Setup:
-
Under continuous stirring, add the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of NHS ester to the amine-containing molecule is a common starting point.
-
If necessary, a non-nucleophilic base can be added to facilitate the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 3-24 hours. The optimal reaction time will depend on the specific substrates.
-
Monitor the progress of the reaction using a suitable analytical technique such as LC-MS or TLC.
-
-
Purification: Upon completion of the reaction, purify the final product using standard organic synthesis workup procedures or column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involving this compound.
Caption: A typical experimental workflow for bioconjugation using this compound.
Caption: Competing reaction pathways for this compound in an aqueous environment.
References
The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Reactivity with Amines
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters have long been a foundational tool in bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1][2] Their widespread adoption is a testament to their reliability, selectivity, and the stability of the resulting amide bond. This guide provides a comprehensive exploration of the chemical principles, reaction kinetics, and practical applications of NHS esters, offering the detailed technical understanding required for successful bioconjugation strategies in research and drug development.
The Chemical Foundation of NHS Ester Reactivity
The utility of NHS esters lies in their capacity to efficiently and selectively react with primary amines (–NH₂) present on biomolecules.[1] These primary amines are most commonly found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[1]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[3]
Figure 1: NHS Ester Reaction Mechanism
Key Factors Influencing NHS Ester Reactivity
The success of an NHS ester conjugation is critically dependent on several interconnected factors that influence the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).
The Critical Role of pH
The pH of the reaction buffer is the most influential parameter in NHS ester chemistry. It directly governs the nucleophilicity of the target amino groups and the stability of the NHS ester itself.
-
Amine Reactivity: The reactive species is the deprotonated primary amine. At a pH below the pKa of the amine (for the lysine side chain, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH₃⁺) and thus non-nucleophilic, significantly reducing the reaction rate. As the pH increases, the concentration of the deprotonated, reactive amine (-NH₂) increases, favoring the conjugation reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of hydrolysis increases significantly at higher pH values.
Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. The optimal pH range is generally between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended for efficient labeling.
Temperature and Incubation Time
Higher temperatures accelerate both the desired aminolysis and the competing hydrolysis reaction. Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight. The longer incubation time at a lower temperature can sometimes improve the yield of the modified biomolecule.
Reagent Concentration and Molar Ratio
The concentration of the biomolecule and the molar excess of the NHS ester are important considerations. A higher concentration of the biomolecule can favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A molar excess of the NHS ester is typically used to drive the reaction to completion; a 10- to 20-fold molar excess is a common starting point for protein labeling.
Buffer Composition
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and borate buffers.
Solvent
Many NHS esters have limited solubility in aqueous solutions and are first dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which can react with the NHS ester.
Figure 2: Factors Influencing NHS Ester Reactivity
Quantitative Data on NHS Ester Reactivity
The efficiency of an NHS ester conjugation is a balance between the rate of aminolysis and the rate of hydrolysis. The following tables provide quantitative data to aid in the design of bioconjugation experiments.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources. This table clearly illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
Table 2: Rate Constants for Aminolysis and Hydrolysis
| Reaction | Rate Constant (k) | Conditions |
| Aminolysis | Varies with amine pKa (see note) | Aqueous buffer, 20% dioxane |
| Hydrolysis (kₕ) | 8.6 ± 0.5 × 10² M⁻¹ s⁻¹ (for DSP) | Borate buffer (50 mM, pH 8.50) |
Note on Aminolysis Rate: The rate constant for aminolysis (k₁) is directly proportional to the concentration of the free amine. The correlation of amine basicity with the nucleophilic rate constant yields a Brønsted-type plot with a slope of 1.0, indicating that the reaction rate increases with the basicity of the amine. DSP: dithiobis(succinimidyl propionate)
Table 3: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid Side Chain | Relative Reactivity | Stability of Linkage | Notes |
| Primary Amines | |||
| Lysine (ε-amine) | High | Very Stable (Amide) | The primary target for NHS ester conjugation on proteins. |
| N-terminus (α-amine) | High | Very Stable (Amide) | Generally has a lower pKa than the lysine side chain, making it more nucleophilic at near-neutral pH. |
| Other Nucleophiles | |||
| Serine (hydroxyl) | Low | Unstable (Ester) | Reactivity is more significant at lower pH values (around 6.0) where primary amines are protonated. The resulting O-acylation is generally less stable than the amide bond and can be hydrolyzed. |
| Threonine (hydroxyl) | Low | Unstable (Ester) | Similar reactivity and stability profile to serine. |
| Tyrosine (hydroxyl) | Low | Unstable (Ester) | Can be acylated by NHS esters, but the resulting ester bond is less stable than an amide bond. |
| Cysteine (sulfhydryl) | Moderate | Labile (Thioester) | The sulfhydryl group is a potent nucleophile, but the resulting thioester bond is more labile than an amide bond. |
| Histidine (imidazole) | Very Low | Labile | Reactivity with the imidazole group has been reported but is generally considered a minor side reaction. |
Experimental Protocols
The following sections provide detailed methodologies for a typical NHS ester conjugation to a protein.
Materials
-
Protein to be labeled (e.g., antibody)
-
NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 0.1 M Phosphate Buffer, pH 7.2-8.0
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette
Detailed Methodology
Figure 3: Experimental Workflow for NHS Ester Conjugation
Step 1: Reagent Preparation
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Step 2: Conjugation Reaction
-
Initiate the Reaction:
-
Slowly add the desired molar excess of the dissolved NHS ester to the protein solution while gently stirring or vortexing. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
-
Incubate:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the conjugated molecule is light-sensitive, protect the reaction from light.
-
Step 3: Quenching (Optional)
-
Stop the Reaction:
-
To stop the reaction and consume any unreacted NHS ester, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Step 4: Purification
-
Remove Unreacted Components:
-
Purify the labeled protein from excess NHS ester, the hydrolyzed NHS ester, and the N-hydroxysuccinimide byproduct using a pre-equilibrated gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).
-
Step 5: Characterization
-
Determine the Degree of Labeling (DOL):
-
The DOL, which represents the average number of conjugated molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule.
-
Calculate the concentrations of the protein and the conjugated molecule using their respective extinction coefficients. The DOL is the molar ratio of the conjugated molecule to the protein.
-
Applications in Drug Development and Research
The robustness and versatility of NHS ester chemistry have made it indispensable in numerous applications:
-
Antibody-Drug Conjugates (ADCs): NHS esters are widely used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.
-
Fluorescent Labeling: The attachment of fluorescent dyes to proteins and antibodies enables their detection and visualization in techniques such as fluorescence microscopy, flow cytometry, and immunoassays.
-
Biomolecule Immobilization: NHS esters are used to functionalize surfaces for the development of biosensors, microarrays, and other diagnostic platforms.
-
PEGylation: The conjugation of polyethylene glycol (PEG) to therapeutic proteins can improve their pharmacokinetic properties.
Conclusion
N-hydroxysuccinimide esters remain a cornerstone of bioconjugation due to their efficient and selective reactivity with primary amines, leading to the formation of stable amide bonds. A thorough understanding of the factors that influence this reactivity, particularly the critical role of pH in the competition between aminolysis and hydrolysis, is paramount for the successful design and execution of conjugation strategies. By carefully controlling the reaction conditions and employing appropriate purification and characterization methods, researchers and drug development professionals can continue to leverage the power of NHS ester chemistry to advance scientific discovery and develop innovative therapeutics and diagnostics.
References
An In-depth Technical Guide to the Applications of Acid-PEG2-NHS Ester in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acid-PEG2-NHS ester, a heterobifunctional crosslinker, detailing its applications, chemical properties, and the experimental protocols for its use in bioconjugation, drug delivery, and nanotechnology.
Introduction to this compound
This compound is a versatile chemical tool used to link molecules together, a process known as bioconjugation. Its structure features a carboxylic acid group at one end and an N-hydroxysuccinimide (NHS) ester at the other, separated by a two-unit polyethylene glycol (PEG) spacer. This unique design allows for the sequential and controlled conjugation of different molecules.[1]
The PEG spacer enhances the solubility and flexibility of the linker and the resulting conjugate, which is particularly beneficial when working with biomolecules in aqueous environments.[1][2] The NHS ester reacts efficiently with primary amines, such as those found on the surface of proteins (e.g., lysine residues), while the carboxylic acid can be coupled to other nucleophiles.[1] This dual reactivity makes it an invaluable reagent in various research and therapeutic applications, including the development of antibody-drug conjugates (ADCs), the functionalization of nanoparticles, and the modification of surfaces.[1]
Chemical Properties and Reaction Mechanism
The core functionality of this compound lies in the reactivity of its terminal groups. The NHS ester is highly reactive towards primary amines at a pH range of 7.2 to 8.5, forming a stable and irreversible amide bond. Concurrently, the NHS group is released as a byproduct. It is important to note that the NHS ester can also undergo hydrolysis in aqueous solutions, a reaction that competes with the desired aminolysis. The rate of hydrolysis increases with higher pH.
The carboxylic acid end of the linker can be activated, for example, using carbodiimide chemistry (like EDC/NHS), to react with primary amines, forming another stable amide bond. This allows for a two-step conjugation process, providing control over the molecules being linked.
Key Physicochemical Properties:
| Property | Value/Description |
| Molecular Weight | 303.27 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents like DMSO and DMF. |
| Storage | Should be stored at -20°C, protected from moisture and light to maintain reactivity. |
Reaction Kinetics and Stability:
| Parameter | General Values for short-chain PEG-NHS esters |
| Hydrolysis Half-life of NHS ester | |
| at pH 7.0, 0°C | 4 to 5 hours |
| at pH 8.6, 4°C | 10 minutes |
| at pH 8.0, 25°C | Approximately 5-10 minutes (inferred from similar compounds) |
| Amide Bond Stability (post-conjugation) | |
| Half-life at pH 7.4, 37°C | > 1 year |
| Typical Conjugation Efficiency | |
| With Proteins/Antibodies | >85% (dependent on reaction conditions) |
Core Applications and Experimental Protocols
Antibody-Drug Conjugates (ADCs)
This compound is an ideal linker for the development of ADCs. Its ability to connect a cytotoxic drug to a monoclonal antibody allows for the targeted delivery of the therapeutic agent to cancer cells, minimizing off-target toxicity. The PEG spacer can improve the pharmacokinetic profile of the ADC.
This protocol outlines a general two-step process for creating an ADC using this compound.
Step 1: Activation of the Drug's Carboxylic Acid and Conjugation to the Linker
-
Materials:
-
Drug with a primary amine group
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for in-situ activation of the linker's acid group (if the drug has a carboxyl group and the linker's NHS ester is to be used first).
-
-
Procedure:
-
Dissolve the amine-containing drug and a 1.2-fold molar excess of this compound in anhydrous DMF.
-
If the drug contains a carboxyl group, first activate the carboxylic acid of the linker by dissolving this compound and a 1.2-fold molar excess of NHS in anhydrous DMF. Add a 1.1-fold molar excess of DCC and let the reaction proceed for 4-6 hours at room temperature to form the NHS-activated linker.
-
Add the activated linker solution to the drug solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.
-
Purify the drug-linker conjugate using column chromatography.
-
Step 2: Conjugation of the Drug-Linker to the Antibody
-
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Purified drug-linker conjugate
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL.
-
Dissolve the drug-linker conjugate in a minimal amount of DMSO or DMF.
-
Add a 10-20 fold molar excess of the drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
-
ADCs targeting the HER2 receptor on cancer cells are a prominent example of this technology's application. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate.
Functionalization of Nanoparticles
This compound is used to modify the surface of nanoparticles to enhance their biocompatibility, stability, and to introduce functional groups for further conjugation. This is crucial for applications in drug delivery, medical imaging, and diagnostics.
This protocol describes the attachment of this compound to nanoparticles that have been pre-functionalized with amine groups.
-
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles)
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Centrifuge or magnetic separation system
-
-
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Dissolve a 10 to 50-fold molar excess of this compound in anhydrous DMF or DMSO.
-
Add the this compound solution to the nanoparticle dispersion while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Separate the functionalized nanoparticles from the reaction mixture by centrifugation or magnetic separation.
-
Wash the nanoparticles several times with the reaction buffer to remove unreacted linker and byproducts.
-
Resuspend the PEGylated nanoparticles in a suitable buffer for storage or further use.
-
The terminal carboxylic acid group is now available for subsequent conjugation reactions.
-
The following diagram illustrates the general workflow for the surface modification of nanoparticles.
Caption: General workflow for nanoparticle surface functionalization.
Surface Modification and Biomolecule Immobilization
The dual functionality of this compound makes it suitable for modifying surfaces, such as those of biosensors or microarrays. One end can be attached to the surface, while the other is available to capture proteins, antibodies, or other biomolecules.
This diagram shows the logical steps for immobilizing a protein onto a surface using this compound.
Caption: Logical steps for protein immobilization on a surface.
Conclusion
This compound is a powerful and versatile heterobifunctional linker with broad applications in biomedical research and drug development. Its well-defined structure, which includes a flexible PEG spacer and two distinct reactive groups, allows for the controlled and efficient conjugation of a wide range of molecules. This guide has provided an in-depth overview of its properties, key applications, and detailed experimental protocols to assist researchers in leveraging this valuable tool for their scientific endeavors. The ability to create stable, biocompatible, and functional bioconjugates makes this compound a cornerstone reagent in the development of next-generation therapeutics and diagnostics.
References
An In-depth Technical Guide to Acid-PEG2-NHS Ester for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acid-PEG2-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, with a particular focus on its application in protein modification for therapeutic and research purposes.
Core Concepts: Understanding this compound
This compound is a chemical tool that facilitates the covalent linkage of molecules to proteins. Its structure is characterized by three key components: a carboxylic acid group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional nature allows for sequential or orthogonal conjugation strategies.
-
N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), which are readily available on the surface of proteins, primarily on the side chains of lysine residues and the N-terminus. The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond.[1][2]
-
Polyethylene Glycol (PEG) Spacer: The PEG2 spacer, consisting of two ethylene glycol units, is a short, hydrophilic chain. The inclusion of this PEG linker enhances the solubility of the entire molecule in aqueous buffers, a critical feature for bioconjugation reactions.[3] It also provides spatial separation between the conjugated molecules, which can help to preserve the biological activity of the protein.
-
Carboxylic Acid: The terminal carboxylic acid group provides a second site for conjugation. This group can be activated, for example, using carbodiimide chemistry (like EDC), to react with primary amines or other nucleophiles, enabling the attachment of a second molecule of interest.[3]
Mechanism of Protein Modification
The primary application of this compound in protein modification involves the reaction of its NHS ester group with primary amines on the protein surface.
Aminolysis: The Desired Reaction
The process of an amine reacting with the NHS ester is termed aminolysis. The lone pair of electrons on the nitrogen atom of a primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4] This reaction is most efficient in the pH range of 7 to 9.
Hydrolysis: A Competing Reaction
A critical consideration in using NHS esters is the competing hydrolysis reaction, where the NHS ester reacts with water. This reaction also cleaves the ester bond, but it results in an unreactive carboxylic acid, rendering the reagent incapable of conjugating to the protein. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.
The Critical Role of pH
The pH of the reaction buffer is a crucial parameter that dictates the efficiency of the conjugation. While a slightly alkaline pH (typically 7.2-8.5) is required to ensure that a sufficient number of primary amines on the protein are deprotonated and thus nucleophilic, a higher pH will accelerate the rate of NHS ester hydrolysis, reducing the yield of the desired conjugate. Therefore, careful optimization of the reaction pH is essential to balance the rates of aminolysis and hydrolysis. The optimal pH for modification with NHS esters is generally considered to be between 8.3 and 8.5.
Quantitative Data on NHS Ester Reactions
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and should be used as a guideline. The specific rate of hydrolysis for this compound may vary.
Table 2: Factors Influencing the Efficiency of Protein Modification with NHS Esters
| Parameter | Effect on Aminolysis | Effect on Hydrolysis | Recommendation |
| pH | Increases with pH (more deprotonated amines) | Increases significantly with pH | Optimal range is 7.2-8.5, with 8.3-8.5 being ideal for many applications. |
| Protein Concentration | Higher concentration favors aminolysis | Less affected | Use a higher protein concentration when possible. |
| Reagent Concentration (Molar Excess) | Higher excess can increase modification degree | No direct effect, but longer reaction times may increase hydrolysis | Optimize the molar excess of the NHS ester to achieve the desired degree of labeling without excessive hydrolysis. |
| Temperature | Increases with temperature | Increases with temperature | Reactions are typically performed at room temperature or 4°C to control the reaction rate and minimize protein degradation. |
| Buffer Composition | Amine-containing buffers (e.g., Tris, glycine) compete with the protein | Not directly affected | Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of NHS esters for protein modification.
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for the covalent attachment of an NHS ester-containing molecule to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (or other NHS ester reagent)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines, exchange it with a suitable buffer using dialysis or a desalting column.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.
-
Calculation of Reagent Amount: Determine the desired molar excess of the NHS ester over the protein. A common starting point is a 20-fold molar excess. Calculate the volume of the NHS ester stock solution needed to achieve this ratio.
-
Conjugation Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Purification: Remove the excess, unreacted reagent and byproducts (such as N-hydroxysuccinimide) from the labeled protein using a desalting column or dialysis.
-
Characterization: Characterize the extent of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG-NHS Ester Linker
This protocol outlines the steps for conjugating a drug to an antibody using a heterobifunctional linker like this compound. This example assumes the drug has a reactive group that can be coupled to the carboxylic acid end of the linker after the linker has been attached to the antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer
-
This compound
-
Drug molecule with a reactive amine group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS for carboxylic acid activation
-
Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)
-
Purification columns (e.g., size exclusion chromatography)
Procedure:
Step 1: Antibody Modification with the Linker
-
Follow the "General Protocol for Protein Labeling with an NHS Ester" (Section 4.1) to conjugate the this compound to the antibody via its NHS ester group.
-
After purification, you will have an antibody modified with a PEG linker that has a terminal carboxylic acid group.
Step 2: Activation of the Linker's Carboxylic Acid
-
Exchange the buffer of the antibody-linker conjugate to an acidic buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add a molar excess of EDC and Sulfo-NHS to the antibody-linker conjugate solution to activate the terminal carboxylic acid groups, forming a new, more stable NHS ester.
-
Incubate for 15-30 minutes at room temperature.
Step 3: Conjugation of the Drug
-
Immediately after activation, add the amine-containing drug molecule to the reaction mixture. The pH may need to be adjusted to the optimal range for the reaction of the newly formed NHS ester with the drug's amine group (pH 7.2-8.5).
-
Incubate for 1-2 hours at room temperature.
Step 4: Purification and Characterization
-
Purify the resulting ADC from unreacted drug and other reagents using size exclusion chromatography or other appropriate purification methods.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes involving this compound.
General Workflow for Protein Modification
Caption: Workflow for protein modification using this compound.
Mechanism of Action of an ADC with a Cleavable Linker
This diagram illustrates the general mechanism of action for an antibody-drug conjugate that utilizes a cleavable linker to deliver a cytotoxic payload to a cancer cell.
Caption: General mechanism of action for an antibody-drug conjugate.
Signaling Pathway Targeted by Trastuzumab Emtansine (T-DM1)
Trastuzumab, the antibody component of the ADC T-DM1, targets the HER2 receptor, thereby inhibiting downstream signaling pathways like the PI3K/AKT pathway that promote cell proliferation and survival.
Caption: T-DM1 targets the HER2 receptor, inhibiting the PI3K/AKT pathway.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acid-PEG2-NHS Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Acid-PEG2-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications.
Core Chemical Properties
This compound is a versatile molecule featuring a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a two-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of two different molecules. The PEG spacer enhances the solubility and flexibility of the linker, which can be advantageous in biological systems.[1]
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇NO₈ | [2] |
| Molecular Weight | 303.27 g/mol | [1][2] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in anhydrous DMSO and DMF |
Storage and Handling
Proper storage and handling are crucial to maintain the reactivity of this compound.
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C | |
| Handling | Store in a dry environment, protected from light. Use anhydrous solvents like DMSO or DMF for reconstitution. Avoid moisture to prevent hydrolysis of the NHS ester. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use and do not store them. |
Reactivity and Stability
The utility of this compound lies in the reactivity of its terminal functional groups. The NHS ester reacts efficiently with primary amines to form stable amide bonds, while the carboxylic acid can be coupled to amines or other nucleophiles.
NHS Ester Reactivity and Hydrolysis
The primary reaction of the NHS ester is with the primary amines found on proteins (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond. This reaction is most efficient in the pH range of 7.2 to 8.5. However, the NHS ester is susceptible to hydrolysis, which is a competing reaction that increases with pH.
The following table summarizes the hydrolysis rates of NHS esters at different pH values and temperatures.
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.6 | 4 | 10 minutes | |
| 8.0 | Room Temperature | ~1 hour |
The competition between the desired aminolysis (reaction with amine) and the undesired hydrolysis is a critical consideration in experimental design.
Experimental Protocols
The following are generalized protocols for the use of this compound in protein labeling. The specific conditions may need to be optimized for your particular application.
General Protein Labeling with NHS Ester
This protocol describes the basic steps for conjugating an NHS ester to a protein.
Materials:
-
Protein solution (5-20 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M bicarbonate buffer (pH 8-9)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein: Dissolve the protein in the Reaction Buffer at a concentration of 5-20 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO. A stock concentration of 10 mM is often used.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
Applications in Drug Development
This compound is particularly valuable in the field of drug development, especially for the creation of Antibody-Drug Conjugates (ADCs). In this context, the NHS ester can be used to attach a linker-payload to the antibody, while the terminal carboxylic acid can be used for further modifications or to attach the linker to the drug. The PEG spacer can improve the pharmacokinetic properties of the resulting ADC.
Conclusion
This compound is a versatile and valuable tool for researchers and scientists in various fields. Its well-defined chemical properties, coupled with established protocols for its use, make it a reliable choice for bioconjugation applications. Understanding its reactivity, particularly the competition between aminolysis and hydrolysis, is key to designing successful experiments and achieving high-quality conjugates for research and therapeutic development.
References
An In-depth Technical Guide to Acid-PEG2-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction: Acid-PEG2-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a carboxylic acid group at one end and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other, connected by a short, hydrophilic polyethylene glycol (PEG) spacer, offers researchers a versatile platform for covalently linking molecules of interest. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound, designed for professionals in the fields of life sciences and drug development.
Core Concepts: Structure and Reactivity
This compound possesses a defined chemical structure that dictates its functionality. The molecule consists of three key components: a terminal carboxylic acid, a di-ethylene glycol spacer (PEG2), and a terminal N-hydroxysuccinimide ester.
Chemical Structure and Properties:
| Property | Value | Reference |
| Chemical Formula | C12H17NO8 | [1] |
| Molecular Weight | 303.26 g/mol | [1] |
| Purity | >95% | [2] |
| Solubility | Soluble in anhydrous DMSO or DMF | [2][3] |
| Storage | Store at –20 °C, dry, and protected from light |
The NHS ester is highly reactive towards primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins and peptides, forming a stable amide bond. The carboxylic acid group provides a second reactive handle for subsequent conjugation reactions. The PEG2 spacer enhances the solubility and flexibility of the linker and the resulting conjugate.
Reaction Mechanism: Amine Conjugation
The primary reaction of the NHS ester is a nucleophilic acyl substitution with a primary amine. The unprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with higher pH. This hydrolysis reaction renders the linker inactive for amine conjugation.
Hydrolysis of NHS Ester:
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data is for general NHS esters and may vary for this compound.
Key Applications
The bifunctional nature of this compound makes it a versatile tool for a range of applications in research and drug development.
-
Protein and Peptide Labeling: The NHS ester allows for the straightforward attachment of the PEG linker to proteins and peptides for subsequent modifications or to enhance their properties.
-
Antibody-Drug Conjugate (ADC) Development: this compound can serve as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The carboxylic acid end can be activated to conjugate to the drug, while the NHS ester reacts with the antibody.
-
Surface Modification: The linker can be used to modify surfaces, such as nanoparticles or microplates, to introduce carboxylic acid or amine-reactive functionalities for further bioconjugation.
-
Dual-Functional and Orthogonal Conjugation: The presence of two different reactive groups allows for sequential and site-specific modifications without cross-reactivity.
Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
General Protocol for Protein Labeling
This protocol describes the conjugation of the NHS ester end of this compound to primary amines on a protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-9.0 or PBS, pH 7.4
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 5-20 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 20-fold molar excess.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
-
Experimental Workflow for Protein Labeling:
Characterization of the Conjugate
Degree of Labeling (DOL): The number of linker molecules attached per protein can be determined using various methods. For example, if a fluorescent tag is subsequently added to the carboxylic acid end, the DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.
Mass Spectrometry: MALDI-TOF mass spectrometry can be used to determine the molecular weight of the conjugate and confirm the addition of the linker. The mass spectrum of the labeled protein will show a mass shift corresponding to the mass of the attached this compound molecules.
Application in Antibody-Drug Conjugate (ADC) Development
This compound can be utilized as a linker in the synthesis of ADCs. The following provides a conceptual workflow.
Conceptual ADC Synthesis Workflow:
-
Drug-Linker Synthesis: The carboxylic acid of the this compound is activated (e.g., using EDC/NHS chemistry) and reacted with an amine-containing cytotoxic drug.
-
Purification: The resulting drug-linker-NHS ester is purified, typically by HPLC.
-
Antibody Conjugation: The purified drug-linker-NHS ester is then reacted with a monoclonal antibody, targeting the primary amines on the antibody surface.
-
Purification and Characterization: The final ADC is purified to remove any unconjugated components and characterized for drug-to-antibody ratio (DAR), purity, and aggregation.
References
An In-depth Technical Guide to the Function and Application of Acid-PEG2-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the Acid-PEG2-NHS ester, a heterobifunctional crosslinker, with a specific focus on the critical role of its terminal carboxylic acid group. We will explore its mechanism of action, applications in bioconjugation, and detailed experimental protocols.
Introduction to this compound
This compound is a versatile chemical tool used extensively in bioconjugation, drug delivery, and proteomics. It is classified as a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a spacer molecule. This design allows for the sequential and controlled linkage of two different target molecules.
The molecule consists of three key components:
-
An N-hydroxysuccinimide (NHS) ester : A highly reactive group that specifically targets primary amines (-NH₂) under mild conditions to form stable amide bonds.
-
A terminal carboxylic acid (-COOH) : A second reactive group that can be coupled to primary amines after activation, providing a point for orthogonal conjugation.
-
A polyethylene glycol (PEG) spacer (specifically, a diethylene glycol unit, denoted as PEG2): This short, hydrophilic spacer enhances solubility in aqueous environments, increases flexibility, and minimizes steric hindrance between the conjugated molecules.[1][2]
The dual functionality of this compound is central to its utility, enabling the precise construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[1][3]
The Core Function of the Carboxylic Acid Group
The terminal carboxylic acid is the cornerstone of the linker's versatility, providing a stable yet reactive handle for "orthogonal" or sequential conjugation strategies. Unlike the NHS ester, which is pre-activated, the carboxylic acid group is relatively unreactive towards amines on its own and requires chemical activation to form an amide bond.[4]
Mechanism of Action: Activation and Amide Bond Formation
The conjugation of the carboxylic acid group to a primary amine is a two-step process:
-
Activation: The carboxyl group is converted into a more reactive intermediate. The most common method involves the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) . EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
-
Amine Coupling: This intermediate can then react with a primary amine to form a stable amide bond. However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS is often added alongside EDC. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the target amine.
This controlled activation is the key to the linker's utility, allowing researchers to first conjugate a molecule via the pre-activated NHS ester end and then, in a separate step, attach a second molecule to the carboxylic acid end.
Orthogonal Conjugation Workflow
Orthogonal chemistry refers to the ability to perform distinct, high-yield chemical reactions in the presence of multiple functional groups without cross-reactivity. The different reactivity of the NHS ester and the carboxylic acid in this compound is a prime example of this principle.
The typical workflow is as follows:
-
First Conjugation (via NHS Ester): A molecule containing a primary amine (e.g., a protein or antibody) is reacted with the this compound in a buffer at neutral to slightly basic pH (7.2-8.0). The NHS ester selectively couples with the amine.
-
Purification (Optional but Recommended): The resulting conjugate is purified to remove excess linker and unreacted starting material.
-
Second Conjugation (via Carboxylic Acid): The purified conjugate is then reacted with a second amine-containing molecule in the presence of EDC and NHS activators. This reaction is typically performed at a slightly acidic pH (4.5-6.0) to optimize EDC activity.
This stepwise approach ensures the precise and directional assembly of the final bioconjugate.
Quantitative Data and Chemical Properties
The following table summarizes the key properties of a typical this compound linker.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₇NO₈ | N/A |
| Molecular Weight | 319.28 g/mol | N/A |
| Purity | >95% | |
| Spacer Arm Length | 11.8 Å | N/A |
| Reactive Group 1 | N-hydroxysuccinimide (NHS) Ester | |
| Target for Group 1 | Primary Amines (-NH₂) | |
| Reaction pH for Group 1 | 7.0 - 8.0 | |
| Reactive Group 2 | Carboxylic Acid (-COOH) | |
| Target for Group 2 | Primary Amines (-NH₂) (after activation) | |
| Activation Reagents for Group 2 | EDC, DCC, HATU | |
| Reaction pH for Group 2 | 4.5 - 6.0 (for EDC activation) | N/A |
| Solubility | Soluble in DMSO, DMF; limited solubility in water | |
| Storage Conditions | -20°C, desiccated, protected from light |
Experimental Protocols
General Protocol for Two-Step Sequential Conjugation
This protocol describes the conjugation of Protein A (containing lysine residues) to Peptide B (containing a terminal amine) using this compound.
Materials:
-
Protein A in amine-free buffer (e.g., PBS, pH 7.4)
-
Peptide B in reaction buffer (e.g., MES Buffer, pH 5.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography column)
Step 1: Conjugation of Protein A via NHS Ester
-
Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes quickly in aqueous solutions.
-
Reaction Setup: Add a 10 to 20-fold molar excess of the dissolved this compound to the Protein A solution (typically 1-5 mg/mL in PBS).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess crosslinker and quenched byproducts by dialyzing the sample against PBS (pH 7.4) overnight at 4°C or by using a desalting column. The product is now Protein A-PEG2-Acid.
Step 2: Conjugation of Peptide B via Activated Carboxylic Acid
-
Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 100 mM in water or MES buffer) and Sulfo-NHS (e.g., 100 mM in water or MES buffer).
-
Activation: To the purified Protein A-PEG2-Acid conjugate, add EDC and Sulfo-NHS to a final concentration of 5-10 mM each.
-
Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Addition of Second Molecule: Add Peptide B to the activated mixture. A 10 to 50-fold molar excess of the peptide relative to the initial protein concentration is recommended.
-
Incubation for Conjugation: Incubate for 2-4 hours at room temperature with gentle stirring.
-
Final Purification: Purify the final conjugate (Protein A-PEG2-Peptide B) using an appropriate method such as size-exclusion chromatography to separate the final conjugate from unreacted peptide and reaction byproducts.
Visualizations: Diagrams and Workflows
Molecular Structure
Caption: Molecular structure of this compound.
Orthogonal Conjugation Workflow
Caption: Sequential conjugation using this compound.
Application in Antibody-Drug Conjugate (ADC) Synthesis
Caption: Conceptual workflow for ADC synthesis.
References
The Unseen Advantage: A Technical Guide to the Benefits of PEG2 Spacers in Bioconjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. While often overshadowed by the antibody or the potent payload, the linker's architecture profoundly influences the conjugate's stability, efficacy, and pharmacokinetic profile. This technical guide delves into the specific advantages of incorporating a short, discrete polyethylene glycol (PEG) spacer, precisely two ethylene glycol units (PEG2), into linker design. By examining its impact on physicochemical properties, pharmacokinetics, and overall therapeutic potential, we provide a comprehensive overview for scientists engaged in the rational design of next-generation bioconjugates.
Core Benefits of a PEG2 Spacer
The inclusion of a PEG2 spacer is a strategic choice to subtly yet significantly modulate the properties of a bioconjugate. Its primary function is to impart hydrophilicity, addressing the common challenge of payload-driven hydrophobicity which can lead to aggregation and rapid clearance.[][2]
Enhanced Physicochemical Properties
-
Improved Solubility: Many potent cytotoxic payloads and small molecule binders are inherently hydrophobic. The inclusion of even a short PEG2 spacer increases the overall hydrophilicity of the drug-linker construct, improving its solubility in aqueous buffers used during manufacturing and formulation.[3][4] This is crucial for preventing aggregation and enabling conjugation reactions to proceed efficiently, often reducing the need for denaturing organic co-solvents.[3]
-
Reduced Aggregation: Hydrophobic interactions between ADC molecules are a primary cause of aggregation, which can compromise stability, accelerate clearance from circulation, and increase the risk of an immunogenic response. The hydrophilic PEG2 spacer acts as a shield, mitigating these hydrophobic interactions and reducing the propensity for aggregation.
-
Precise & Uniform Composition: Unlike polydisperse PEG polymers, discrete PEG2 linkers are uniform compounds with a defined molecular weight. This homogeneity is a significant advantage in pharmaceutical development, as it leads to a more consistent and well-characterized final product with a specific drug-to-antibody ratio (DAR).
Optimized Pharmacokinetics (PK)
The length of a PEG spacer is a key modulator of a bioconjugate's pharmacokinetic profile. While long PEG chains are known to significantly extend half-life, a short PEG2 spacer offers a more nuanced approach to optimization.
-
Balancing Clearance and Exposure: Extremely hydrophobic ADCs are often cleared rapidly from circulation. Introducing a PEG2 spacer helps to counterbalance this hydrophobicity, leading to slower plasma clearance compared to non-PEGylated counterparts. However, as it is a short spacer, it avoids the extensive circulation times seen with very long PEG chains, which can sometimes lead to increased off-target toxicity.
-
Improved Therapeutic Index: By fine-tuning the pharmacokinetic profile—reducing rapid clearance without excessively prolonging circulation—the PEG2 spacer can contribute to an improved therapeutic index. The conjugate has sufficient time to reach the tumor, but its clearance is managed to minimize systemic exposure.
The logical relationship between the properties of a PEG2 spacer and its benefits in a bioconjugate is illustrated below.
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects the monoclonal antibody to a potent cytotoxic payload. The structure of a typical ADC featuring a PEG2 spacer is shown below.
The inclusion of a PEG2 spacer in an ADC linker helps to mitigate the hydrophobicity of payloads like auristatins (MMAE, MMAF) or maytansinoids (DM1), leading to ADCs with higher drug-to-antibody ratios (DAR) that remain soluble and stable.
Application in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the protein's degradation. The linker, which connects the POI ligand to the E3 ligase ligand, is crucial for achieving a productive ternary complex. A PEG2 spacer can be incorporated to enhance the solubility and cell permeability of these often large and complex molecules.
Quantitative Data Summary
The length of the PEG spacer directly influences key pharmacokinetic parameters. While longer PEG chains generally lead to slower clearance, even a short PEG2 spacer can offer significant advantages over a non-PEGylated linker by mitigating the rapid clearance associated with highly hydrophobic conjugates. The following tables summarize quantitative data from comparative studies.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with Linker | 0 units (No PEG) | <100 | <3,500 | >17 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
Data synthesized from a study on PEGylated glucuronide-MMAE linkers. Values for a non-PEGylated linker are extrapolated based on trends. This data clearly shows that while the PEG2-containing ADC has faster clearance than the IgG control, it represents a significant improvement over highly hydrophobic conjugates that would be cleared even more rapidly.
Table 2: Effect of PEG Spacer Length on Binding Affinity
| Conjugate | PEG Chain Length | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 | 2 units | 3.1 ± 0.2 |
| 3 units | 3.9 ± 0.3 | |
| 4 units | 5.4 ± 0.4 | |
| 6 units | 5.8 ± 0.3 |
Data from a study on bombesin analogs binding to the Gastrin-Releasing Peptide Receptor (GRPR). This study suggests that for certain ligand-receptor interactions, shorter PEG linkers like PEG2 can result in higher binding affinity (lower IC50) compared to longer chains.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Synthesis of a Peptide-Drug Conjugate with a PEG2 Linker
This protocol summarizes the synthesis of a peptide-drug conjugate (PDC) using a maleimide-functionalized PEG2 linker attached to a Val-Cit-PABC-MMAE payload.
Objective: To conjugate a cysteine-containing peptide with a pre-made Mc-PEG2-Val-Cit-PABC-MMAE drug-linker.
Materials:
-
Cysteine-containing peptide (e.g., NH2-Peptide-Cys)
-
Mc-PEG2-Val-Cit-PABC-MMAE drug-linker
-
Dimethylsulfoxide (DMSO)
-
Pyridine
-
Water (for dilution)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide (1.0 equivalent) in a mixture of DMSO and pyridine (1:3 v/v).
-
Drug-Linker Addition: Add the Mc-PEG2-Val-Cit-PABC-MMAE drug-linker (1.3 equivalents) to the peptide solution.
-
Conjugation Reaction: Allow the reaction to proceed for 4 hours at room temperature. The Michael addition reaction will occur between the maleimide group on the linker and the sulfhydryl group of the peptide's cysteine residue.
-
Workup: Dilute the crude reaction solution with water.
-
Purification: Lyophilize the diluted solution to obtain the crude peptide-drug conjugate. Further purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Cytotoxicity MTT Assay
This protocol details a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Objective: To measure the ability of an ADC to kill target cancer cells in vitro.
Materials:
-
Target cancer cell line (e.g., HER2-positive N87 cells)
-
96-well cell culture plates
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
ADC constructs (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 50 µL of medium) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete growth medium. Add 50 µL of the diluted ADC solutions to the appropriate wells. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the logarithm of the ADC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for quantifying ADC aggregates using SEC.
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the ADC monomer.
Materials:
-
ADC sample (e.g., 1 mg/mL)
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC)
-
Mobile Phase: An aqueous buffer, typically phosphate-based with salt (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8). For more hydrophobic ADCs, an organic modifier like acetonitrile or isopropanol may be required.
-
UV Detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the ADC sample (e.g., 20 µL) onto the column.
-
Chromatographic Separation: The components of the sample will separate based on their hydrodynamic size. HMW aggregates will elute first, followed by the monomer, and then any smaller fragment species.
-
Detection: Monitor the column eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (Aggregate Peak Area / Total Peak Area) * 100.
The diagram below illustrates a typical experimental workflow for synthesizing and evaluating an ADC.
Conclusion
The incorporation of a PEG2 spacer into a bioconjugate linker is a nuanced but powerful strategy in drug design. It provides a discrete, hydrophilic element that enhances solubility and reduces aggregation without the dramatic pharmacokinetic alterations associated with longer PEG chains. This allows for the development of more homogeneous, stable, and effective ADCs and PROTACs. For researchers and drug developers, the PEG2 spacer represents a valuable tool for fine-tuning the critical properties of a bioconjugate, ultimately contributing to the creation of safer and more potent therapeutics.
References
An In-depth Technical Guide to the Safe Handling and Application of Acid-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acid-PEG2-NHS ester, a heterobifunctional crosslinker, with a focus on its safe handling, storage, and application in bioconjugation and drug development. The information presented is intended to equip researchers with the necessary knowledge to effectively and safely utilize this reagent in their work.
Chemical and Physical Properties
This compound is a versatile molecule used to link molecules together, particularly in biological research.[1] It possesses two different reactive groups connected by a short polyethylene glycol (PEG) spacer.[1] The carboxylic acid group allows for reaction with nucleophiles, while the N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines.[1][2] The PEG2 spacer enhances the solubility and flexibility of the molecule.[1]
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | Value | Source(s) |
| Molecular Formula | C12H17NO8 | |
| Molecular Weight | 303.26 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | Typically >95% | |
| Solubility | Soluble in anhydrous DMSO and DMF | |
| Storage Conditions | -20°C, desiccated, and protected from light |
Safety and Handling
Hazard Identification
Based on analogous compounds, this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.
Table 2: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
To ensure safe handling, the following precautionary measures and PPE are recommended:
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear safety goggles or a face shield.
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection : Avoid breathing dust or vapors. If ventilation is inadequate, use a suitable respirator.
-
-
Hygiene : Wash hands thoroughly after handling.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.
Storage and Stability
Proper storage is crucial to maintain the reactivity of this compound.
-
Storage : Store in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The NHS ester moiety is highly susceptible to hydrolysis.
-
Handling : Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. It is recommended to use anhydrous solvents such as DMSO or DMF for reconstitution. Prepare solutions immediately before use, as the NHS ester hydrolyzes in aqueous solutions.
Table 3: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-life | Source(s) |
| 7.0 | 0 | 4-5 hours | |
| 7.0 | Room Temperature | ~7 hours | |
| 8.0 | Room Temperature | ~1 hour | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | Minutes |
Disposal
Dispose of waste in accordance with local, state, and federal regulations. The first rinse of the chemical container should be collected and disposed of as hazardous waste.
Experimental Protocols and Applications
This compound is primarily used as a crosslinking agent in bioconjugation to link a molecule to a primary amine on a target protein, peptide, or other biomolecule.
General Bioconjugation Workflow
The following diagram illustrates a typical workflow for protein labeling using an NHS ester.
Caption: General experimental workflow for NHS ester bioconjugation.
Detailed Protocol for Protein Labeling
This protocol provides a starting point for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution : Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Perform the Conjugation Reaction :
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction (Optional) : To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purify the Conjugate : Remove unreacted crosslinker and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Store the Conjugate : Store the purified protein conjugate under conditions appropriate for the specific protein.
Reaction Mechanism
The primary reaction of an NHS ester is a nucleophilic acyl substitution with a primary amine. The unprotonated amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of this compound with a primary amine.
A competing reaction is the hydrolysis of the NHS ester in the presence of water, which renders the reagent inactive. The rate of hydrolysis is highly dependent on the pH of the solution.
Caption: Hydrolysis of this compound in aqueous solution.
Toxicology and Biocompatibility
Polyethylene glycol (PEG) is generally considered biocompatible and has low toxicity. It is widely used in pharmaceutical and biomedical applications to improve the pharmacokinetic properties of molecules. However, studies have shown that some short-chain PEG derivatives and certain functional groups can exhibit cytotoxicity at high concentrations. While specific toxicological data for this compound is not available, the low molecular weight and the reactive nature of the NHS ester warrant careful handling to avoid potential adverse effects. The biocompatibility of the final conjugate will depend on the properties of the conjugated molecules and the overall construct.
Conclusion
This compound is a valuable tool for researchers in bioconjugation and drug development. Its heterobifunctional nature allows for the controlled linkage of molecules. Understanding its chemical properties, reactivity, and the critical parameters for its use, such as pH and buffer composition, is essential for successful and reproducible results. By adhering to the safety and handling guidelines outlined in this document, researchers can minimize risks and effectively utilize this versatile crosslinking reagent in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Acid-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of proteins and other biomolecules that contain primary amine groups.[1][2] This method is particularly effective for attaching various molecules such as fluorescent dyes, biotin, and polyethylene glycol (PEG) to proteins like antibodies.[1] The reaction results in the formation of a stable amide bond between the NHS ester and the primary amine groups located at the N-terminus of the protein and on the side chains of lysine residues.[1][2] The efficiency and specificity of this labeling reaction are highly dependent on the pH of the reaction buffer.
This document provides a detailed, step-by-step protocol for the labeling of proteins with Acid-PEG2-NHS ester, a bifunctional linker that introduces a short polyethylene glycol spacer and a terminal carboxylic acid group. This can be useful for altering the physicochemical properties of the protein or for subsequent conjugation to other molecules.
Principle of the Reaction
The labeling reaction is based on the nucleophilic acyl substitution where the primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The optimal pH for this reaction is typically between 7.2 and 8.5. At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.
Materials and Reagents
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: Size exclusion chromatography (SEC) column (e.g., G-25 desalting column), dialysis cassette, or Tangential Flow Filtration (TFF) system
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical protein labeling reaction with an NHS ester. These values may require optimization for specific proteins and the desired degree of labeling.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of NHS Ester | 5-20 fold | This should be optimized to achieve the desired degree of labeling. |
| Reaction pH | 8.3 - 8.5 | Crucial for optimal reaction efficiency. Buffers containing primary amines (e.g., Tris, Glycine) should be avoided during the reaction. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times. |
| Reaction Time | 30 minutes - 4 hours at RT; Overnight at 4°C | The duration depends on the reactivity of the protein and the desired labeling efficiency. |
| Organic Solvent Concentration | < 10% (v/v) | The final concentration of DMSO or DMF in the reaction mixture should be minimized. |
Experimental Protocols
A. Preparation of Reagents
-
Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, a buffer exchange must be performed using dialysis or a desalting column. The protein concentration should be adjusted to 1-10 mg/mL in the reaction buffer.
-
This compound Solution: Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to use an anhydrous solvent and prepare the solution fresh.
B. Protein Labeling Procedure
-
Add the calculated amount of the this compound stock solution to the protein solution. A 5 to 20-fold molar excess of the NHS ester is a good starting point for optimization.
-
Gently mix the reaction solution by pipetting up and down or by gentle vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. If using a light-sensitive derivative, protect the reaction from light.
-
(Optional) Quenching the Reaction: To terminate the labeling reaction, add a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for at least 30 minutes at room temperature.
C. Purification of the Labeled Protein
Upon completion of the reaction, it is crucial to remove unreacted this compound and the NHS byproduct. Common purification methods include:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a common and effective method for separating the labeled protein from smaller, unreacted molecules.
-
Equilibrate the desalting column (e.g., G-25) with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the equilibration buffer. The protein will elute in the void volume.
-
-
Dialysis: This method is suitable for larger sample volumes.
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of a suitable buffer (e.g., PBS) for several hours to overnight, with at least two buffer changes.
-
-
Tangential Flow Filtration (TFF): This is an efficient method for larger scale preparations, allowing for both purification and concentration of the labeled protein.
D. Characterization and Storage
-
Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA or Bradford assay).
-
Assess the degree of labeling (DOL), which is the average number of PEG molecules per protein molecule. This can be determined using methods such as mass spectrometry.
-
Store the labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Visualizations
Caption: Reaction of this compound with a protein's primary amine.
Caption: Step-by-step workflow for protein labeling with this compound.
References
Application Notes and Protocols for Cell Surface Modification Using Acid-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface modification is a powerful technique for altering the functionality of living cells, with broad applications in research, diagnostics, and therapeutics. One versatile method for achieving this is through the use of amine-reactive crosslinkers, such as Acid-PEG2-NHS ester. This heterobifunctional reagent allows for the covalent attachment of a polyethylene glycol (PEG) spacer to the cell surface, which can then be used for further conjugation or to modulate cellular interactions.
The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as those found on lysine residues of cell surface proteins, to form stable amide bonds.[1][2][3] The reaction is typically performed in a slightly basic buffer to ensure the amino groups are deprotonated and thus reactive.[2][3] The short PEG2 spacer enhances the solubility of the reagent and provides a flexible linker. The terminal carboxylic acid group on the this compound provides a handle for subsequent conjugation reactions, for example, through carbodiimide chemistry to attach other molecules of interest.
These application notes provide a detailed protocol for the modification of live cell surfaces using this compound, along with methods for quantification and a discussion of potential applications.
Key Applications
-
Targeted Drug Delivery: The modified cell surface can be used to attach targeting ligands, such as antibodies or peptides, to direct the cell to a specific tissue or to enhance its interaction with other cells.
-
Immunomodulation: PEGylation of the cell surface can shield surface antigens, reducing the immunogenicity of the cells. This is particularly relevant in cell-based therapies to prevent immune rejection.
-
Cell Tracking and Imaging: The terminal carboxyl group can be conjugated to fluorescent dyes or imaging agents, allowing for the tracking of modified cells in vitro and in vivo.
-
Fundamental Research: Studying the impact of surface modifications on cellular behavior, such as cell adhesion, migration, and signaling.
Experimental Protocols
Materials
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO3), pH 8.3
-
Cell culture medium appropriate for the cell type
-
Cells in suspension or adherent cells
-
Quenching buffer: 50 mM Tris-HCl or Glycine, pH 7.4
-
Trypan Blue solution (for cell viability assessment)
-
Flow cytometer
-
Fluorescently-labeled streptavidin (if using a biotinylated detection method)
-
Biotin-PEG-NHS (for quantification control)
Protocol for Cell Surface Modification
This protocol is a general guideline and should be optimized for your specific cell type and application.
1. Reagent Preparation:
-
This compound Stock Solution (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the required amount of this compound in anhydrous DMSO or DMF to make a 10 mM stock solution.
-
Note: Prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.
-
2. Cell Preparation:
-
For Suspension Cells:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
For Adherent Cells:
-
Wash the cell monolayer twice with ice-cold PBS.
-
For the reaction, you can either detach the cells using a non-enzymatic cell dissociation solution or perform the reaction directly on the plate. If performing on the plate, ensure the entire cell surface is covered with the reaction buffer.
-
3. Labeling Reaction:
-
Adjust the pH of the cell suspension or the buffer covering the adherent cells to pH 8.0-8.5 by adding 1/10th volume of 1 M Sodium Bicarbonate solution.
-
Add the 10 mM this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 0.1 mM to 1 mM). A good starting point is a 10- to 20-fold molar excess of the NHS ester to the estimated number of surface amines.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Protect from light if a fluorescently tagged PEG is used. Gently mix the cell suspension periodically.
4. Quenching the Reaction:
-
Add the quenching buffer (e.g., Tris-HCl or Glycine to a final concentration of 20-50 mM) to the cell suspension and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
5. Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted reagents and byproducts. For suspension cells, use centrifugation. For adherent cells, gently aspirate and replace the buffer.
6. Post-Modification Analysis:
-
Cell Viability: Assess cell viability using a Trypan Blue exclusion assay or other suitable viability assays.
-
Quantification of Surface Modification: The extent of modification can be quantified using flow cytometry. This typically involves a secondary labeling step. For example, the newly introduced carboxyl groups can be biotinylated using EDC/NHS chemistry, followed by staining with a fluorescently labeled streptavidin. Alternatively, if a fluorescently tagged this compound was used, the fluorescence intensity can be directly measured.
Data Presentation: Quantitative Analysis of Cell Surface Modification
The following table summarizes typical experimental parameters and expected outcomes for cell surface modification with an NHS-PEG linker, based on literature data.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell Type | Human Coronary Artery Endothelial Cells | Human Coronary Artery Endothelial Cells | Human Coronary Artery Endothelial Cells |
| Reagent | NHS-PEG-Biotin | NHS-PEG-Biotin | NHS-PEG-Biotin |
| Reagent Concentration | 1.25 mM | 2.5 mM | 5 mM |
| Incubation Time | 5 min | 5 min | 5 min |
| Incubation Temperature | Room Temperature | Room Temperature | Room Temperature |
| Quantification Method | Flow Cytometry (Streptavidin-FITC) | Flow Cytometry (Streptavidin-FITC) | Flow Cytometry (Streptavidin-FITC) |
| Molecules per Cell | ~1.5 x 10^7 | ~3.0 x 10^7 | ~6.0 x 10^7 |
Visualizations
Chemical Reaction on the Cell Surface
Caption: Reaction of this compound with a primary amine on a cell surface protein.
Experimental Workflow for Cell Surface Modification
Caption: Workflow for modifying live cell surfaces with this compound.
Signaling Pathway Modulation by Cell Surface PEGylation
Caption: PEGylation can sterically hinder ligand-receptor interactions, thereby modulating downstream signaling.
References
Application Note: Covalent Conjugation of Peptides with Acid-PEG2-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by short in-vivo half-lives due to rapid renal clearance and enzymatic degradation.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to overcome these limitations.[2][3] This process increases the hydrodynamic size of the peptide, reducing glomerular filtration and shielding it from proteolytic enzymes.[1][4] Consequently, PEGylation can enhance drug solubility and stability, extend circulating half-life, and decrease immunogenicity.
This document provides a detailed protocol for the conjugation of a peptide to an Acid-PEG2-NHS ester linker. This specific linker features a short, discrete PEG moiety (two ethylene glycol units) which provides a hydrophilic spacer, and a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, under mild pH conditions.
Principle of the Reaction
The conjugation chemistry relies on the reaction between the NHS ester functional group of the PEG linker and a primary amine on the peptide. The succinimidyl group is an excellent leaving group, facilitating nucleophilic attack by the unprotonated primary amine of the peptide. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), which ensures a sufficient concentration of deprotonated, reactive amines. The reaction results in the formation of a stable amide bond, covalently linking the PEG moiety to the peptide, and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Experimental Protocols
This section details the step-by-step methodology for peptide PEGylation, from reagent preparation to final product characterization.
Materials and Reagents
-
Peptide: Lyophilized peptide with at least one primary amine (e.g., "Peptide-X").
-
PEG Reagent: Carboxy-PEG2-NHS Ester (or similar Acid-PEG-NHS ester).
-
Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
C18 column suitable for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).
-
-
Characterization:
-
Mass Spectrometer (e.g., LC-MS, MALDI-TOF).
-
Analytical HPLC system.
-
Workflow Overview
Detailed Protocol
Step 1: Reagent Preparation
-
Peptide Solution: Dissolve the lyophilized peptide in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 2-5 mg/mL. Vortex gently to ensure complete dissolution.
-
PEG-NHS Ester Solution: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Therefore, prepare this solution immediately before use. Dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a concentrated stock (e.g., 10-20 mg/mL).
Step 2: Conjugation Reaction
-
Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the peptide. A 5 to 20-fold molar excess of the PEG reagent is a common starting point.
-
While gently vortexing the peptide solution, add the calculated volume of the PEG-NHS ester stock solution dropwise. The final concentration of the organic solvent (DMF/DMSO) should ideally not exceed 10% (v/v) of the total reaction volume.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
Step 3: Quenching the Reaction
-
To stop the reaction and consume any unreacted NHS ester, add the Quenching Solution (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
Step 4: Purification by RP-HPLC
-
The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, hydrolyzed PEG reagent, and other byproducts. Purification is essential and is typically achieved using RP-HPLC.
-
Acidify the quenched reaction mixture with TFA to a final concentration of ~0.1% to ensure compatibility with the mobile phase.
-
Inject the sample onto a C18 column.
-
Elute the products using a linear gradient of Mobile Phase B (ACN with 0.1% TFA) against Mobile Phase A (Water with 0.1% TFA). A typical gradient might be 5% to 95% B over 30-40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (if the peptide contains Trp or Tyr). The PEGylated peptide will typically elute earlier than the more hydrophobic, unmodified peptide.
-
Collect fractions corresponding to the desired product peak.
-
Lyophilize the purified fractions to obtain the final product as a powder.
Step 5: Characterization
-
Mass Spectrometry: Confirm the identity of the conjugate by analyzing the purified product with LC-MS or MALDI-TOF. The observed mass should correspond to the theoretical mass of the peptide plus the mass of one or more PEG linkers.
-
Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical RP-HPLC column and running a standard gradient. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.
Data Presentation and Expected Results
The success of the conjugation can be quantified at several stages. The following tables provide examples of typical reaction parameters and expected characterization data.
Table 1: Example Reaction Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Peptide | "Peptide-X" (MW: 1500 Da) | Model peptide containing a single Lysine residue. |
| PEG Reagent | This compound (MW: 275.2 Da) | Provides a short, hydrophilic spacer. |
| Peptide Concentration | 2 mg/mL in Reaction Buffer | A common concentration for efficient reaction. |
| Molar Ratio (PEG:Peptide) | 10:1 | Ensures the reaction is driven towards completion. |
| Reaction Time | 2 hours | Sufficient for most NHS-ester couplings at RT. |
| Reaction Temperature | 25°C (Room Temp) | Convenient and generally effective. |
| Purification Method | Preparative RP-HPLC | Gold standard for peptide purification. |
Table 2: Example Characterization Data Summary
| Analysis Method | Analyte | Expected Result | Observed Result |
|---|---|---|---|
| Mass Spectrometry | Unmodified Peptide-X | 1500.0 Da | 1500.2 Da |
| Mass Spectrometry | Mono-PEGylated Peptide-X | 1657.8 Da (1500 + 157.8*) | 1658.0 Da |
| Analytical HPLC | Purified PEG-Peptide | >95% Purity | 97.5% |
| Yield | Final Product | ~40-60% | 52% |
*Note: Mass added is from Acid-PEG2 minus the NHS group.
Application: Modifying a Therapeutic Peptide
PEGylation is frequently used to improve the pharmacokinetic properties of therapeutic peptides, such as GLP-1 receptor agonists used in the treatment of type 2 diabetes. A GLP-1 analog, once PEGylated, can exhibit a significantly longer half-life, allowing for less frequent patient administration. The PEGylated peptide still binds to its target, the GLP-1 receptor (a G-protein coupled receptor), to initiate the downstream signaling cascade that leads to insulin secretion.
References
Application Notes and Protocols for Amine-Reactive PEGylation: Calculating Molar Excess of Acid-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of proteins, leading to reduced renal clearance, extended circulating half-life, and decreased immunogenicity. The most common method for PEGylating proteins involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.
This application note provides a detailed guide for the use of Acid-PEG2-NHS ester in protein labeling. It outlines the principles for calculating the optimal molar excess of the labeling reagent, provides a comprehensive experimental protocol, and presents expected outcomes for the degree of labeling (DOL).
Principles of Molar Excess Calculation in NHS Ester Reactions
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution that results in a stable amide bond. However, the NHS ester is also susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces the efficiency of the labeling process. The rate of hydrolysis is significantly influenced by pH, with higher pH values accelerating hydrolysis.[1][2] Therefore, careful control of the reaction conditions and the molar ratio of the PEG-NHS ester to the protein is crucial for achieving the desired degree of labeling.
The "molar excess" refers to the molar ratio of the this compound to the protein. Optimizing this ratio is critical for controlling the extent of PEGylation. A low DOL may not confer the desired therapeutic benefits, while an excessively high DOL can lead to loss of biological activity, increased heterogeneity of the product, and potential immunogenicity. The optimal molar excess is empirical and depends on several factors, including:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[3][4]
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will influence the reaction efficiency.
-
Desired Degree of Labeling (DOL): Different applications may require different DOLs. For many therapeutic antibodies, a final DOL of 2-6 is often targeted.
Data Presentation: Molar Excess and Expected Degree of Labeling
The following table provides general recommendations for starting molar excess ratios for the PEGylation of a typical IgG antibody (MW ≈ 150 kDa) at a concentration of 1-10 mg/mL and the expected corresponding Degree of Labeling (DOL). These values should be considered as a starting point and optimized for each specific protein and application.
| Molar Excess of this compound | Expected Degree of Labeling (DOL) | Notes |
| 5-fold | 1 - 3 | A good starting point for initial trials to assess reactivity. |
| 10-fold | 3 - 5 | Often yields a moderate level of PEGylation.[5] |
| 20-fold | 4 - 6 | A commonly used ratio for achieving a therapeutically relevant DOL for antibodies. |
| 40-fold | > 6 | May be necessary for less reactive proteins or to achieve a higher density of PEGylation, but risks protein inactivation. |
Experimental Protocols
This section provides a general protocol for labeling a protein with this compound.
Materials
-
Protein to be labeled (e.g., IgG antibody)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer (e.g., Phosphate Buffered Saline, PBS)
Protocol
1. Calculation of Required Reagents:
-
Calculate the moles of protein:
-
Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein (Da)
-
-
Calculate the moles of this compound:
-
Moles of PEG-NHS = Moles of Protein × Desired Molar Excess
-
-
Calculate the mass of this compound:
-
Mass of PEG-NHS (g) = Moles of PEG-NHS × Molecular Weight of PEG-NHS (Da)
-
Example Calculation:
To label 5 mg of an IgG antibody (MW ≈ 150,000 Da) with a 20-fold molar excess of this compound (MW ≈ 300 Da):
-
Moles of IgG = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol
-
Moles of PEG-NHS = 3.33 x 10⁻⁸ mol × 20 = 6.66 x 10⁻⁷ mol
-
Mass of PEG-NHS = 6.66 x 10⁻⁷ mol × 300 g/mol = 2.0 x 10⁻⁴ g = 0.20 mg
2. Preparation of Reagents:
-
Protein Solution: Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using dialysis or a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve the calculated mass of this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
3. Labeling Reaction:
-
While gently stirring, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time and temperature may need to be determined empirically.
4. Quenching the Reaction:
-
(Optional but recommended) Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
5. Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis. Equilibrate the purification column or dialysis membrane with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the PEGylated protein.
6. Characterization of the PEGylated Protein:
-
Determine Protein Concentration: Measure the absorbance of the purified PEGylated protein at 280 nm.
-
Determine Degree of Labeling (DOL): The DOL can be determined using various methods, including mass spectrometry (MS), which provides the most accurate measurement by comparing the molecular weight of the conjugated and unconjugated protein. Alternatively, chromatographic methods can be used to separate species with different numbers of attached PEG molecules.
Mandatory Visualizations
Caption: Experimental Workflow for Protein PEGylation.
Caption: VEGF Signaling Pathway in Angiogenesis.
References
Application Notes and Protocols: Acid-PEG2-NHS Ester for Nanoparticle Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid-PEG2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the surface functionalization of nanoparticles. This reagent possesses a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a two-unit polyethylene glycol (PEG) spacer.[1] The NHS ester facilitates the covalent conjugation to primary amines on the surface of nanoparticles or pre-functionalized nanoparticles, forming stable amide bonds.[2][3][4] The terminal carboxylic acid provides a versatile handle for subsequent modifications, such as the attachment of targeting ligands, imaging agents, or therapeutic molecules. The PEG spacer enhances the solubility and biocompatibility of the functionalized nanoparticles, reduces steric hindrance, and minimizes non-specific protein binding, which can prolong circulation time in vivo.[1]
These application notes provide an overview of the use of this compound in nanoparticle functionalization and detailed protocols for common applications.
Key Applications
-
Stealthing Nanoparticles: The PEG component of the linker creates a hydrophilic shield on the nanoparticle surface, which reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby increasing their systemic circulation time.
-
Active Targeting: The terminal carboxylic acid can be activated to conjugate targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) that recognize specific receptors on target cells, enhancing the delivery of therapeutic or diagnostic agents.
-
Drug Delivery: this compound is instrumental in developing nanoparticle-based drug delivery systems. It can be used to attach drugs directly to the nanoparticle surface or to link a targeting ligand to a drug-loaded nanoparticle.
-
Diagnostic Probes: This linker is used in the synthesis of multifunctional imaging and diagnostic probes by enabling the attachment of fluorescent dyes, contrast agents for MRI, or other labeling molecules to nanoparticles.
Chemical Properties and Reaction Scheme
The NHS ester reacts with primary amines (-NH2) at a pH range of 7 to 9 to form a stable amide bond, with an optimal pH between 8.3 and 8.5. The reaction involves the nucleophilic attack of the primary amine on the NHS ester, leading to the release of NHS as a byproduct. It is important to note that the NHS ester can undergo hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.
Below is a general workflow for the functionalization of amine-modified nanoparticles with this compound.
Caption: General workflow for nanoparticle functionalization.
Data Presentation
Successful functionalization of nanoparticles with this compound and subsequent molecules can be monitored by a variety of characterization techniques. The following tables summarize expected changes in key parameters.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Parameter | Before Functionalization | After this compound Conjugation | After Ligand Attachment (to COOH) |
| Hydrodynamic Diameter (nm) | Varies by core nanoparticle | Increase due to PEG layer | Further increase |
| Polydispersity Index (PDI) | Typically < 0.2 | May slightly increase | May slightly increase |
| Zeta Potential (mV) | Positive (for amine-NPs) | Decrease, closer to neutral | May become more negative |
| Surface Chemistry | Presence of primary amines | Presence of PEG and terminal carboxylic acid | Presence of conjugated ligand |
Table 2: Molar Ratios for Conjugation Reactions
| Reaction Step | Reactants | Typical Molar Excess | Reference |
| PEGylation | This compound to Amine-Nanoparticles | 10 to 50-fold molar excess of PEG linker | |
| Ligand Attachment | EDC to COOH-PEG-NP | ~10-fold molar excess | |
| Ligand Attachment | NHS to COOH-PEG-NP | ~10-fold molar excess | |
| Ligand Attachment | Amine-containing Ligand to Activated NP | ~5 to 20-fold molar excess |
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs)
This protocol describes the conjugation of this compound to IONPs that have been surface-modified to present primary amine groups.
Materials:
-
Amine-functionalized IONPs
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5, or 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Washing Buffer: Deionized water or PBS
-
Magnetic separator
Procedure:
-
Prepare IONP Suspension: Disperse the amine-functionalized IONPs in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and should be handled accordingly.
-
Conjugation Reaction: Add a 10 to 50-fold molar excess of the this compound solution to the IONP suspension.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification:
-
Collect the functionalized IONPs using a magnetic separator.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticles in the washing buffer.
-
Repeat the washing step three times.
-
-
Final Product: Resuspend the purified COOH-PEG-IONPs in a suitable buffer for storage at 4°C or for immediate use in the next step.
Protocol 2: Conjugation of a Targeting Peptide to COOH-PEG-IONPs
This protocol details the attachment of an amine-containing targeting peptide to the terminal carboxylic acid of the PEGylated IONPs using EDC/NHS chemistry.
Materials:
-
COOH-PEG-IONPs (from Protocol 1)
-
Amine-containing targeting peptide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0.
-
Reaction Buffer: 0.1 M PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Magnetic separator or centrifugal filter units
Procedure:
-
Activate Carboxylic Acid Groups:
-
Resuspend the COOH-PEG-IONPs in the activation buffer.
-
Add a 10-fold molar excess of EDC and NHS (relative to the estimated number of surface carboxyl groups).
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated intermediate.
-
-
Conjugation to Peptide:
-
Immediately after activation, wash the nanoparticles with cold reaction buffer (PBS, pH 7.4) using a magnetic separator to remove excess EDC/NHS.
-
Resuspend the activated nanoparticles in fresh reaction buffer.
-
Add the amine-containing targeting peptide (5 to 20-fold molar excess).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes. This step hydrolyzes any unreacted NHS esters.
-
Purification: Purify the peptide-conjugated IONPs by magnetic separation or using centrifugal filter units to remove unreacted peptide and quenching reagents. Wash the nanoparticles three to four times with PBS.
-
Final Product: Resuspend the final functionalized nanoparticles in a suitable buffer for storage and characterization.
Visualization of Targeting Mechanisms
The functionalization of nanoparticles with targeting ligands, enabled by linkers like this compound, facilitates active targeting to specific cells or tissues. This is in contrast to the passive accumulation of nanoparticles in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, which is enhanced by PEGylation.
Caption: Passive vs. Active nanoparticle targeting mechanisms.
References
Application Notes and Protocols: Acid-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Acid-PEG2-NHS ester in bioconjugation, drug delivery, and other research applications. The information is intended to enable researchers to effectively utilize this heterobifunctional linker for their specific needs.
Introduction
This compound is a heterobifunctional crosslinker featuring a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a two-unit polyethylene glycol (PEG) spacer.[1] The NHS ester facilitates the rapid and efficient formation of stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies under mild conditions.[1][][3] The terminal carboxylic acid group allows for subsequent conjugation to other molecules through amide coupling reactions.[1] The hydrophilic PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugates. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials.
Data Presentation: Reaction Parameters
The efficiency of the conjugation reaction involving the NHS ester of this compound is influenced by several factors, including pH, temperature, and reaction time. The following tables summarize the typical reaction conditions for conjugating the NHS ester to primary amines.
Table 1: Typical Reaction Conditions for NHS Ester Conjugation to Proteins
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | The reaction is most efficient at a slightly basic pH. Buffers should be free of primary amines (e.g., Tris, glycine). Phosphate-buffered saline (PBS) is a common choice. |
| Temperature | 4°C - 25°C (Room Temperature) | Lower temperatures (4°C or on ice) can be used to slow down hydrolysis of the NHS ester and may be preferable for sensitive proteins. |
| Reaction Time | 30 minutes - 2 hours | The reaction is typically rapid at room temperature. Longer incubation times may be required at 4°C. |
| Molar Excess of PEG Reagent | 10 to 50-fold | A molar excess of the PEG linker over the amine-containing molecule is generally recommended to ensure sufficient conjugation. A 20-fold molar excess is commonly used for proteins. |
| Solvent | Anhydrous DMSO or DMF | The this compound should be dissolved in an anhydrous organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% (v/v). |
Table 2: Typical Reaction Conditions for NHS Ester Conjugation to Small Molecules
| Parameter | Recommended Range | Notes |
| Solvent | Anhydrous DMF, DCM, DMSO, or THF | The reaction is typically performed in an anhydrous organic solvent. |
| Base | TEA, DIPEA, Pyridine, etc. | A non-nucleophilic base is often added to facilitate the reaction. |
| Reaction Time | 3 - 24 hours | The reaction time can vary significantly depending on the specific substrates and reaction conditions. |
| Molar Ratio | 1:1 or 2:1 (PEG:amine) | The molar ratio of the PEG linker to the amine-containing small molecule can be adjusted based on reaction kinetics. |
| Monitoring | LC-MS or TLC | The progress of the reaction should be monitored to determine the optimal reaction time. |
Experimental Protocols
General Handling and Storage
-
Storage: Store this compound at -20°C, protected from light and moisture. A desiccator is recommended.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.
-
Reagent Preparation: Prepare solutions of this compound immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis. Discard any unused reconstituted reagent.
Protocol for Protein Conjugation
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer using a desalting column or dialysis.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A 20-fold molar excess of the PEG reagent is a common starting point. Ensure the final concentration of the organic solvent is below 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Gentle mixing during incubation is recommended.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using a desalting column or dialysis.
Protocol for Small Molecule Conjugation
This protocol outlines a general procedure for reacting an amine-containing small molecule with this compound in an organic solvent.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Reaction monitoring tools (LC-MS or TLC)
-
Purification system (e.g., column chromatography)
Procedure:
-
Reactant Preparation: Dissolve the amine-containing small molecule in the chosen anhydrous organic solvent.
-
Reaction Setup: Under continuous stirring, add the base and the this compound to the reaction mixture. The molar ratio can be adjusted (e.g., 1:1 or 2:1 of PEG to amine) depending on the reaction kinetics.
-
Incubation and Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using LC-MS or TLC until the starting material is consumed or the product formation plateaus. This can take between 3 and 24 hours.
-
Workup and Purification: Once the reaction is complete, isolate the final product using standard organic synthesis workup procedures, which may be followed by column purification to obtain the desired conjugate.
Visualizations
The following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the factors influencing the conjugation reaction.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Factors influencing the this compound conjugation reaction.
References
Application Notes: Quenching Acid-PEG2-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for covalently linking molecules to primary amines (-NH₂) found on proteins, antibodies, and other biomolecules.[1][2][3][4][5] The Acid-PEG2-NHS ester is a specific reagent that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer, which can enhance the solubility and stability of the resulting conjugate. The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5.
A critical step in any bioconjugation workflow involving NHS esters is the quenching of the reaction. Quenching terminates the conjugation process by consuming any unreacted NHS ester. This step is crucial to prevent unwanted side reactions or further modification of the target molecule, ensuring a homogenous final product. This document provides detailed protocols and data for effectively quenching this compound reactions.
Reaction Mechanism and Quenching Principle
The primary reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. However, the NHS ester is also susceptible to hydrolysis, a competing reaction where water attacks the ester, regenerating the original carboxyl group. The rate of hydrolysis increases with pH.
Quenching is achieved by adding a small molecule containing a primary amine, which is typically in large molar excess. This quenching agent rapidly reacts with any remaining NHS ester, effectively stopping the reaction.
Caption: Reaction and Quenching Overview.
Selection of a Quenching Agent
The choice of quenching agent is critical for ensuring the termination of the reaction without interfering with the conjugated product. The most common quenching agents are small molecules with primary amines.
| Quenching Agent | Typical Final Concentration | Incubation Time | Key Characteristics |
| Tris | 20-100 mM | 15-30 minutes | Highly effective and commonly used. Can be prepared as a concentrated stock solution (e.g., 1M Tris-HCl, pH 8.0). |
| Glycine | 20-100 mM | 15-30 minutes | A simple amino acid that is also a very effective quenching agent. |
| Lysine | 20-50 mM | 15-30 minutes | Another amino acid option for quenching. |
| Ethanolamine | 20-50 mM | 15-30 minutes | An alternative primary amine for quenching. |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Can be used to quench the reaction and will convert the NHS ester back to a hydroxamic acid. |
Experimental Protocols
Protocol 1: Quenching with Tris Buffer
This protocol outlines the general procedure for quenching an this compound reaction with a protein using Tris buffer.
Materials:
-
Conjugation reaction mixture (Protein + this compound in a suitable buffer like PBS, pH 7.2-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Storage buffer (e.g., PBS)
Procedure:
-
Perform Conjugation: Incubate the reaction mixture of your protein and the this compound for the desired time (typically 30-60 minutes at room temperature or 2 hours at 4°C).
-
Prepare for Quenching: After the incubation period, prepare to add the quenching buffer.
-
Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.
-
Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from the excess quenching reagent, unreacted NHS ester, and the NHS byproduct using a suitable method such as size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm conjugation.
Protocol 2: Quenching with Glycine
This protocol provides an alternative quenching method using glycine.
Materials:
-
Conjugation reaction mixture
-
Quenching Solution: 1 M Glycine, pH ~8.0
-
Purification column
-
Storage buffer
Procedure:
-
Perform Conjugation: Follow step 1 from Protocol 1.
-
Prepare for Quenching: After the incubation period, prepare to add the quenching solution.
-
Add Quenching Solution: Add the 1 M Glycine solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate: Gently mix and incubate for an additional 15-30 minutes at room temperature.
-
Purification: Proceed with purification as described in Protocol 1, step 5.
-
Characterization: Analyze the final product.
Experimental Workflow and Logic
The following diagram illustrates the decision-making process and workflow for a typical bioconjugation experiment involving an this compound.
Caption: Bioconjugation Workflow.
Troubleshooting and Considerations
-
Moisture Sensitivity: NHS esters are highly sensitive to moisture. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step as they will compete with the target molecule for reaction with the NHS ester.
-
pH Control: The pH of the reaction buffer is a critical parameter. While the reaction is most efficient between pH 7.2 and 8.5, the rate of NHS ester hydrolysis also increases with pH. Optimization may be required to balance conjugation efficiency with reagent stability.
-
Protein Concentration: The efficiency of the labeling reaction is often better at higher protein concentrations (e.g., 1-10 mg/mL).
-
Post-Quenching Purification: It is essential to remove the quenching agent and other byproducts after the reaction is complete to ensure the purity of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring Acid-PEG2-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the conjugation of Acid-PEG2-NHS ester to primary amine-containing molecules, such as proteins, peptides, or small molecule drugs. The protocols described herein utilize common analytical techniques to ensure efficient and reproducible conjugation outcomes, a critical aspect in the development of therapeutic and diagnostic agents.
Introduction to this compound Conjugation
This compound is a carboxyl-to-amine crosslinker that facilitates the formation of a stable amide bond between a molecule bearing a carboxyl group and another molecule with a primary amine. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines at a physiological to slightly alkaline pH (typically 7.2-8.5).[1] The polyethylene glycol (PEG) spacer arm (in this case, containing two ethylene glycol units) enhances the solubility of the resulting conjugate and can reduce steric hindrance.[2]
Monitoring the conjugation reaction is crucial to determine the reaction's efficiency, quantify the degree of labeling, and characterize the final product. Inefficient or incomplete reactions can lead to a heterogeneous product mixture, impacting the efficacy and safety of the final conjugate. This document outlines several analytical techniques for real-time and endpoint analysis of the conjugation process.
Reaction Mechanism
The conjugation reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]
Caption: Activation and conjugation pathway.
Analytical Techniques for Monitoring Conjugation
Several analytical techniques can be employed to monitor the progress and outcome of the this compound conjugation. The choice of method depends on the properties of the molecules being conjugated, the required level of detail, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, including the unreacted starting materials, the desired conjugate, and any byproducts.[] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Principle: RP-HPLC separates molecules based on their hydrophobicity. The PEGylated conjugate will typically have a different retention time compared to the unconjugated amine-containing molecule and the this compound. By monitoring the peak areas of these components over time, the reaction kinetics can be determined.
Data Presentation:
| Analyte | Typical Retention Time (min) | Key Observation for Reaction Monitoring |
| Amine-containing Molecule | Varies (e.g., 5.2 min) | Decrease in peak area over time |
| This compound | Varies (e.g., 8.5 min) | Decrease in peak area over time |
| Conjugated Product | Varies (e.g., 7.1 min) | Increase in peak area over time |
| NHS (byproduct) | Early eluting | Increase in peak area over time |
Experimental Protocol: RP-HPLC Analysis
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and should be optimized for the specific molecules.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at a wavelength where at least one of the reactants or the product has a strong absorbance (e.g., 220 nm for peptide bonds or a specific wavelength for a chromophore in one of the molecules).
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by adding a small amount of Tris buffer or by acidification), and dilute with Mobile Phase A before injection.
Caption: HPLC monitoring workflow.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weights of the species in the reaction mixture, confirming the formation of the conjugate and allowing for the determination of the degree of labeling. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used techniques.
Principle: By measuring the mass-to-charge ratio (m/z) of the ions, MS can distinguish between the unreacted starting materials and the newly formed conjugate. The mass of the conjugate will be the sum of the masses of the two starting molecules minus the mass of the NHS group.
Data Presentation:
| Species | Expected Molecular Weight (Da) |
| Amine-containing Molecule | Varies (e.g., 5000 Da) |
| This compound | ~317.27 Da |
| Conjugated Product | MW(Amine-Molecule) + 202.19 Da |
Experimental Protocol: MALDI-TOF MS Analysis
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a mixture of acetonitrile and water with 0.1% TFA.
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture. Mix the sample with the matrix solution at a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Analysis: Acquire the mass spectrum in the appropriate mass range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the reaction in real-time by observing the changes in the chemical shifts of specific protons on the reacting molecules.
Principle: The chemical environment of protons near the reaction site will change upon conjugation, leading to a shift in their resonance frequency in the NMR spectrum. For example, the protons on the methylene groups of the PEG spacer may show a characteristic shift. The disappearance of the NHS ester protons can also be monitored.
Data Presentation:
| Proton Signal | Approximate Chemical Shift (ppm) | Observation during Reaction |
| NHS ester protons | ~2.8 ppm (singlet) | Disappearance |
| PEG methylene protons | ~3.6-3.7 ppm (multiplet) | Potential shift upon conjugation |
| Amine-adjacent protons | Varies | Shift upon amide bond formation |
Experimental Protocol: ¹H NMR Monitoring
-
Solvent: The reaction should be carried out in a deuterated solvent (e.g., DMSO-d₆ or D₂O) compatible with the reactants.
-
Internal Standard: Add a known amount of an internal standard (e.g., trimethylsilyl propionate, TMSP) for quantitative analysis.
-
Acquisition: Acquire ¹H NMR spectra at regular intervals throughout the reaction.
-
Analysis: Integrate the peaks corresponding to the starting materials and the product to determine their relative concentrations over time.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be a simple and rapid method for monitoring the reaction if there is a significant change in the UV-Vis absorbance spectrum upon conjugation or by monitoring the release of the NHS byproduct.
Principle: The N-hydroxysuccinimide released during the reaction has a characteristic absorbance at around 260 nm. By monitoring the increase in absorbance at this wavelength, the progress of the reaction can be followed. This method is most effective when the reactants and product do not have significant absorbance at this wavelength.
Data Presentation:
| Wavelength (nm) | Expected Change in Absorbance | Reason |
| 260 | Increase | Release of NHS byproduct |
Experimental Protocol: UV-Vis Spectrophotometric Assay
-
Blank: Use the reaction buffer as a blank.
-
Measurement: At regular time intervals, take an aliquot of the reaction mixture, dilute it with the reaction buffer if necessary, and measure the absorbance at 260 nm.
-
Standard Curve: A standard curve of known concentrations of NHS can be prepared to quantify the amount of product formed.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Quantitative? |
| RP-HPLC | Hydrophobicity | High resolution, quantitative, can separate isomers. | Can be time-consuming, requires method development. | Yes |
| Mass Spectrometry | Mass-to-charge ratio | High specificity, confirms identity of products, can determine degree of labeling. | Can be less quantitative without standards, matrix effects in MALDI. | Semi-quantitative to Quantitative |
| NMR Spectroscopy | Nuclear magnetic resonance | Provides detailed structural information, real-time monitoring. | Lower sensitivity, requires deuterated solvents, complex spectra for large molecules. | Yes |
| UV-Vis Spectrophotometry | Light absorbance | Simple, rapid, inexpensive. | Low specificity, potential for interference from other components. | Yes (with calibration) |
General Experimental Workflow
The following diagram illustrates a general workflow for performing and monitoring an this compound conjugation reaction.
Caption: General conjugation workflow.
By employing these analytical techniques and protocols, researchers can effectively monitor this compound conjugations, leading to well-characterized and reproducible bioconjugates for a wide range of applications in research and drug development.
References
Troubleshooting & Optimization
how to prevent hydrolysis of Acid-PEG2-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Acid-PEG2-NHS ester, with a primary focus on preventing its hydrolysis to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker that contains a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester, separated by a 2-unit polyethylene glycol (PEG) spacer.[1] The NHS ester reacts efficiently with primary amines (-NH2) on biomolecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[2][3] The carboxylic acid provides a second reactive site for subsequent conjugation, and the PEG spacer enhances solubility and reduces steric hindrance.[1]
Q2: What is hydrolysis and why is it a concern for this compound?
Hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking it down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[4] This is a significant issue because it directly competes with the desired conjugation reaction with the primary amine on your target molecule. Once hydrolyzed, the this compound can no longer participate in the conjugation, which leads to a significant reduction in the yield of your final labeled product.
Q3: What are the main factors that cause hydrolysis of this compound?
The stability of an NHS ester is primarily influenced by three factors:
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pH: The rate of hydrolysis increases significantly with a rise in pH.
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Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
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Moisture: NHS esters are highly sensitive to moisture and will hydrolyze upon exposure.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is one of the most common problems encountered and can often be attributed to the hydrolysis of the this compound.
| Potential Cause | Recommended Action |
| Suboptimal pH of Reaction Buffer | The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance. Below pH 7.2, the target primary amines are largely protonated and less reactive. Above pH 8.5, the rate of hydrolysis becomes very rapid. Action: Verify the pH of your reaction buffer using a calibrated pH meter immediately before use. |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency. Action: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. |
| Improper Storage and Handling of this compound | The solid this compound reagent is sensitive to moisture. If stored improperly or opened at cold temperatures, condensation can introduce moisture and cause hydrolysis. Action: Store the solid reagent at -20°C in a desiccator. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. |
| Premature Hydrolysis in Solution | NHS esters have a limited half-life in aqueous solutions. Preparing stock solutions in aqueous buffers for later use will result in a significant loss of reactivity. Action: Always prepare the this compound solution immediately before use. Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF first, and then add it to your aqueous reaction mixture. Do not store the reagent in solution. |
| Low Reaction Temperature and Insufficient Incubation Time | While lower temperatures (e.g., 4°C) can minimize hydrolysis, they also slow down the desired conjugation reaction, which may require a longer incubation time to achieve sufficient labeling. Action: A common starting point is to incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Optimization of both time and temperature may be necessary for your specific application. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following tables provide data on the half-life of NHS esters, illustrating the rate of hydrolysis under different conditions.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1-2 hours (estimated) |
| 8.5 | Room Temperature | Significantly shorter than at pH 7.0 |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Note: This data is for general NHS esters. The exact half-life of this compound may vary but will follow the same trend.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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This compound
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Desalting column or dialysis equipment for purification
Procedure:
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Prepare the Protein Solution:
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Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is at the optimal pH for the reaction (pH 7.2-8.5).
-
-
Prepare the this compound Solution:
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Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Perform the Conjugation Reaction:
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Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the NHS ester is part of a light-sensitive molecule.
-
-
Quench the Reaction:
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Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester.
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Incubate for 15-30 minutes at room temperature.
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-
Purify the Conjugate:
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Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.
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Protocol 2: Quality Control of this compound via Hydrolysis Assay
This protocol allows for a qualitative assessment of the reactivity of your this compound by measuring the increase in absorbance at 260 nm upon complete hydrolysis.
Materials:
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This compound
-
Amine-free buffer (e.g., Phosphate buffer, pH 7-8)
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0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
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Prepare Reagent Solution:
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Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer.
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Prepare a control tube containing only 2 mL of the buffer.
-
-
Initial Absorbance Measurement:
-
Set the spectrophotometer to 260 nm and zero it with the control buffer.
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Measure the absorbance of the reagent solution. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is below 1.0 and record this value.
-
-
Induce Hydrolysis:
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To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.
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Vortex the tube for 30 seconds.
-
-
Final Absorbance Measurement:
-
Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement should be taken within 1 minute.
-
-
Interpretation:
-
A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs at 260 nm. If there is little to no change in absorbance, the reagent has likely already hydrolyzed due to improper storage or handling.
-
Visualizations
Caption: Competing pathways of aminolysis and hydrolysis for this compound.
Caption: General experimental workflow for protein conjugation with this compound.
References
Technical Support Center: Optimizing Acid-PEG2-NHS Ester to Protein Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the conjugation of Acid-PEG2-NHS ester to proteins.
Troubleshooting Guide
This guide addresses common issues encountered during protein modification with Acid-PEG2-NHS esters in a question-and-answer format.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.
Potential Causes and Solutions:
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NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which competes with the desired reaction with primary amines on the protein. The rate of this hydrolysis increases significantly with pH.[1][2]
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Suboptimal pH: The reaction between the NHS ester and primary amines is highly pH-dependent. At a low pH, the primary amines on the protein are protonated and less reactive. Conversely, at a high pH, the rate of NHS ester hydrolysis increases, reducing the amount available to react with the protein.
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Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point.
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-
Incorrect Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for reaction with the NHS ester.
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Solution: Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in a buffer containing primary amines, it is crucial to perform a buffer exchange before starting the conjugation.
-
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction can be more significant.
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Solution: If possible, increase the concentration of your protein. Higher protein concentrations generally lead to more efficient labeling.
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Question: My protein is precipitating during or after the conjugation reaction. What can I do?
Answer: Protein precipitation can occur due to over-labeling, the use of a hydrophobic PEG reagent, or a high concentration of organic solvent.
Potential Causes and Solutions:
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Over-labeling: Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation.
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Solution: Reduce the molar excess of the this compound in the reaction. You can also shorten the reaction time. Perform small-scale pilot reactions with varying molar ratios to determine the optimal conditions for your specific protein.
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-
High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this to your aqueous protein solution can cause precipitation.
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Solution: Keep the final concentration of the organic solvent to a minimum, typically not exceeding 10% of the total reaction volume.
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-
Hydrophobicity of the PEG-Ester: While PEG is generally hydrophilic, the overall properties of the conjugate can be affected.
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Solution: The PEG2 spacer in this compound is designed to enhance solubility and reduce steric hindrance. However, if precipitation persists, ensure other factors like buffer conditions are optimal for your protein's stability.
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Question: How can I control the degree of labeling (DOL)?
Answer: The degree of labeling, or the number of PEG molecules attached to each protein, is a critical parameter. A low DOL may result in an insufficient effect, while a high DOL can lead to loss of biological activity or protein precipitation.
Potential Causes and Solutions:
-
Molar Ratio of Reactants: The primary factor controlling the DOL is the molar ratio of this compound to the protein.
-
Solution: Carefully calculate and test a range of molar excess ratios. It is recommended to perform titration experiments with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific protein and desired DOL.
-
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling.
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Solution: For consistent results, maintain a consistent protein concentration across experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
There is no single optimal ratio, as it is empirical and depends on several factors including the protein's concentration, the number of available primary amines (N-terminus and lysine residues), and the desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein. For dilute protein solutions, a higher excess may be necessary.
Q2: What is the recommended buffer for the conjugation reaction?
Amine-free buffers are essential to prevent competition with the target protein. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, with a pH between 8.3-8.5. Avoid buffers containing Tris or glycine.
Q3: How should I prepare and store the this compound?
This compound is moisture-sensitive. It should be stored at -20°C, dry, and protected from light. To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening. The NHS ester solution should be prepared immediately before use in an anhydrous solvent like DMSO or DMF. Do not prepare stock solutions in aqueous buffers for storage.
Q4: How long should the conjugation reaction be incubated?
Incubation times can vary. A common protocol suggests incubating at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Shorter incubation times can be used to limit the degree of labeling.
Q5: How can I remove unreacted this compound after the reaction?
Unreacted NHS ester and byproducts can be removed using gel filtration (desalting) columns or dialysis. This purification step is crucial to prevent the unreacted reagent from interfering with downstream applications.
Quantitative Data Summary
Table 1: Recommended Starting Molar Excess of NHS Ester to Protein
| Protein Concentration | Recommended Starting Molar Excess | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction kinetics in dilute solutions. |
Table 2: Key Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | pH is a critical factor influencing both amine reactivity and NHS ester hydrolysis. |
| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, Borate) | Buffers with primary amines (Tris, Glycine) will compete with the reaction. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The final concentration of the organic solvent should not exceed 10% of the reaction volume. |
| Incubation Time | 30-60 min at RT or 2-overnight at 4°C | Can be adjusted to control the degree of labeling. |
| Storage of NHS Ester | -20°C, desiccated, protected from light | The reagent is moisture-sensitive. |
Experimental Protocols & Workflows
General Protocol for Protein Labeling with this compound
-
Reagent Preparation:
-
Protein Solution: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
-
Molar Excess Calculation:
-
Calculate the required amount of this compound based on the desired molar excess. The formula is: Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x MW of NHS Ester (Da)
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
-
Purification:
-
Remove unreacted NHS ester and byproducts by gel filtration or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) if a quantifiable tag is used.
-
Visualizing Workflows and Logic
References
common side reactions with Acid-PEG2-NHS ester
Welcome to the technical support center for Acid-PEG2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of the NHS ester moiety on the this compound?
The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary aliphatic amine groups (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond.[1][2][3]
Q2: What is the most common side reaction when using this compound?
The most significant side reaction is the hydrolysis of the NHS ester in the presence of water or moisture.[4][5] This reaction results in the formation of a non-reactive carboxylic acid, which competes with the desired amine reaction and reduces conjugation efficiency.
Q3: How does pH affect the stability and reactivity of the NHS ester?
The pH of the reaction buffer is a critical factor. While the reaction with primary amines is more efficient at a slightly alkaline pH (typically 7.2-8.5), the rate of hydrolysis of the NHS ester also increases significantly at higher pH values. It is essential to find an optimal pH that balances amine reactivity with NHS ester stability.
Q4: Can the NHS ester react with other functional groups on a protein besides primary amines?
Yes, although the reactivity is generally lower, NHS esters can have side reactions with other nucleophilic groups. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than amide bonds.
-
Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity.
Q5: Which buffers should be avoided for reactions with this compound?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer are recommended.
Q6: How should I store and handle this compound to maintain its reactivity?
This compound is moisture-sensitive and should be stored in a desiccated environment at -20°C. Before use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: The reagent may have been exposed to moisture during storage or handling. | Ensure proper storage of the NHS ester at -20°C in a desiccated container. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH: The pH may be too low, resulting in protonated, unreactive amines, or too high, leading to rapid hydrolysis. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Presence of competing primary amines in the buffer: Use of buffers like Tris or glycine. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before the reaction. | |
| Inaccessible primary amines on the target protein: Steric hindrance may prevent the NHS ester from reaching the amine groups. | Consider denaturing the protein if its native conformation is not essential. Alternatively, use a crosslinker with a longer spacer arm. | |
| Formation of Aggregates | High degree of labeling: Excessive modification of the protein can alter its properties and lead to aggregation. | Reduce the molar excess of the this compound relative to the protein to control the number of modifications. |
| Use of a hydrophobic NHS ester: Conjugating a very hydrophobic molecule can decrease the overall solubility of the conjugate. | The PEG spacer in this compound enhances hydrophilicity. However, if aggregation persists, consider further optimization of buffer conditions. | |
| Unexpected Side Products | Reaction with other nucleophiles: Side reactions with hydroxyl, sulfhydryl, or imidazole groups. | Optimize the reaction pH to favor the primary amine reaction. Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles. |
Quantitative Data
The rate of hydrolysis of the NHS ester is a critical factor that competes with the desired amidation reaction. The following table summarizes the half-life of NHS esters under different pH conditions.
| pH | Temperature (°C) | Half-life of NHS ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data generalized from typical NHS-ester compounds.
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5).
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mg/mL.
-
Reaction Initiation: Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.
-
Quenching: To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted reagent and byproducts by dialysis, gel filtration, or a desalting column.
Visualizations
Caption: Reaction pathway for this compound.
References
Technical Support Center: Improving the Efficiency of Acid-PEG2-NHS Ester Labeling
Welcome to the technical support center for Acid-PEG2-NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound labeling reaction?
The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as an ideal starting point.[2][3][4] Below pH 7.2, the primary amine targets on the protein are mostly protonated (-NH3+), which makes them poor nucleophiles and reduces reaction efficiency. Above pH 8.5, the hydrolysis of the NHS ester accelerates significantly, which can inactivate the reagent and lower the conjugation yield.
Q2: Which buffers should I use for the labeling reaction?
It is critical to use a buffer that does not contain primary amines. Amine-containing buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with the target protein for the NHS ester, leading to significantly reduced labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), bicarbonate, HEPES, and borate buffers.
Q3: How should I prepare and store my this compound?
Acid-PEG2-NHS esters are sensitive to moisture and should be stored in a cool, dry place, preferably in a desiccator. It is best to equilibrate the reagent to room temperature before opening the vial to prevent condensation. For use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the reaction. Do not store NHS esters in aqueous solutions. Stock solutions in anhydrous organic solvents can be stored at -20°C for 1-2 months, but moisture contamination must be prevented.
Q4: What is the difference between NHS and Sulfo-NHS esters?
The primary difference is their solubility. Sulfo-NHS esters contain a sulfonate group, which makes them water-soluble and membrane-impermeable. This makes Sulfo-NHS esters ideal for labeling cell surface proteins. Standard NHS esters are not readily soluble in aqueous solutions and must be dissolved in an organic solvent before being added to the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester: The reagent has been inactivated by moisture. | Prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use. |
| Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer such as PBS, bicarbonate, or borate buffer. | |
| Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5. | Verify the buffer pH with a calibrated pH meter and adjust if necessary. | |
| Low molar excess: The amount of NHS ester is insufficient to label the target protein effectively. | Increase the molar excess of the NHS ester, particularly for dilute protein solutions. A 5- to 20-fold molar excess is a common starting point. | |
| Inaccessible primary amines: The primary amines on the protein are not accessible to the NHS ester due to steric hindrance. | If you have structural information, assess the accessibility of lysine residues. Consider denaturing and refolding the protein if feasible. | |
| Protein Precipitation/ Aggregation | Over-labeling: A high degree of labeling can alter the protein's net charge and solubility. | Optimize the molar ratio of the NHS ester to your protein by performing small-scale pilot reactions with varying ratios. |
| Poor protein stability: The buffer conditions are not optimal for your specific protein. | Ensure the buffer composition and pH are suitable for maintaining the stability of your protein. | |
| Low aqueous solubility of NHS ester: The reagent precipitates when added to the aqueous buffer. | Dissolve the NHS ester in a minimal amount of dry DMSO or DMF before adding it to the reaction. The final concentration of the organic solvent should generally be below 10% to avoid denaturing the protein. | |
| Inconsistent Results | Inaccurate reagent quantification: Incorrect concentrations of the protein or NHS ester are used. | Ensure accurate concentration measurements before initiating the reaction. |
| Variable reaction conditions: Inconsistent reaction times, temperatures, or pH levels between experiments. | Maintain consistent experimental parameters to ensure reproducibility. |
Experimental Protocols
Standard Protocol for this compound Labeling of a Protein
-
Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Perform the Labeling Reaction:
-
Calculate the required amount of NHS ester. A 20-fold molar excess is a typical starting point for labeling 1-10 mg/mL of an antibody.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer like Tris or glycine to a final concentration of 50-100 mM to react with any excess NHS ester.
-
Purify the Labeled Protein: Remove unreacted NHS ester and byproducts using a desalting column or dialysis.
Determining the Degree of Labeling (DOL)
A common method to determine the efficiency of the labeling reaction is through spectrophotometry.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule (if it has a chromophore).
-
Calculate Concentrations: Use the Beer-Lambert law (A = εcl) and the extinction coefficients of the protein and the label to calculate their respective molar concentrations. A correction factor may be needed for the protein's absorbance at 280 nm if the label also absorbs at this wavelength.
-
Determine DOL: The Degree of Labeling is the molar ratio of the label to the protein.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: A typical experimental workflow for this compound labeling.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
avoiding aggregation during protein PEGylation with Acid-PEG2-NHS ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acid-PEG2-NHS ester for protein PEGylation. Our goal is to help you overcome common challenges, particularly protein aggregation, and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PEGylation reagent used to covalently attach polyethylene glycol (PEG) to proteins. It consists of a short, discrete PEG chain (two ethylene glycol units) with a carboxylic acid group at one end and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester is a reactive group that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form a stable amide bond.[1][2] The carboxylic acid group provides a site for further modification if desired.
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
Protein aggregation during PEGylation is a common issue that can stem from several factors:
-
Intermolecular Cross-linking: Although Acid-PEG2-NHS is monofunctional, impurities in the reagent or side reactions can potentially lead to cross-linking between protein molecules.[3]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[3][4]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.
-
PEG-Protein Interactions: While PEG is generally known to increase solubility, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.
-
Poor Reagent Quality: The NHS ester group is highly susceptible to hydrolysis. Using hydrolyzed or impure reagent can lead to inconsistent results and potential side reactions.
Q3: How does pH affect the PEGylation reaction and protein stability?
The pH of the reaction buffer is a critical parameter. The reaction of NHS esters with primary amines is highly pH-dependent.
-
Low pH: At acidic pH, primary amines are protonated (-NH3+), rendering them unreactive towards the NHS ester.
-
Optimal pH: The optimal pH for the reaction is typically between 7.0 and 8.5. In this range, a sufficient amount of the amine groups are deprotonated and available for reaction.
-
High pH: At pH values above 8.5, the hydrolysis of the NHS ester is significantly accelerated, which reduces the efficiency of the PEGylation reaction. Furthermore, high pH can also lead to protein denaturation and aggregation for some proteins.
It is crucial to balance the reaction efficiency with protein stability.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your protein PEGylation experiment.
Q4: I am observing significant precipitation/aggregation during my PEGylation reaction. What should I do?
Protein aggregation is a common hurdle. A systematic approach to optimizing your reaction conditions is the most effective way to solve this issue. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
Here is a step-by-step guide to troubleshoot and mitigate protein aggregation:
Step 1: Optimize Reaction Conditions
The first step is to systematically evaluate and optimize the reaction conditions.
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Protein Concentration: High protein concentrations can increase the risk of aggregation. Try reducing the protein concentration.
-
PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to aggregation. It is advisable to test a range of molar ratios.
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) will slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.
-
pH: Screen a range of pH values to find the optimal balance between reaction efficiency and protein stability.
-
Mixing and Reagent Addition: Instead of adding the entire volume of the PEG reagent at once, try adding it in smaller aliquots over a period of time with gentle mixing.
Table 1: Recommended Starting Points for Reaction Condition Optimization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A higher ratio increases the degree of PEGylation but can also lead to aggregation. |
| pH | 7.0 - 8.5 | Balances amine reactivity with NHS ester stability. The optimal pH is protein-dependent. |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction, potentially reducing aggregation. |
| Reaction Time | 30 minutes to 2 hours | Shorter reaction times may be sufficient and can minimize exposure to potentially destabilizing conditions. |
Step 2: Modify Buffer Composition
If optimizing the primary reaction conditions is not sufficient, consider modifying the buffer composition by adding stabilizing excipients.
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol can act as protein stabilizers.
-
Amino Acids: Arginine and glycine are known to suppress protein aggregation by interacting with charged and hydrophobic regions.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) can prevent surface-induced aggregation.
Table 2: Common Stabilizing Excipients and Their Recommended Concentrations
| Additive | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 1 M | Can increase protein solubility. |
| Glycerol | 5-20% (v/v) | Promotes the native, folded state of the protein. |
| Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Q5: My PEGylation efficiency is very low. How can I improve it?
Low PEGylation efficiency can be due to several factors. Here's how to troubleshoot this issue:
-
Check Reagent Quality: NHS esters are moisture-sensitive. Ensure your this compound is fresh and has been stored properly under desiccated conditions. Prepare the reagent solution immediately before use.
-
Optimize pH: The reaction is highly pH-dependent. Ensure your buffer pH is in the optimal range of 7.0-8.5.
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Increase PEG:Protein Molar Ratio: A higher molar excess of the PEG reagent will drive the reaction towards a higher degree of PEGylation.
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Increase Protein Concentration: Higher protein concentrations can improve reaction kinetics. However, be mindful of the increased risk of aggregation.
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Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.
Q6: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to detect and quantify protein aggregation:
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Visual Inspection: The simplest method is to visually check for turbidity or precipitation in your reaction mixture.
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UV-Vis Spectrophotometry: An increase in turbidity can be measured by an increase in absorbance at a wavelength where the protein does not have a chromophore (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.
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Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to cross-linked protein aggregates.
Table 3: Comparison of Techniques for Detecting Protein Aggregation
| Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures light scattering by aggregates. | Simple, rapid, and readily available. | Low sensitivity, not suitable for detecting small soluble aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | High sensitivity to large aggregates, provides size distribution. | Can be overly sensitive to dust and large contaminants, may not be suitable for very heterogeneous samples. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Provides quantitative information on the amount of monomer, dimer, and higher-order aggregates. | Can be time-consuming, potential for on-column aggregation or dissociation. |
| SDS-PAGE (non-reducing) | Separates proteins based on molecular weight. | Simple, widely available, can visualize high molecular weight species. | Not quantitative, may not detect non-covalent aggregates. |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation and maximize PEGylation efficiency.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
This compound
-
Reaction buffers with different pH values (e.g., PBS at pH 7.0, 7.4, 8.0)
-
Stabilizing excipients (optional, see Table 2)
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare Stock Solutions:
-
Prepare a fresh stock solution of this compound in a water-miscible organic solvent like DMSO or DMF immediately before use.
-
Prepare a series of protein dilutions at different concentrations (e.g., 0.5, 1, 2, 5 mg/mL) in the chosen reaction buffers.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes or wells of a 96-well plate, combine the protein solution with the this compound stock solution to achieve the desired PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).
-
Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
-
-
Incubate:
-
Incubate the reactions at different temperatures (e.g., 4°C and room temperature) for a set period (e.g., 1-2 hours) with gentle mixing.
-
-
Quench the Reaction:
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine.
-
-
Analyze the Results:
-
Assess protein aggregation using one or more of the methods described in Q6 (e.g., DLS or SEC).
-
Analyze the degree of PEGylation using SDS-PAGE or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for optimizing protein PEGylation and minimizing aggregation.
Caption: Troubleshooting decision tree for addressing protein aggregation.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
References
Technical Support Center: NHS Ester Bioconjugation
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-hydroxysuccinimide (NHS) ester bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during NHS ester bioconjugation experiments in a question-and-answer format.
Q1: Why is my conjugation yield or labeling efficiency consistently low?
Low conjugation yield is a frequent challenge and can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the biomolecule itself.
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired amine conjugation. The rate of hydrolysis is significantly influenced by pH.[1][2]
-
Solution: Always prepare fresh stock solutions of the NHS ester in an anhydrous (dry) organic solvent like DMSO or DMF immediately before use.[3][4] Avoid storing NHS esters in aqueous buffers. Ensure the organic solvent is of high quality and free of amine contaminants, which can also react with the NHS ester.[5]
-
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically 7.2-8.5. At a lower pH, the primary amines on the protein are protonated (-NH3+) and are not sufficiently nucleophilic to react. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases dramatically.
-
Solution: Carefully check and adjust the pH of your reaction buffer to be within the 7.2-8.5 range. A freshly calibrated pH meter is recommended. For many protein labeling applications, a pH of 8.0-8.5 is a good starting point.
-
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.
-
-
Inaccessible Amine Groups: The primary amines (N-terminus and lysine residues) on your protein may be sterically hindered or buried within the protein's three-dimensional structure, preventing the NHS ester from accessing them.
-
Solution: If structural information is available, assess the accessibility of lysine residues. In some cases, using an NHS ester with a longer spacer arm can help overcome steric hindrance.
-
-
Low Reactant Concentrations: In dilute protein solutions, the competing hydrolysis reaction can be more pronounced.
-
Solution: If possible, increase the concentration of your protein and/or the molar excess of the NHS ester to favor the bioconjugation reaction.
-
Q2: My protein precipitates after the labeling reaction. What should I do?
Protein precipitation post-labeling can be caused by a few factors:
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Hydrophobic Labels: Conjugating highly hydrophobic molecules (e.g., some fluorescent dyes) to a protein can decrease the overall solubility of the protein conjugate, leading to aggregation and precipitation.
-
Solution: Consider using a more hydrophilic version of the label if available, such as a PEGylated NHS ester. Optimizing the degree of labeling to avoid over-labeling can also help.
-
-
High Degree of Labeling: Excessive modification of a protein can alter its physicochemical properties and lead to aggregation.
-
Solution: Perform pilot experiments with varying molar ratios of the NHS ester to the protein to find the optimal degree of labeling that maintains protein solubility and function. A common starting point is a 10- to 20-fold molar excess of the NHS ester.
-
-
Solvent Shock: If the NHS ester is dissolved in a high concentration of organic solvent, adding a large volume of this to the aqueous protein solution can cause the protein to precipitate.
-
Solution: Keep the volume of the organic solvent to a minimum, typically not exceeding 10% of the total reaction volume. Add the NHS ester solution to the protein solution slowly while gently vortexing.
-
Q3: How do I choose the right reaction conditions (temperature, time, molar ratio)?
The optimal conditions are often a balance between maximizing the conjugation reaction and minimizing the competing hydrolysis.
-
Temperature and Time: Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C. Lower temperatures (4°C) can help minimize hydrolysis but may require longer incubation times.
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Molar Ratio: A molar excess of the NHS ester over the protein is generally used to drive the reaction. A starting point of a 10- to 20-fold molar excess is common for protein labeling. However, this should be optimized for each specific protein and desired degree of labeling.
Q4: What are the primary side reactions I should be aware of?
Besides hydrolysis, NHS esters can react with other nucleophilic amino acid side chains, although the reactivity is generally lower than with primary amines.
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Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can react to form less stable thioesters.
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity.
These side reactions are generally less favored, especially within the optimal pH range of 7.2-8.5.
Q5: How should I properly store and handle my NHS ester reagents?
Proper storage and handling are critical to maintain the reactivity of NHS esters.
-
Storage: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.
-
Handling: Before opening, allow the reagent vial to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent. It is highly recommended to prepare stock solutions in anhydrous DMSO or DMF fresh for each experiment.
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution
This table summarizes the half-life of NHS esters, which is the time it takes for half of the reactive ester to be hydrolyzed at a given pH and temperature.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Table 2: Recommended Reaction Parameters for NHS Ester Bioconjugation
This table provides general guidelines for key reaction parameters. Optimization for specific applications is recommended.
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.2 - 8.5 | A pH of 8.0-8.5 is often a good starting point for protein labeling. |
| Compatible Buffers | Phosphate (PBS), Carbonate-Bicarbonate, HEPES, Borate | Buffers must be free of primary amines. |
| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that will compete with the target molecule. |
| Reaction Temperature | Room Temperature or 4°C | 4°C can minimize hydrolysis but may require longer incubation. |
| Reaction Time | 0.5 - 4 hours at Room Temperature; 2 - overnight at 4°C | These are typical incubation times and may need optimization. |
| Molar Excess of NHS Ester | 10- to 20-fold (for proteins) | This is a starting point and should be optimized to achieve the desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor the conjugation reaction over hydrolysis. |
| Organic Solvent | Anhydrous DMSO or DMF | Used to dissolve the NHS ester before adding to the aqueous reaction. The final concentration should ideally not exceed 10% of the total reaction volume. Prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of Amine-Free Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3)
-
Dissolve Sodium Bicarbonate: Weigh out the appropriate amount of sodium bicarbonate (NaHCO₃) to make a 0.1 M solution (e.g., 0.84 g for 100 mL). Dissolve it in about 90% of the final volume of deionized water.
-
Adjust pH: Use a calibrated pH meter to monitor the pH. Carefully add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) dropwise to raise the pH to 8.3. If you overshoot the pH, you can use a dilute solution of hydrochloric acid (e.g., 1 M HCl) to lower it.
-
Final Volume: Once the desired pH is reached, add deionized water to bring the buffer to the final volume.
-
Sterilization (Optional): If required for your application, sterile-filter the buffer through a 0.22 µm filter.
-
Storage: Store the buffer at 4°C.
Protocol 2: General Protein Labeling with an NHS Ester
-
Prepare the Protein: Dissolve or buffer exchange the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL.
-
Initiate the Reaction: Add the desired molar excess (e.g., a 10- to 20-fold excess) of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2 hours to overnight. If the label is light-sensitive (e.g., a fluorescent dye), protect the reaction from light.
-
Quench the Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted NHS ester, byproducts (N-hydroxysuccinimide), and quenching reagent from the labeled protein. This is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 3: Spectrophotometric Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. It can be determined using a spectrophotometer.
-
Purify the Conjugate: It is crucial to completely remove any non-conjugated label from the protein conjugate. Use a desalting column or extensive dialysis for this purpose.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength (λ_max) of the label (A_max). This value can be found in the label's product information.
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with the purification buffer and record the dilution factor.
-
-
Calculate the Degree of Labeling (DOL):
-
First, calculate the concentration of the protein, correcting for the label's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the label's λ_max.
-
CF is the correction factor (A₂₈₀ of the free label / A_max of the free label). This value is usually provided by the label manufacturer.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Next, calculate the concentration of the label: Label Concentration (M) = A_max / ε_label where:
-
ε_label is the molar extinction coefficient of the label at its λ_max.
-
-
Finally, calculate the DOL: DOL = Label Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: NHS ester reaction with a primary amine and the competing hydrolysis pathway.
Caption: A logical workflow for troubleshooting low conjugation yield.
Caption: Logical relationships between key factors and outcomes in NHS ester bioconjugation.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. lumiprobe.com [lumiprobe.com]
Technical Support Center: Impact of pH on Acid-PEG2-NHS Ester Reactions
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing conjugation reactions involving Acid-PEG2-NHS esters. Here, you will find troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to address common issues related to reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring with an Acid-PEG2-NHS ester?
The core reaction is the coupling of an N-hydroxysuccinimide (NHS) ester with a primary amine (-NH2) to form a stable, covalent amide bond.[1][2] The this compound is a molecule with a polyethylene glycol (PEG) spacer, an NHS ester on one end for amine conjugation, and a carboxylic acid on the other. This reaction is widely used to link molecules to proteins, peptides, or other biomolecules that have accessible primary amines, such as the N-terminus or the side chain of lysine residues.[3]
Q2: What is the optimal pH for reacting NHS esters with primary amines?
The optimal pH for most NHS ester conjugation reactions is between 7.2 and 8.5. A pH range of 8.3-8.5 is often recommended as an ideal starting point. This pH range represents a critical balance: it is high enough to ensure a sufficient concentration of deprotonated, reactive primary amines but low enough to minimize the rapid hydrolysis of the NHS ester.
Q3: How does pH affect the two key components of the reaction?
The pH of the reaction buffer is a crucial parameter because it simultaneously influences two competing processes:
-
Amine Reactivity : Primary amines are only reactive when they are in their deprotonated, nucleophilic form (-NH2). At a pH below their acid dissociation constant (pKa), they are predominantly in a protonated, non-reactive state (-NH3+). As the pH increases, more of the amine becomes deprotonated and available for the reaction.
-
NHS Ester Stability : NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis increases significantly at higher pH values.
Q4: Which buffers should I use for my conjugation reaction?
It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to low yields and non-specific products.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Sodium phosphate buffer
-
HEPES buffer
-
Borate buffer
Q5: My protein is unstable or insoluble at the recommended pH of 8.0-8.5. What can I do?
If your protein's stability is compromised at the optimal pH, you can attempt the reaction at a lower pH (e.g., 7.2-7.5). While the reaction will be slower due to a lower concentration of reactive amines, the NHS ester will be more stable. To compensate for the reduced reaction rate, you may need to:
-
Increase the reaction time.
-
Increase the concentration of your protein or the NHS ester reagent.
-
Perform the reaction at 4°C overnight instead of a shorter incubation at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The pH is too low, leaving amines protonated and unreactive, or too high, causing rapid hydrolysis of the NHS ester. | Verify that your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. |
| NHS Ester Hydrolysis: The NHS ester reagent was exposed to moisture or was in an aqueous solution for too long before use. | Prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction buffer. Do not prepare stock solutions in aqueous buffers for storage. | |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Perform a buffer exchange into an amine-free buffer such as PBS, phosphate, bicarbonate, or borate. | |
| Low Protein Concentration: In dilute solutions, the competing hydrolysis reaction can be favored over the conjugation reaction. | If possible, increase the concentration of your protein to favor the desired reaction. | |
| Reagent Precipitation | Poor Solubility: The this compound may have limited solubility in aqueous buffers. | First, dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like DMSO or DMF. Then, add this solution to your protein in the reaction buffer. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume. |
| High Background / Non-specific Binding | Excess Unreacted Reagent: If not properly quenched or removed, excess NHS ester can react with other components in downstream applications. | After the incubation period, quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Purify the conjugate promptly using methods like dialysis or gel filtration to remove excess reagent and byproducts. |
Data Presentation
The stability of the NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates, significantly reducing the half-life of the reagent.
Table 1: Half-life of a Typical NHS Ester at Various pH Values
| pH | Temperature (°C) | Half-Life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp. | <10 minutes |
This data illustrates the critical importance of performing the reaction promptly after the NHS ester is introduced into the aqueous buffer.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a starting point for the conjugation reaction. Optimal conditions, such as the molar excess of the NHS ester and incubation time, may need to be determined empirically for each specific protein.
1. Buffer Preparation and Exchange:
- Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).
- If your protein of interest is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis, a desalting column, or ultrafiltration.
- Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
2. Preparation of NHS Ester Solution:
- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the NHS ester in anhydrous, amine-free DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~10 mM).
3. Conjugation Reaction:
- Add a calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
- Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
4. Incubation:
- Incubate the reaction mixture. Common incubation conditions are:
- 30-60 minutes at room temperature.
- 2 hours to overnight at 4°C.
5. Quenching (Optional but Recommended):
- To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.
6. Purification:
- Remove the unreacted NHS ester, the NHS byproduct, and quenching reagents from the labeled protein conjugate.
- Common purification methods include gel filtration (desalting columns) or dialysis.
Visualizations
References
Technical Support Center: Purification of PEGylated Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the removal of unreacted Acid-PEG2-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Unreacted this compound, while essential for the initial labeling of your target molecule, can lead to several complications if not effectively removed. The NHS ester group is highly reactive towards primary amines and can continue to react with other molecules in your sample or in downstream applications, leading to non-specific labeling and inaccurate results.[1] Furthermore, the presence of this small molecule can interfere with analytical techniques used to characterize your final conjugate.
Q2: What are the primary methods for removing unreacted this compound?
The most common and effective methods for removing small molecules like this compound (Molecular Weight: ~303.27 g/mol ) from larger protein or antibody conjugates are quenching followed by purification.[2] The primary purification techniques are:
-
Dialysis: A technique that separates molecules based on size through a semi-permeable membrane.[3][4][5]
-
Size Exclusion Chromatography (SEC) / Desalting: A chromatography method that separates molecules based on their size as they pass through a column packed with porous beads.
Q3: What is "quenching" and why is it a necessary first step?
Quenching is the process of deactivating the reactive NHS ester by adding a small molecule containing a primary amine. This is a critical first step performed immediately after the conjugation reaction is complete. It ensures that any unreacted this compound is converted into a stable, non-reactive amide, preventing any further unwanted reactions during the subsequent purification steps. Common quenching agents include Tris or glycine.
Troubleshooting Guide
Issue: Low purity of the final conjugate, suspecting residual this compound.
This is a common issue that can often be resolved by optimizing the quenching and purification steps.
| Potential Cause | Recommended Solution |
| Incomplete Quenching | Ensure the quenching reagent (e.g., Tris or Glycine) is added to a sufficient final concentration (typically 20-50 mM) and allowed to react for at least 15-30 minutes. |
| Inappropriate Dialysis Membrane MWCO | The Molecular Weight Cut-Off (MWCO) of the dialysis membrane should be at least 10-20 times the molecular weight of the molecule you want to remove. For this compound (MW ~303 Da), a 3.5K to 10K MWCO membrane is generally suitable for retaining most proteins while allowing the small PEG reagent to diffuse out. |
| Insufficient Dialysis Duration or Buffer Exchange | Dialysis relies on diffusion and reaching equilibrium. Ensure you are using a large volume of dialysis buffer (dialysate), at least 200-500 times the sample volume, and perform at least 2-3 buffer changes over a period of several hours to overnight to ensure complete removal. |
| Incorrect Size Exclusion Chromatography (SEC) Column | For desalting applications to remove small molecules, use a resin with a small pore size that excludes your large protein conjugate (which will elute first) but allows the small this compound to enter the beads, thus eluting later. Sephadex G-25 is a common choice for this purpose. |
| Sample Overload on SEC Column | The sample volume should not exceed the manufacturer's recommendation for the specific column, typically around 10-30% of the total column volume for desalting columns. Overloading can lead to poor separation. |
| Precipitation during purification | The addition of quenching reagents or changes in buffer composition can sometimes cause protein aggregation. Ensure your protein is soluble and stable in all buffers used. It is recommended to centrifuge or filter your sample (0.22 µm or 0.45 µm filter) before applying it to an SEC column. |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
This protocol describes how to stop the conjugation reaction by deactivating any unreacted this compound.
Materials:
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Reaction mixture containing your conjugate and unreacted this compound
Procedure:
-
Once the conjugation reaction has incubated for the desired time, add the Quenching Buffer to your reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to every 1 mL of reaction mixture.
-
Mix gently by vortexing or pipetting.
-
Incubate for 15-30 minutes at room temperature.
-
The quenched reaction mixture is now ready for purification.
Protocol 2: Removal by Dialysis
This method is suitable for removing the quenched this compound from larger protein conjugates.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 7K or 10K)
-
Dialysis Buffer (a buffer in which your protein is stable, e.g., PBS)
-
Large beaker and stir plate
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load your quenched reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 200 times your sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 2 hours.
-
Change the Dialysis Buffer. Discard the old buffer and replace it with a fresh, large volume of cold buffer.
-
Repeat step 6 at least two more times. An overnight dialysis for the final change is recommended to ensure complete removal.
-
Recover your purified protein conjugate from the dialysis tubing/cassette.
Protocol 3: Removal by Size Exclusion Chromatography (Desalting)
This is a rapid method for separating the larger protein conjugate from the smaller, unreacted PEG reagent.
Materials:
-
Desalting column (e.g., a pre-packed Sephadex G-25 column)
-
Equilibration/Elution Buffer (a buffer compatible with your protein, e.g., PBS)
-
Fraction collection tubes
Procedure:
-
Equilibrate the desalting column with 3-5 column volumes of the Equilibration/Elution Buffer at the recommended flow rate.
-
Prepare your sample by ensuring it is free of precipitates. Centrifuge the quenched reaction mixture (e.g., at 10,000 x g for 10 minutes) if necessary.
-
Apply the clarified, quenched reaction mixture to the top of the column. Ensure the sample volume does not exceed the column's recommended capacity.
-
Begin eluting the sample with the Equilibration/Elution Buffer.
-
The larger protein conjugate will be excluded from the pores of the resin and will elute first in the void volume of the column. The smaller, unreacted this compound and quenching reagent molecules will enter the pores and elute later.
-
Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm.
-
Pool the fractions containing your purified protein conjugate.
Visualizations
References
Technical Support Center: Optimizing Acid-PEG2-NHS Ester Reactions
This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the specificity of Acid-PEG2-NHS ester reactions. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an this compound with a primary amine?
The optimal pH range for conjugating NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups, such as the ε-amino group of lysine residues on a protein, are sufficiently deprotonated to be effective nucleophiles.[1] A pH below 7.2 can lead to the protonation of amines, rendering them unreactive. Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction and reduces the yield. A common starting point is a pH of 8.3-8.5.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is critical to use amine-free buffers for NHS ester reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q3: How should I properly store and handle this compound reagents?
Acid-PEG2-NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C. To prevent condensation, the vial must be allowed to equilibrate to room temperature before opening. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best practice to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the primary side reaction that competes with NHS ester conjugation, and how can I minimize it?
The primary competing side reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide. The rate of this hydrolysis is highly dependent on the pH, increasing as the solution becomes more alkaline. To minimize hydrolysis, it is crucial to work within the optimal pH range of 7.2-8.5 and to avoid unnecessarily long reaction times, especially at higher pH values. Performing the reaction at a lower temperature (e.g., 4°C) can also help to reduce the rate of hydrolysis, though this may require a longer incubation time.
Q5: Why is it important to quench the reaction, and what are common quenching agents?
Quenching is essential to stop the conjugation reaction and deactivate any unreacted NHS esters. If not quenched, the remaining reactive esters can continue to label your target molecule or react with other molecules in subsequent steps, leading to non-specific labeling. Common quenching agents are molecules containing primary amines that will react with and consume the excess NHS ester.
Common Quenching Reagents:
-
Tris
-
Glycine
-
Hydroxylamine
-
Ethanolamine
These are typically added to a final concentration of 20-50 mM.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed NHS Ester: The reagent was compromised by moisture. | Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. The reactivity of the NHS ester can be tested by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (hydrolysis is accelerated). | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or Borate. Perform a buffer exchange if necessary. | |
| Low Reactant Concentration: Dilute solutions favor hydrolysis over the desired bimolecular conjugation. | If possible, increase the concentration of the protein (a typical starting concentration is 1-10 mg/mL) and/or the molar excess of the NHS ester. | |
| High Background or Non-Specific Binding | Unreacted NHS Ester: Excess reactive reagent is still present after the main reaction. | Add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM to stop the reaction. |
| Protein Aggregation: The conjugation process has led to the aggregation of the protein. | Optimize the molar ratio of the NHS ester to the protein; a high degree of labeling can cause aggregation. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. | |
| Precipitation During Reaction | Poor Solubility of NHS Ester: The reagent precipitates when added to the aqueous buffer. | Ensure the volume of the organic solvent (DMSO or DMF) used to dissolve the NHS ester does not exceed 10% of the total reaction volume. |
| Protein Instability: The protein is not stable under the reaction conditions. | Ensure the chosen buffer conditions are optimal for the stability of your specific protein. Consider including stabilizing excipients if necessary. |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The half-life is the time required for half of the reactive NHS ester to hydrolyze in an aqueous solution.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | Ambient | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Ambient | Minutes |
Key Experimental Protocols
General Protocol for Protein Labeling with an this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
-
Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, or 0.1 M phosphate buffer) at a pH between 7.2 and 8.5. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of around 10 mM.
-
Calculate Molar Excess: Determine the desired molar excess of the NHS ester relative to the protein. A common starting point is a 5- to 20-fold molar excess, but this should be optimized for each specific application through titration.
-
Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture. Typical conditions are 30 minutes to 4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove the excess, unreacted NHS ester and the NHS byproduct from the labeled protein. This can be achieved using a desalting column, gel filtration, or dialysis.
Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
dealing with steric hindrance in Acid-PEG2-NHS ester conjugation
Welcome to our dedicated technical support center for Acid-PEG2-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges, particularly those related to steric hindrance. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugation?
A1: Steric hindrance is a phenomenon where the three-dimensional structure of the molecules involved in a reaction physically obstructs the reactive groups from coming into proximity. In this compound conjugation, this can occur when the target amine group on your molecule (e.g., a protein or peptide) is located in a sterically crowded region, preventing the NHS ester end of the PEG linker from accessing it effectively.[1] The relatively short PEG2 linker may not provide enough flexibility to overcome this spatial barrier, leading to low conjugation efficiency.
Q2: What are the common signs that steric hindrance is impacting my conjugation reaction?
A2: Several indicators may suggest that steric hindrance is a problem in your experiment:
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Low Conjugation Yield: The most common sign is a lower-than-expected amount of the final conjugated product.[1]
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Incomplete Reaction: Even with a significant excess of the this compound, the reaction does not go to completion.[1]
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Lack of Site-Specificity: If your target molecule has multiple amine groups, you might observe conjugation at more accessible sites rather than the intended, sterically hindered one.[1]
Q3: How does the length of the PEG linker affect steric hindrance?
A3: The length of the PEG linker is a critical factor in mitigating steric hindrance.
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Short Linkers (like PEG2): May not be long or flexible enough to reach sterically hindered amine groups, leading to poor reaction efficiency.
-
Longer Linkers (e.g., PEG4, PEG8, PEG12): Provide a longer spacer arm, which increases the flexibility and reach of the reactive NHS ester group. This allows it to access amine groups that are buried or surrounded by bulky chemical structures.[2] However, excessively long linkers can sometimes wrap around the molecule, creating a different form of steric hindrance.
Q4: Can reaction conditions be optimized to overcome steric hindrance?
A4: Yes, optimizing reaction conditions can help to minimize the effects of steric hindrance:
-
Molar Ratio: Increasing the molar excess of the this compound can help drive the reaction forward, even at sterically hindered sites. A 10- to 50-fold molar excess is often a good starting point.
-
Reaction Time and Temperature: Prolonging the incubation time or slightly increasing the reaction temperature can provide more opportunities for the molecules to orient correctly for the reaction to occur. However, be mindful of the stability of your molecules at higher temperatures.
-
pH: The pH of the reaction buffer is crucial. For NHS ester chemistry, a pH range of 7.2-8.5 is optimal to ensure the target amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation, with a focus on problems arising from steric hindrance.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The PEG2 linker is too short to access the target amine group. | - Use a longer PEG linker: Consider using a linker with more PEG units (e.g., PEG4, PEG6, PEG8) to increase the spacer arm length and flexibility.- Optimize molar ratio: Increase the molar excess of the this compound to 20-50 fold to favor the reaction equilibrium towards the product. |
| Hydrolysis of NHS Ester: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. | - Use fresh reagents: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.- Control pH: Maintain the reaction pH between 7.2 and 8.5. Higher pH levels significantly increase the rate of hydrolysis. | |
| Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for the NHS ester. | - Use an amine-free buffer: Switch to a buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. | |
| Protein Aggregation or Precipitation | Over-conjugation: Excessive modification of the protein surface can alter its properties and lead to aggregation. | - Reduce the molar excess of the crosslinker: Perform a titration to find the optimal molar ratio that results in sufficient conjugation without causing precipitation. |
| Change in Protein pI: Neutralization of positively charged amine groups upon conjugation can shift the isoelectric point (pI) of the protein, reducing its solubility. | - Optimize the buffer pH: Ensure the final buffer pH is not too close to the new pI of the conjugated protein. | |
| Inconsistent Results | Variability in Reagents or Conditions: Inconsistent reagent quality, storage, or reaction setup can lead to variable outcomes. | - Standardize protocols: Ensure consistent timing, temperature, and reagent preparation for all experiments.- Proper reagent storage: Store the this compound at -20°C with a desiccant to prevent moisture contamination. |
Quantitative Data Summary
The choice of PEG linker length can significantly impact the efficiency of a conjugation reaction, especially when steric hindrance is a factor. The following tables provide a summary of representative data illustrating the effect of reaction parameters on conjugation outcomes.
Table 1: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
This data is illustrative and derived from a study on cysteine-conjugated ADCs, but the principle of an optimal linker length to overcome steric hindrance is applicable to NHS ester chemistry.
Table 2: Influence of Molar Ratio and Reaction Time on MonoPEGylated Protein Yield
| mPEG:Protein Molar Ratio | Reaction Time (hours) | Yield of MonoPEGylated Protein (%) |
| 3:1 | 2 | Not specified, lower than 5:1 |
| 5:1 | 2 | 86 |
Data from a study on PEGylation of rhG-CSF. This demonstrates that increasing the molar ratio can significantly improve the yield of the desired product.
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline for conjugating an this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the reaction buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using SEC or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.
-
Visualizations
References
Technical Support Center: Acid-PEG2-NHS Ester Reactions
Welcome to the technical support center for Acid-PEG2-NHS ester reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation reactions?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups on proteins (like the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[2][4] At a lower pH, the amine groups are protonated, rendering them unreactive. Conversely, at a higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q3: How should I store and handle this compound reagents?
NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the primary side reaction that competes with NHS ester conjugation?
The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide. This reaction is highly dependent on the pH of the solution, with the rate of hydrolysis increasing as the pH becomes more alkaline.
Q5: Can I quench the reaction once it is complete?
Yes, the reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or glycine, at a final concentration of 20-100 mM. This will react with any unreacted NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| NHS ester has hydrolyzed. | Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Incorrect buffer pH. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of primary amine-containing buffers. | Ensure that your reaction buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange. |
| Low protein concentration. | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A concentration of 1-10 mg/mL is recommended. |
| Insufficient molar excess of NHS ester. | A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio may need to be determined empirically. |
| Steric hindrance. | The primary amines on your target molecule may not be accessible. If possible, consider using a linker with a longer spacer arm. |
Problem 2: Protein Aggregation or Precipitation After Conjugation
| Potential Cause | Recommended Solution |
| High degree of labeling. | Excessive modification of the protein can alter its properties, leading to aggregation. Reduce the molar excess of the NHS ester in the reaction. |
| Change in protein pI. | The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can lead to reduced solubility and precipitation. Consider using a different buffer pH for the purification and storage of the conjugate. |
| Use of a hydrophobic NHS ester. | Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. The PEG2 spacer in the this compound is designed to increase hydrophilicity, but if the attached molecule is very hydrophobic, this can still be an issue. |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Prepare Protein Solution : Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution : Immediately before use, dissolve the this compound in a high-quality, anhydrous, amine-free organic solvent such as DMSO or DMF.
-
Reaction : Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional) : To stop the reaction, add a quenching reagent with a primary amine, such as Tris-HCl, to a final concentration of 20-100 mM and incubate for 15-30 minutes.
-
Purification : Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using size-exclusion chromatography (SEC), dialysis, or another suitable method.
Protocol to Check the Activity of an NHS Ester
You can assess the reactivity of your NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon intentional hydrolysis.
-
Materials :
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer
-
-
Procedure :
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer. Prepare a control tube with 2 mL of the same buffer.
-
Immediately, zero the spectrophotometer at 260 nm using the control tube and then measure the absorbance of the NHS ester solution. If the absorbance is >1.0, dilute the solution with more buffer until the reading is <1.0.
-
Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution from step 2. Vortex for 30 seconds.
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent at 260 nm.
-
-
Interpretation :
-
If the absorbance from step 4 is significantly greater than the absorbance from step 2, the NHS ester reagent is active.
-
If there is no significant increase in absorbance, the NHS ester has likely hydrolyzed and is inactive.
-
Data Summary
Table 1: pH-Dependent Half-life of NHS Esters
The stability of NHS esters is highly dependent on the pH of the aqueous solution. Hydrolysis is the primary competing reaction.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Not specified | >120 minutes |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Not specified | <9 minutes |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 |
| Temperature | Room Temperature or 4°C |
| Incubation Time | 30 minutes - 4 hours |
| Molar Excess of NHS Ester | 5-20 fold over the target molecule |
| Protein Concentration | 1-10 mg/mL |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Optimizing Storage and Handling of Acid-PEG2-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Acid-PEG2-NHS ester. Adherence to these protocols is critical for ensuring the reagent's stability and reactivity, leading to successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at –20°C in a desiccated environment, protected from light.[1][2] Storing the reagent under these conditions minimizes degradation from moisture and ambient temperature, preserving its reactivity. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[3]
Q2: Can I prepare a stock solution of this compound for later use?
A2: It is strongly recommended to prepare solutions of this compound immediately before use.[4][5] The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis in the presence of moisture. Preparing stock solutions for storage, even when frozen, increases the risk of degradation over time, which can lead to reduced conjugation efficiency. If a solution must be prepared in advance, it should be made using an anhydrous solvent and stored at -80°C for a very limited time, though this is not ideal.
Q3: What solvents should I use to dissolve this compound?
A3: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for dissolving this compound. It is critical to use high-purity, anhydrous grade solvents to prevent the introduction of water, which will hydrolyze the NHS ester. Ensure the DMF is free of amines, which can be a degradation product and will compete with your target molecule for reaction with the NHS ester.
Q4: What is the primary cause of low conjugation efficiency with this compound?
A4: The most common reason for low conjugation efficiency is the hydrolysis of the NHS ester. This can be caused by improper storage of the solid reagent, using non-anhydrous solvents for reconstitution, or running the conjugation reaction in a buffer with a suboptimal pH.
Q5: Which buffers are compatible with this compound conjugation reactions?
A5: Buffers that do not contain primary amines are essential for successful conjugation. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the yield of the desired conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed Reagent: The this compound has been inactivated by moisture. | Ensure the reagent is stored at -20°C in a desiccator. Allow the vial to warm to room temperature before opening. Prepare solutions fresh using anhydrous DMSO or DMF. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer at the optimal pH. | |
| Suboptimal pH: The reaction pH is too low (amines are protonated and not reactive) or too high (hydrolysis is too rapid). | The optimal pH range for NHS ester reactions is typically 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. | |
| Precipitation of Reagent in Reaction Buffer | Low Aqueous Solubility: The NHS ester has limited solubility in the aqueous reaction buffer. | Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume. |
| Inconsistent Results Between Experiments | Reagent Instability: The reagent may be degrading over time due to repeated exposure to ambient conditions. | Aliquot the solid reagent upon receipt to minimize the number of times the main stock is opened. Always handle the reagent in a low-humidity environment. |
| Variability in Reaction Conditions: Minor differences in pH, temperature, or incubation time can affect the outcome. | Carefully control and document all reaction parameters for each experiment to ensure reproducibility. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | Room Temperature | ~1 hour | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | < 10 minutes |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of a protein with this compound. Optimization may be required for specific applications.
1. Materials Required:
-
This compound
-
Protein to be labeled
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
2. Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.
-
Storage: Store the purified PEGylated protein under conditions optimal for the specific protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Competing hydrolysis reaction of the NHS ester.
References
Technical Support Center: Troubleshooting Unexpected Results in PEGylation Experiments
Welcome to the technical support center for PEGylation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the covalent attachment of polyethylene glycol (PEG) to proteins, peptides, and other biomolecules.
Troubleshooting Guides
This section provides a question-and-answer guide to directly address specific issues you might encounter during your PEGylation experiments.
Problem 1: Low or No PEGylation Yield
Q: My final product shows a very low degree of PEGylation or no PEGylation at all. What are the possible causes and how can I fix this?
A: Low PEGylation yield is a common issue with several potential causes. Systematically evaluating your reaction components and conditions is key to identifying the problem.
Possible Causes and Solutions:
-
Inactive PEG Reagent: The reactive group on your PEG may have hydrolyzed or degraded.
-
Incorrect Buffer Composition or pH: The pH of the reaction buffer is critical for the specific conjugation chemistry.
-
NHS-ester chemistry: The reaction with primary amines (e.g., lysine residues) is most efficient at a pH of 7.0-8.5.[3][4] Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester becomes rapid.
-
Maleimide chemistry: The reaction with free thiols (cysteine residues) is most efficient at a pH of 6.5-7.5.[3] At pH values above 7.5, maleimides can also react with amines (e.g., lysine).
-
Aldehyde/Ketone chemistry (Reductive Amination): This reaction is typically performed at a slightly acidic pH (around 6.0) to facilitate the formation of the Schiff base intermediate, followed by reduction.
-
Solution: Ensure your buffer is free of extraneous nucleophiles (e.g., Tris buffer contains primary amines that will compete with your protein in NHS-ester reactions). Use a non-interfering buffer like Phosphate-Buffered Saline (PBS) at the optimal pH for your chosen chemistry.
-
-
Insufficient Molar Excess of PEG Reagent: The stoichiometry of the reaction influences the extent of PEGylation.
-
Solution: Increase the molar excess of the PEG reagent. A 10- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific protein and desired degree of PEGylation.
-
-
Low Protein Concentration: Dilute protein solutions can lead to slower reaction kinetics.
-
Solution: If possible, increase the concentration of your protein. However, be mindful that very high concentrations can sometimes lead to aggregation.
-
-
Steric Hindrance: The target functional groups on your protein may be inaccessible to the PEG reagent, especially with larger PEG chains.
-
Solution: Consider using a PEG reagent with a longer, more flexible spacer arm. Alternatively, if you are targeting a specific site, you may need to re-engineer your protein to place the target residue in a more accessible location.
-
Problem 2: Protein Aggregation During or After PEGylation
Q: I am observing precipitation or the formation of high molecular weight aggregates in my PEGylation reaction. What is causing this and what can I do to prevent it?
A: Protein aggregation during PEGylation can be a significant challenge, leading to loss of product and activity. The causes are often multifactorial.
Possible Causes and Solutions:
-
Intermolecular Cross-linking: This is a major issue when using bifunctional or multi-arm PEG reagents, which can link multiple protein molecules together.
-
Solution: If you do not intend to create cross-linked species, switch to a monofunctional PEG reagent (e.g., mPEG-NHS). If using a bifunctional PEG is necessary, optimizing the reaction conditions (see below) is crucial.
-
-
High Protein Concentration: Close proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.
-
Solution: Perform the reaction at a lower protein concentration.
-
-
Suboptimal Reaction Conditions (pH, Temperature): Conditions that destabilize your protein can expose hydrophobic patches, leading to aggregation.
-
Solution:
-
Optimize pH: Ensure the reaction pH is one at which your protein is stable.
-
Lower the Temperature: Running the reaction at 4°C can slow down both the PEGylation reaction and the aggregation process, often favoring the desired conjugation.
-
-
-
Use of Stabilizing Excipients: Certain additives can help maintain protein stability.
-
Solution: Consider adding stabilizing agents to your reaction buffer, such as sugars (sucrose, trehalose), polyols (glycerol), or certain amino acids (arginine, glycine).
-
Problem 3: Loss of Biological Activity of the PEGylated Protein
Q: My PEGylated protein has significantly reduced or no biological activity. Why did this happen and can I prevent it?
A: A loss of biological activity is a critical concern, as the goal of PEGylation is often to enhance therapeutic properties without compromising function.
Possible Causes and Solutions:
-
PEGylation at or near the Active Site: The PEG molecule can sterically hinder the interaction of the protein with its substrate or binding partner.
-
Solution:
-
Site-Directed PEGylation: If possible, use a PEGylation chemistry that targets a specific site away from the active or binding regions. For example, if your protein has a unique cysteine residue distant from the active site, maleimide chemistry can be highly specific.
-
Protecting the Active Site: In some cases, the reaction can be performed in the presence of a substrate or a competitive inhibitor to shield the active site from the PEG reagent.
-
-
-
Conformational Changes: The attachment of a large PEG molecule can induce changes in the protein's secondary or tertiary structure, affecting its activity.
-
Solution:
-
Vary PEG Size: Experiment with different molecular weights of PEG. A smaller PEG chain may be less disruptive to the protein's structure.
-
Change PEGylation Site: Attaching the PEG at a different location on the protein surface might be less perturbing.
-
-
-
Heterogeneity of the PEGylated Product: If your PEGylation is random (e.g., targeting multiple lysine residues), the resulting mixture will contain various PEGylated species, some of which may be inactive.
-
Solution: Optimize the reaction to favor mono-PEGylation if a single PEG attachment is sufficient. This can sometimes be achieved by using a lower molar excess of PEG. Purification techniques like ion-exchange chromatography can be used to separate different PEGylated forms.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between NHS-ester, maleimide, and aldehyde PEGylation chemistries?
A1: These are three of the most common PEGylation chemistries, targeting different functional groups on a protein:
-
NHS-ester PEGylation: This chemistry targets primary amines, most commonly the ε-amine of lysine residues and the N-terminal α-amine. It forms a stable amide bond. The reaction is typically performed at a pH of 7.0-8.5.
-
Maleimide PEGylation: This chemistry is highly specific for free sulfhydryl groups (thiols), found on cysteine residues. It forms a stable thioether bond. The optimal pH for this reaction is 6.5-7.5.
-
Aldehyde/Ketone PEGylation (Reductive Amination): This method also targets primary amines. The aldehyde or ketone group on the PEG reagent first forms a Schiff base with the amine, which is then reduced to a stable secondary amine linkage by a reducing agent like sodium cyanoborohydride. This chemistry can be more specific for the N-terminal amine at a slightly acidic pH.
Q2: How can I monitor the progress of my PEGylation reaction?
A2: SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) is a common and effective method. As PEG molecules are attached, the apparent molecular weight of the protein increases, causing it to migrate more slowly on the gel. You will see new, higher molecular weight bands appear and the band corresponding to the unmodified protein decrease in intensity over time. However, PEGylated proteins can run anomalously on SDS-PAGE, often appearing larger than their actual molecular weight, and bands can sometimes be broad or smeared. Native PAGE can sometimes provide better resolution. HPLC (High-Performance Liquid Chromatography) , particularly Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC), can also be used to monitor the reaction by separating the different species.
Q3: How do I remove unreacted PEG from my PEGylated protein?
A3: The most common method for removing small, unreacted PEG reagents from a much larger PEGylated protein is Size-Exclusion Chromatography (SEC) , also known as gel filtration. This technique separates molecules based on their size. The larger PEGylated protein will elute first, while the smaller, unreacted PEG will be retained longer on the column. Dialysis or diafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be effective.
Q4: What causes batch-to-batch variability in PEGylation experiments?
A4: Batch-to-batch variability can arise from several factors:
-
Inconsistent Reagent Quality: Variations in the purity or activity of the PEG reagent or protein from different lots.
-
Precise Reaction Conditions: Small variations in pH, temperature, reaction time, or the rate of addition of reagents can influence the outcome.
-
Protein Handling: Differences in protein thawing, handling, or storage can affect its conformation and reactivity.
-
Purification Process: Inconsistencies in the purification procedure can lead to different final product profiles. To minimize variability, it is important to use well-characterized reagents, precisely control reaction parameters, and follow standardized protocols.
Data Summary Tables
Table 1: Comparison of Common PEGylation Chemistries
| Feature | NHS-Ester Chemistry | Maleimide Chemistry | Aldehyde/Ketone Chemistry |
| Target Group | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) | Primary Amines (Lysine, N-terminus) |
| Bond Formed | Amide | Thioether | Secondary Amine |
| Optimal pH | 7.0 - 8.5 | 6.5 - 7.5 | ~6.0 for Schiff base, then reduction |
| Specificity | Can be low if many lysines are present | High (if free cysteines are rare) | Can be N-terminal specific at lower pH |
| Key Advantage | Targets common functional group | High specificity | Controllable, stable bond |
| Key Disadvantage | Potential for product heterogeneity | Requires a free cysteine residue | Requires a reducing agent |
Table 2: Troubleshooting Summary for Common PEGylation Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive PEG reagent | Use fresh reagent, store properly. |
| Incorrect pH | Optimize buffer pH for your specific chemistry. | |
| Insufficient PEG molar excess | Increase the molar ratio of PEG to protein. | |
| Aggregation | Intermolecular cross-linking | Use a monofunctional PEG reagent. |
| High protein concentration | Reduce protein concentration. | |
| Suboptimal reaction conditions | Lower reaction temperature (e.g., 4°C). | |
| Loss of Activity | PEGylation at active site | Use site-directed chemistry; protect active site. |
| Protein conformational change | Try a smaller PEG; change PEGylation site. | |
| Product heterogeneity | Optimize for mono-PEGylation; purify isomers. |
Experimental Protocols
Protocol 1: NHS-Ester PEGylation of a Model Protein (e.g., Lysozyme)
Materials:
-
Lysozyme
-
mPEG-NHS (e.g., 5 kDa)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare Protein Solution: Dissolve lysozyme in 0.1 M PBS, pH 7.4, to a final concentration of 5-10 mg/mL.
-
Prepare PEG Solution: Immediately before use, dissolve the mPEG-NHS reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
Calculate Reagent Amounts: Determine the moles of lysozyme in your solution. Calculate the amount of mPEG-NHS needed for a desired molar excess (e.g., 20-fold).
-
PEGylation Reaction: Slowly add the calculated volume of the mPEG-NHS stock solution to the stirring protein solution. Ensure the final concentration of the organic solvent is low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM to consume any unreacted mPEG-NHS.
-
Purification: Purify the PEGylated lysozyme from unreacted PEG and quenching reagents using Size-Exclusion Chromatography (see Protocol 3).
-
Analysis: Analyze the reaction products using SDS-PAGE (see Protocol 4) to determine the extent of PEGylation.
Protocol 2: Maleimide-Cysteine PEGylation of a Reduced Antibody
Materials:
-
Antibody (containing reducible disulfide bonds or an engineered cysteine)
-
mPEG-Maleimide (e.g., 20 kDa)
-
Phosphate-Buffered Saline (PBS), pH 7.2, containing 1 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Reduction (if necessary): To a solution of the antibody in PBS, add a 10-20 fold molar excess of TCEP to reduce interchain disulfide bonds and generate free thiols. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess TCEP by passing the reduced antibody solution over a desalting column equilibrated with PBS, pH 7.2. This step is crucial as TCEP can react with the maleimide.
-
Prepare PEG Solution: Immediately before use, dissolve the mPEG-Maleimide in a small amount of anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 10-20 fold molar excess of the mPEG-Maleimide solution to the reduced antibody solution.
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols. Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Purification: Purify the PEGylated antibody using Size-Exclusion Chromatography (see Protocol 3).
-
Analysis: Analyze the final product using SDS-PAGE under both reducing and non-reducing conditions.
Protocol 3: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
Materials:
-
PEGylation reaction mixture
-
SEC column (e.g., Sephacryl, Superdex, or equivalent) with a fractionation range appropriate for your PEGylated protein.
-
Equilibration/Running Buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the PEGylation reaction mixture (e.g., at 10,000 x g for 10 minutes) to remove any precipitated aggregates.
-
Sample Loading: Load the clarified sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, being the largest species, should elute first, followed by the unmodified protein, and finally the small unreacted PEG reagent.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
-
Pooling and Concentration: Pool the desired fractions and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).
Protocol 4: Analysis of PEGylation Reactions by SDS-PAGE
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MES or MOPS)
-
2X SDS-PAGE sample loading buffer (with or without a reducing agent like DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: At various time points during the PEGylation reaction, take aliquots of the reaction mixture. Mix the aliquots with an equal volume of 2X SDS-PAGE sample loading buffer.
-
Denaturation: Heat the samples at 70-95°C for 5-10 minutes.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until the protein bands are clearly visible against a clear background.
-
Analysis: Visualize the gel. The appearance of new, higher molecular weight bands and the corresponding decrease in the intensity of the unmodified protein band indicates the progression of the PEGylation reaction.
Visualizations
Caption: A generalized workflow for protein PEGylation experiments.
Caption: A decision tree for troubleshooting low PEGylation yield.
Caption: Potential steric hindrance effect of PEGylation on receptor binding.
References
Validation & Comparative
The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of a bioconjugate's ultimate therapeutic success. Among the diverse linker technologies available, polyethylene glycol (PEG) linkers have become a cornerstone in the design of bioconjugates, including antibody-drug conjugates (ADCs). The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of the resulting conjugate.[1][2] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The incorporation of PEG linkers can profoundly influence a bioconjugate's solubility, stability, and pharmacokinetic (PK) profile.[3][4] Hydrophobic payloads, for instance, can induce aggregation of ADCs, leading to their rapid clearance from circulation. The hydrophilic nature of PEG can mitigate these aggregation issues, enabling higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[5] The length of the PEG linker dictates the extent of these effects, creating a delicate balance between enhanced pharmacokinetics and the retention of potent biological activity.
Comparative Analysis of PEG Linker Lengths
The selection of an appropriate PEG linker length is a balancing act between improving pharmacokinetic properties and maintaining the biological activity of the conjugated molecule. Longer PEG chains can increase the hydrodynamic radius of the bioconjugate, which in turn reduces renal clearance and prolongs its circulation half-life. However, this increased size can also lead to steric hindrance, potentially decreasing the molecule's binding affinity or cytotoxic potency. The following tables summarize quantitative and qualitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Quantitative Data Summary
| PEG Linker Length | Application | Key Finding | Reference |
| PEG4, PEG8, PEG12, PEG24 | Trastuzumab-MMAD ADC | Intermediate PEG lengths (PEG6, PEG8, PEG12) resulted in higher drug loading (DAR) compared to shorter (PEG4) and longer (PEG24) linkers. | |
| PEG4, PEG8, PEG12, PEG24 | MMAE-conjugated IgG (DAR 8) | Longer PEG chains (PEG12, PEG24) significantly decreased the clearance rate compared to shorter chains (PEG4, PEG8) and a non-PEGylated control. | |
| Short mini-PEG vs. Longer PEG | natGa-NOTA-PEGn-RM26 for GRPR binding | Shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity to the Gastrin-Releasing Peptide Receptor (GRPR). | |
| No PEG vs. 4 kDa and 10 kDa PEG | Affibody-MMAE conjugates | Insertion of 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively. | |
| PEG8, PEG12, PEG24 | ADC with self-stabilizing maleimide | ADCs with PEG8, PEG12, and PEG24 linkers showed the greatest tumor growth inhibition in xenograft models. | |
| 2 kDa, 5 kDa, 10 kDa | Folate-linked liposomes | In vivo tumor accumulation significantly increased with increasing PEG-linker length up to 10 kDa. |
Qualitative Comparison of Different PEG Linker Length Categories
| Feature | Short PEG Linkers (e.g., PEG2-PEG12) | Intermediate PEG Linkers (e.g., PEG12-PEG24) | Long PEG Linkers (e.g., >PEG24, 2-40 kDa) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Pharmacokinetics (Half-life) | Modest increase | Significant increase | Pronounced increase |
| In Vitro Potency | Generally higher, less steric hindrance | May have some reduction due to steric hindrance | Can be significantly reduced due to steric hindrance |
| In Vivo Efficacy | May be limited by rapid clearance | Often optimal, balancing PK and potency | Can be superior for certain payloads and targets due to enhanced tumor accumulation |
| Immunogenicity | Less effective at masking epitopes | Effective at reducing immunogenicity | Highly effective at shielding the bioconjugate from the immune system |
| Aggregation Reduction | Effective for moderately hydrophobic payloads | Highly effective | Most effective for highly hydrophobic payloads |
Experimental Protocols
Detailed methodologies are essential for the systematic evaluation of different PEG linker lengths in bioconjugation.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
1. Antibody Modification:
-
A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
2. Drug-Linker Preparation:
-
The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group, such as maleimide, for antibody conjugation and another for payload attachment.
3. Conjugation:
-
The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a covalent bond.
-
The reaction can be quenched by adding a molar excess of a thiol-containing molecule like N-acetyl cysteine to cap any unreacted maleimide groups.
4. Purification:
-
The resulting ADC is purified to remove unreacted drug-linker and other impurities. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used methods.
5. Characterization and Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The concentrations of the antibody and the drug can be determined using their respective extinction coefficients, allowing for the calculation of the DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers. This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the ADC, confirming the degree of PEGylation and drug conjugation.
Protocol 2: In Vivo Half-Life Determination
-
Administration: A single intravenous (IV) dose of the PEGylated bioconjugate is administered to an animal model (e.g., mice or rats).
-
Sample Collection: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
-
Quantification: The concentration of the bioconjugate in the plasma is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma concentration of the bioconjugate is plotted against time, and the data is fitted to a pharmacokinetic model to calculate the elimination half-life (t½).
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups and administered the ADC, a vehicle control, or a control antibody.
-
Tumor Measurement: Tumor volume is measured at regular intervals.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Workflows
Diagrams generated using Graphviz can effectively illustrate the experimental processes involved in comparing different PEG linkers.
Conclusion
The length of the PEG linker is a critical design parameter in bioconjugation, with a significant impact on the therapeutic index of the resulting molecule. While shorter PEG linkers may be advantageous for maximizing in vitro potency and promoting the synthesis of more compact conjugates, longer linkers generally enhance pharmacokinetic properties, improve solubility, and can lead to superior in vivo efficacy, particularly for bioconjugates with hydrophobic payloads. However, a potential trade-off with in vitro activity may exist with longer PEG chains. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
A Comparative Guide to the Characterization of Acid-PEG2-NHS Ester Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acid-PEG2-NHS ester protein conjugates with alternative conjugation chemistries. It offers a comprehensive overview of performance metrics, supported by experimental data, and details the necessary protocols for characterization. This document is intended to assist researchers in making informed decisions for their bioconjugation needs, particularly in the fields of drug development, diagnostics, and proteomics.
Executive Summary
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biomolecules. This compound is a popular reagent for this purpose, offering a straightforward method for linking to primary amines on proteins. This guide delves into the characterization of these conjugates and provides a comparative analysis against other common bioconjugation techniques. Key performance indicators such as reaction efficiency and bond stability are presented in a comparative format. Detailed protocols for essential characterization assays are also provided to ensure reproducible and accurate analysis of the resulting protein conjugates.
Comparison of Amine-Reactive Conjugation Chemistries
The selection of a conjugation strategy is critical and depends on factors such as the desired stability of the linkage, the reaction conditions, and the nature of the protein. Below is a comparison of this compound with other common amine-reactive chemistries.
Table 1: Comparison of Reaction Conditions for Amine-Reactive Chemistries
| Feature | This compound | Carbodiimide (EDC) | Isothiocyanate (e.g., FITC) |
| Target Group | Primary Amines (-NH₂) | Carboxyls (-COOH) to Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Reactive Moiety | N-Hydroxysuccinimide Ester | O-acylisourea intermediate | Isothiocyanate |
| Optimal pH | 7.2 - 8.5[1] | Activation: 4.5-6.0, Coupling: 7.2-7.5[2][3] | 9.0 - 9.5 |
| Reaction Time | 30 - 120 minutes | ~2 hours | 2 - 8 hours |
| Typical Solvents | Aqueous buffers, DMSO, DMF[4] | Aqueous buffers (EDC)[2] | Aqueous buffers, DMSO, DMF |
| Linkage Formed | Amide Bond | Amide Bond | Thiourea Bond |
Table 2: Performance Comparison of Conjugation Chemistries
| Performance Metric | This compound | Carbodiimide (EDC) | Isothiocyanate (e.g., FITC) |
| Conjugation Efficiency | High, but susceptible to hydrolysis. | Can be lower due to rapid hydrolysis of the intermediate without NHS stabilization. | Generally high. |
| Bond Stability | Highly stable amide bond under physiological conditions. | Stable amide bond. | Stable thiourea bond. |
| Side Reactions | Hydrolysis of the NHS ester is the main competing reaction. | Formation of N-acylurea byproduct, potential for protein crosslinking. | Can react with other nucleophiles at non-optimal pH. |
| Key Advantages | Well-established chemistry, high reactivity, stable bond formation. | Zero-length crosslinker, versatile for carboxyl-containing molecules. | High quantum efficiency for fluorescent labeling. |
| Key Limitations | Moisture-sensitive, requires amine-free buffers. | Can lead to protein polymerization if not controlled. | Can alter the charge of the protein. |
Experimental Protocols
Accurate characterization of protein conjugates is essential for ensuring their quality, efficacy, and safety. The following are detailed protocols for key analytical techniques.
Protocol 1: Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique to determine the absolute molar mass and size of macromolecules in solution, making it ideal for analyzing the heterogeneity and aggregation of PEGylated proteins.
Materials:
-
SEC-MALS system (including an HPLC, MALS detector, and a refractive index (RI) detector)
-
Appropriate size-exclusion column (e.g., TSKgel UP-SW2000)
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein conjugate sample
-
Control samples (unconjugated protein and free PEG)
Procedure:
-
System Preparation: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors (UV, MALS, and RI).
-
Sample Preparation: Prepare the protein conjugate sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.
-
Data Acquisition: Inject the prepared sample onto the SEC column. Collect data from the UV, MALS, and RI detectors.
-
Data Analysis:
-
Use the data from the detectors to calculate the molar mass and hydrodynamic radius of the eluting species.
-
The degree of PEGylation can be determined by analyzing the molar mass of the conjugate and subtracting the known molar mass of the protein.
-
Assess the heterogeneity of the sample by observing the distribution of molar masses across the elution peak.
-
Quantify the percentage of monomer, aggregate, and unconjugated protein.
-
Protocol 2: Analysis by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the protein conjugate and to assess the distribution of PEGylated species.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins)
-
Protein conjugate sample (1-10 pmol/µL)
-
Unconjugated protein control
Procedure:
-
Sample-Matrix Preparation: Mix the protein conjugate sample with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely. This process allows the sample and matrix to co-crystallize.
-
Data Acquisition: Insert the target plate into the mass spectrometer. Acquire the mass spectrum in linear mode for large molecules. Optimize the laser power to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
The resulting spectrum will show a series of peaks corresponding to the unconjugated protein and the protein with one or more PEG chains attached.
-
The mass difference between the peaks will correspond to the mass of the attached PEG moiety.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
-
Protocol 3: Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high-resolution mass data for the characterization of PEGylated proteins, allowing for the determination of the degree of PEGylation and the identification of different conjugated species.
Materials:
-
LC-MS system (e.g., TripleTOF)
-
Reversed-phase or size-exclusion chromatography column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Protein conjugate sample
-
Desalting column
Procedure:
-
Sample Preparation: Desalt the protein conjugate sample to remove non-volatile salts. Reconstitute the sample in a suitable buffer (e.g., 10% acetonitrile with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto the LC column to separate the different PEGylated species and remove remaining impurities.
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer. Acquire the mass spectra of the intact protein conjugates.
-
Data Deconvolution: Use appropriate software to deconvolute the raw mass spectra to obtain the zero-charge mass of the different species present in the sample. This will reveal the distribution of the degree of PEGylation.
Protocol 4: Determination of Degree of PEGylation by Barium Iodide Colorimetric Assay
This colorimetric assay provides a simple and rapid method to quantify the amount of PEG in a sample.
Materials:
-
Spectrophotometer
-
Barium chloride solution (5% w/v)
-
Iodine solution (0.1 M)
-
PEG standards of known concentrations
-
PEGylated protein sample
-
Unconjugated protein control
Procedure:
-
Standard Curve Preparation: Prepare a series of PEG standards of known concentrations in a suitable buffer.
-
Sample Preparation: Prepare the PEGylated protein sample and the unconjugated protein control at the same protein concentration.
-
Reaction: To each standard and sample, add the barium chloride solution and then the iodine solution. A colored complex will form in the presence of PEG.
-
Measurement: Measure the absorbance of the standards and samples at 535 nm.
-
Calculation:
-
Subtract the absorbance of the unconconjugated protein control from the absorbance of the PEGylated protein sample to correct for any background absorbance.
-
Use the standard curve to determine the concentration of PEG in the sample.
-
The degree of PEGylation can be calculated by dividing the molar concentration of PEG by the molar concentration of the protein.
-
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can greatly aid in understanding complex processes.
Caption: Experimental workflow for protein conjugation and characterization.
This compound protein conjugates are frequently used in the development of antibody-drug conjugates (ADCs). The following diagram illustrates a simplified signaling pathway of an ADC targeting the HER2 receptor, a common target in breast cancer therapy.
Caption: Simplified HER2 signaling pathway and ADC mechanism of action.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Conjugation of Peptides to Carrier Protein via Carbodiimide | Springer Nature Experiments [experiments.springernature.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison: MALDI-TOF Analysis of Peptides Modified with Acid-PEG2-NHS Ester Versus Alternative Reagents
For researchers, scientists, and drug development professionals, the precise analysis of modified peptides is paramount. This guide provides an objective, data-driven comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry analysis for peptides modified with Acid-PEG2-NHS ester against other common amine-reactive labeling reagents. The following sections detail experimental protocols and comparative performance data to inform your selection of the optimal peptide modification strategy.
The covalent modification of peptides with moieties like polyethylene glycol (PEG) is a widely used strategy to enhance their therapeutic properties, including increased stability and half-life. N-hydroxysuccinimide (NHS) esters are a popular class of reagents for this purpose, efficiently reacting with primary amines on peptides, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds.[1] The choice of a specific NHS ester can significantly impact the subsequent analysis of the modified peptide, particularly by MALDI-TOF mass spectrometry, a key technique for characterizing PEGylated products.[2][3]
This guide focuses on the performance of this compound in comparison to other commercially available alternatives, providing insights into labeling efficiency, and the quality of MALDI-TOF MS data in terms of signal intensity, and mass accuracy.
Comparative Performance of Peptide Modification Reagents
The selection of a modification reagent can influence the ionization efficiency and fragmentation patterns of peptides in MALDI-TOF MS. Below is a summary of the expected performance characteristics of this compound compared to a common alternative, a sulfonated version (Sulfo-NHS-PEG2 ester), and a generic NHS ester without a PEG spacer.
| Reagent | Structure | Key Feature | Expected Labeling Efficiency | Expected MALDI-TOF Signal Intensity | Expected Mass Accuracy |
| This compound | Carboxylic acid with a two-unit PEG spacer and an NHS ester | Introduces a short, hydrophilic spacer | High | Good | High |
| Sulfo-NHS-PEG2 ester | Sulfonated NHS ester with a two-unit PEG spacer | Increased hydrophilicity and water solubility | Very High | Potentially Enhanced | High |
| Generic NHS ester (e.g., Biotin-NHS) | A functional molecule (e.g., Biotin) with an NHS ester linker | Lacks a PEG spacer | High | Variable, can be lower due to hydrophobicity | High |
Note: The data presented above is a synthesized representation based on established principles of peptide modification and mass spectrometry. Actual results may vary depending on the peptide sequence, experimental conditions, and instrument parameters.
Experimental Protocols
To facilitate a direct comparison, detailed protocols for peptide modification and subsequent MALDI-TOF analysis are provided below.
Protocol 1: Peptide Modification with NHS Esters
This protocol outlines the general procedure for labeling a model peptide (e.g., Angiotensin II) with this compound and its alternatives.
Materials:
-
Model Peptide (e.g., Angiotensin II)
-
This compound
-
Sulfo-NHS-PEG2 ester
-
Generic NHS ester (e.g., Biotin-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Phosphate Buffer (pH 7.5)
-
0.1% Trifluoroacetic Acid (TFA) in water
-
C18 ZipTips or equivalent for desalting
Procedure:
-
Peptide Solution Preparation: Dissolve the model peptide in 0.1 M sodium phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound, Sulfo-NHS-PEG2 ester, and the generic NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-fold molar excess of the respective NHS ester solution to the peptide solution. For example, for a 1 mg/mL solution of Angiotensin II (approx. 1 mM), add 10 µL of the 10 mg/mL NHS ester solution.
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 20-50 mM Tris or glycine buffer.
-
Desalting: Desalt and purify the modified peptide using a C18 ZipTip according to the manufacturer's instructions. Elute the peptide in a small volume of 50% acetonitrile/0.1% TFA.
Protocol 2: MALDI-TOF MS Analysis
This protocol describes the analysis of the modified peptides using MALDI-TOF mass spectrometry.
Materials:
-
Modified and purified peptides from Protocol 1
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (saturated solution in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
-
Calibrant solution (e.g., peptide calibration standard)
Procedure:
-
Sample Preparation: Mix 1 µL of the desalted modified peptide solution with 1 µL of the CHCA matrix solution directly on the MALDI target plate. Allow the mixture to air dry completely.
-
Calibration: Spot the calibrant solution mixed with the matrix on a separate spot on the target plate.
-
Data Acquisition:
-
Acquire mass spectra in positive ion reflector mode.
-
Use a laser intensity just above the ionization threshold to obtain good signal-to-noise ratios without excessive fragmentation.
-
Acquire spectra over a mass range appropriate for the unmodified and modified peptides.
-
Calibrate the instrument using the external calibrant spot.
-
-
Data Analysis:
-
Determine the mass of the unmodified and modified peptides. The mass shift should correspond to the mass of the added modification.
-
Calculate the labeling efficiency by comparing the peak intensities of the modified and unmodified peptides.
-
Measure the signal-to-noise ratio for the modified peptide peaks.
-
Determine the mass accuracy by comparing the measured mass to the theoretical mass of the modified peptide.
-
Visualizing the Workflow
To illustrate the experimental process, the following diagrams outline the key steps.
Discussion and Conclusion
The choice between this compound and its alternatives will depend on the specific requirements of the experiment.
-
This compound offers a good balance of hydrophilicity and reactivity, making it a suitable choice for a wide range of peptides. The PEG spacer can improve the solubility of the modified peptide without significantly complicating the mass spectrum.
-
Sulfo-NHS-PEG2 ester is ideal for applications where high water solubility is critical. The sulfonate group enhances water solubility, which can lead to higher labeling efficiencies in aqueous buffers and potentially improved signal in MALDI-TOF MS for certain peptides.[4]
-
Generic NHS esters without a PEG spacer are useful for introducing specific functionalities, but the absence of the hydrophilic PEG chain may lead to lower signal intensity in MALDI-TOF MS for more hydrophobic peptides.
By following the provided protocols and considering the comparative data, researchers can make an informed decision on the most appropriate reagent for their peptide modification and analysis needs. The presented workflows and comparative tables serve as a valuable resource for optimizing experimental design and achieving high-quality, reliable results in the characterization of modified peptides.
References
A Head-to-Head Comparison of Heterobifunctional Crosslinkers: Acid-PEG2-NHS Ester vs. SMCC and SPDP
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs), immunoassays, and protein-protein interaction studies. This guide provides an in-depth comparison of three widely used crosslinkers: Acid-PEG2-NHS ester, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP). We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to facilitate an informed decision-making process.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two different biomolecules.[1] This targeted approach minimizes the formation of unwanted homodimers and polymers, a common issue with homobifunctional crosslinkers.[1][2] The choice of a heterobifunctional crosslinker is dictated by the functional groups available on the biomolecules to be conjugated, the desired length and flexibility of the spacer arm, and the required stability of the final conjugate.
This guide focuses on three prominent amine-to-sulfhydryl crosslinkers:
-
This compound: A pegylated crosslinker with a short, hydrophilic polyethylene glycol (PEG) spacer.
-
SMCC: A popular crosslinker with a stable hydrocarbon spacer.
-
SPDP: A crosslinker featuring a cleavable disulfide bond within its spacer arm.
At a Glance: Key Differences
| Feature | This compound | SMCC | SPDP |
| Reactive Groups | Carboxylic Acid, NHS Ester | NHS Ester, Maleimide | NHS Ester, Pyridyldithiol |
| Spacer Arm | PEG2 (Polyethylene Glycol) | Cyclohexane (Hydrocarbon) | Propionate (with Disulfide) |
| Spacer Arm Length | ~17.7 Å | ~8.3 Å | ~6.8 Å |
| Solubility | High in aqueous solutions | Low in aqueous solutions | Low in aqueous solutions |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (with reducing agents) |
| Key Advantage | Increased hydrophilicity, reduced aggregation | High stability of the maleimide group | Reversible conjugation |
In-Depth Performance Comparison
Reaction Chemistry and Efficiency
All three crosslinkers utilize an N-hydroxysuccinimide (NHS) ester to react with primary amines (e.g., lysine residues) on the first biomolecule.[3] This reaction is most efficient at a pH of 7.2-8.5.[4] The key difference lies in their second reactive group and the resulting bond stability.
-
SPDP 's pyridyldithiol group reacts with sulfhydryl groups to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress. The disulfide bond is cleavable by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the conjugated molecule under specific conditions.
General workflow for two-step heterobifunctional crosslinking.
Stability of the Conjugate
The stability of the resulting conjugate is a critical factor, particularly for in vivo applications like ADCs.
-
This compound and SMCC form highly stable, non-cleavable thioether bonds. This irreversible linkage is advantageous when a long-lasting connection is required. However, the stability of the maleimide-thiol linkage can be compromised by a retro-Michael reaction, especially in the presence of other thiols, potentially leading to deconjugation.
-
SPDP forms a cleavable disulfide bond. While this allows for controlled release, it also means the conjugate is susceptible to cleavage by endogenous reducing agents like glutathione, which is present in high concentrations within cells. This can be a desirable feature for drug delivery systems designed to release a payload inside the target cell. However, premature cleavage in the bloodstream can lead to off-target toxicity. The stability of the disulfide bond can be influenced by the steric hindrance around the bond.
Impact of the Spacer Arm
The spacer arm of a crosslinker influences the solubility, flexibility, and immunogenicity of the resulting conjugate.
-
This compound: The short PEG2 spacer is hydrophilic, which can improve the water solubility of the crosslinker and the final conjugate. This is particularly beneficial when working with hydrophobic biomolecules or payloads, as it can reduce aggregation and improve pharmacokinetic profiles. While longer PEG chains are known to reduce immunogenicity, the effect of a short PEG2 spacer is less pronounced.
-
SMCC: The cyclohexane-based hydrocarbon spacer is hydrophobic. While it provides rigidity and stability to the maleimide group, it can contribute to the overall hydrophobicity of the conjugate, potentially leading to aggregation and faster clearance from circulation, especially when conjugated to hydrophobic molecules.
-
SPDP: The propionate spacer is relatively short and does not significantly alter the hydrophilicity of the conjugate. The key feature is the disulfide bond, which dictates the cleavable nature of the linker.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
validation of ADC purity after conjugation with Acid-PEG2-NHS ester
The successful synthesis of an Antibody-Drug Conjugate (ADC) is a critical step in the development of these targeted therapeutics. Following the conjugation of a cytotoxic payload, such as one utilizing an Acid-PEG2-NHS ester linker, rigorous validation of the product's purity is paramount to ensure its safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of the most common analytical techniques employed for this purpose: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Key Quality Attributes of ADCs
The purity of an ADC is a multifaceted parameter. Key quality attributes that require thorough assessment after conjugation include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody is a critical parameter that directly influences the ADC's potency and therapeutic index.[1][2]
-
Distribution of Drug-Loaded Species: An ADC preparation is a heterogeneous mixture of antibodies with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8). Understanding this distribution is crucial for product characterization.[3]
-
Aggregate and Fragment Content: The conjugation process, particularly with hydrophobic payloads, can induce aggregation, which may impact efficacy and immunogenicity.[4][5] Fragmentation of the antibody must also be monitored.
-
Level of Unconjugated Antibody: The presence of unconjugated, "naked" antibodies can compete with the ADC for target binding, potentially reducing its overall effectiveness.
-
Free Drug Content: Residual, unconjugated cytotoxic drugs must be quantified and minimized to prevent off-target toxicity.
Comparative Analysis of Validation Methods
The selection of an appropriate analytical method, or more commonly a combination of orthogonal methods, is essential for a comprehensive assessment of ADC purity. Each technique offers distinct advantages and provides unique insights into the quality of the conjugate.
| Analytical Technique | Primary Application | Key Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | DAR determination and drug load distribution. | Resolves ADC species with different numbers of conjugated drugs based on hydrophobicity. | Analysis is performed under non-denaturing conditions, preserving the native structure of the ADC. | Mobile phases often contain high salt concentrations that can be corrosive to standard HPLC systems. May require mass spectrometry (MS) coupling for definitive peak identification. |
| Size Exclusion Chromatography (SEC) | Quantification of aggregates and fragments. | Separates molecules based on their hydrodynamic radius, allowing for the detection of high molecular weight species (aggregates) and low molecular weight species (fragments). | Standard and robust method for assessing a critical quality attribute that can affect safety and efficacy. | Hydrophobic interactions between the ADC and the stationary phase can sometimes lead to peak tailing and inaccurate quantification. |
| Reversed-Phase HPLC (RP-HPLC) | Orthogonal method for DAR determination and quantification of free drug. | Separates the light and heavy chains of the reduced ADC, allowing for the calculation of the average DAR. Can also be used to quantify residual unconjugated drug. | High-resolution separation. Mobile phases are often compatible with mass spectrometry. | Denaturing conditions (low pH and organic solvents) disrupt the native ADC structure. Not suitable for analyzing the intact ADC's heterogeneity. |
| SDS-PAGE | Qualitative assessment of conjugation and purity. | Visualizes the increase in molecular weight of the antibody heavy and light chains upon drug conjugation. Provides a general assessment of purity and the presence of fragments. | Simple, widely available technique for a quick assessment of conjugation success. | Low resolution, not quantitative, and provides limited information on DAR distribution and aggregation. |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable and comparable data. Below are representative workflows and methodologies for the key analytical techniques.
Hydrophobic Interaction Chromatography (HIC) Workflow
Caption: HIC workflow for ADC analysis.
Experimental Protocol for HIC:
-
Mobile Phase Preparation:
-
Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.
-
Filter both mobile phases through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for protein separations (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-50 µg of the prepared sample.
-
Data Analysis: Integrate the peak areas of the different drug-loaded species to calculate the average DAR and the percentage of each species. The weighted average DAR is calculated using the percentage peak area information and the drug load numbers.
Size Exclusion Chromatography (SEC) Workflow
Caption: SEC workflow for ADC analysis.
Experimental Protocol for SEC:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a phosphate-buffered saline (PBS) solution at pH 6.8-7.4. The addition of a small percentage of an organic solvent like isopropanol or acetonitrile may be necessary to reduce nonspecific interactions.
-
Chromatographic Conditions:
-
Column: A SEC column with appropriate pore size for separating monoclonal antibodies and their aggregates (e.g., Agilent AdvanceBio SEC).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Run Time: Typically 15-30 minutes.
-
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 10-50 µg of the prepared sample.
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments. Express the results as a percentage of the total peak area.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Workflow
Caption: RP-HPLC workflow for ADC analysis.
Experimental Protocol for RP-HPLC:
-
Sample Preparation (Reduction):
-
To a solution of the ADC (e.g., 1 mg/mL), add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for protein separations (e.g., a C4 or C8 column).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 20%) to a high percentage (e.g., 80%) over 30-60 minutes.
-
-
Injection: Inject the reduced sample.
-
Data Analysis: Integrate the peak areas of the unconjugated and conjugated light and heavy chains. The average DAR can be calculated based on the weighted peak area percentages of each species.
Conclusion
The validation of ADC purity after conjugation is a comprehensive process that requires the application of multiple, orthogonal analytical techniques. HIC and RP-HPLC are powerful tools for determining the drug-to-antibody ratio and the distribution of drug-loaded species, while SEC is the gold standard for assessing aggregation and fragmentation. SDS-PAGE serves as a valuable qualitative tool for confirming conjugation. By employing a combination of these methods, researchers and drug developers can gain a thorough understanding of their ADC's critical quality attributes, ensuring the development of safe and effective targeted therapies.
References
- 1. agilent.com [agilent.com]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide: The Advantages of Acid-PEG2-NHS Ester over Homobifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the intricate work of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final conjugate. This guide provides an objective, data-driven comparison between heterobifunctional linkers, exemplified by Acid-PEG2-NHS ester, and traditional homobifunctional crosslinkers. By elucidating the fundamental differences in their chemical reactivity and the resulting impact on the bioconjugation process, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications, such as the development of antibody-drug conjugates (ADCs), protein labeling, and surface modification.
Unveiling the Contestants: A Look at Chemical Structures and Reaction Mechanisms
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a polyethylene glycol (PEG) spacer.[1] Specifically, it contains a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a controlled, sequential conjugation of two different molecules. The integrated PEG spacer further imparts beneficial properties such as increased solubility and reduced immunogenicity.[]
Homobifunctional linkers , such as Disuccinimidyl suberate (DSS), feature two identical reactive groups, in this case, NHS esters, at both ends of a spacer arm.[3] This symmetrical nature leads to a one-step conjugation process where the linker reacts with the same functional group on the target molecule(s).
The fundamental difference in their reactivity profiles is a key determinant of their suitability for various bioconjugation applications. The heterobifunctional nature of this compound allows for a more controlled reaction, minimizing the formation of unwanted byproducts. In contrast, the use of homobifunctional linkers can lead to a mixture of products, including undesirable polymers, which often necessitates more rigorous purification.[1]
Head-to-Head Comparison: Performance and Physicochemical Properties
The distinct chemical natures of this compound and homobifunctional linkers translate into significant differences in their performance in bioconjugation experiments.
Control and Specificity: The Heterobifunctional Advantage
The primary advantage of this compound lies in its heterobifunctional design, which enables a controlled, two-step conjugation process. This sequential approach drastically reduces the likelihood of forming undesirable side products such as polymers or intramolecular crosslinks, which are common when using homobifunctional linkers.[1] This enhanced control leads to a more homogeneous and well-defined final product with a higher yield of the desired conjugate.
Quantitative Data Summary
| Feature | This compound (Heterobifunctional) | Homobifunctional Linker (e.g., DSS) |
| Reaction Control | High (Sequential addition of molecules) | Low (One-pot reaction) |
| Specificity | High (Two distinct reactive ends) | Low (Identical reactive ends) |
| Risk of Polymerization | Minimal | High |
| Product Homogeneity | High | Low |
| Purification Effort | Lower | Higher |
| Table 1: Comparison of Reaction Control and Specificity. |
| Property | This compound Conjugate | Homobifunctional Linker Conjugate |
| Solubility in Aqueous Media | High (due to hydrophilic PEG spacer) | Variable (depends on the hydrophobicity of the linker) |
| Tendency for Aggregation | Low (PEG provides a "shield") | Higher (hydrophobic linkers can promote aggregation) |
| Immunogenicity | Reduced (PEG can mask epitopes) | Unchanged or potentially increased |
| Table 2: Comparison of Physicochemical Properties of the Final Conjugate. |
Experimental Protocols
To provide a practical context for the comparison, the following are generalized protocols for bioconjugation using both types of linkers.
Protocol 1: Two-Step Conjugation with this compound
This protocol describes the conjugation of a primary amine-containing molecule (Molecule A) to a second molecule with a primary amine (Molecule B) using this compound.
Materials:
-
Molecule A (with primary amine)
-
Molecule B (with primary amine)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
Step 1: Activation of Molecule A with this compound
-
Dissolve Molecule A in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of this compound.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Purify the NHS-activated Molecule A-PEG conjugate using an appropriate method to remove excess linker.
Step 2: Conjugation to Molecule B
-
Dissolve the purified NHS-activated Molecule A-PEG conjugate in PBS (pH 7.4).
-
Add Molecule B to the solution at a 1:1 molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer.
-
Purify the final conjugate (Molecule A-PEG-Molecule B) using SEC to remove unreacted components.
Protocol 2: One-Step Conjugation with a Homobifunctional NHS Ester (e.g., DSS)
This protocol describes the crosslinking of a protein using DSS.
Materials:
-
Protein solution (1-10 mg/mL in PBS, pH 7.4)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare a stock solution of DSS in anhydrous DMSO (e.g., 25 mM).
-
Add the DSS stock solution to the protein solution to achieve the desired final concentration (typically 0.25-2 mM).
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analyze the reaction products by SDS-PAGE to observe the formation of crosslinked species.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for a typical bioconjugation experiment and the logical relationship between linker properties and desired outcomes.
Conclusion: A Clear Choice for Controlled and Efficient Bioconjugation
Furthermore, the integrated PEG spacer in linkers like this compound provides the added benefits of increased solubility, reduced aggregation, and lower immunogenicity of the final product. These are critical considerations in the development of therapeutic proteins and antibody-drug conjugates, where maintaining the stability and biological activity of the protein is paramount.
While homobifunctional linkers may have applications in specific contexts, such as studying protein-protein interactions or inducing polymerization, for the precise construction of well-defined bioconjugates, the advantages of this compound and other heterobifunctional PEG linkers are clear and compelling. Researchers and drug development professionals are encouraged to consider these advantages when designing their bioconjugation strategies to achieve optimal outcomes.
References
Navigating Bioconjugation: A Guide to the Stability of Acid-PEG2-NHS Ester Conjugates
In the landscape of bioconjugation, the stability of reagents is paramount to ensure reproducible and efficient outcomes. For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) esters are a cornerstone for modifying primary amines on proteins and other biomolecules. This guide provides an objective comparison of the stability of Acid-PEG2-NHS ester conjugates against other common alternatives, supported by experimental data, to aid in the selection of the most appropriate reagents for specific research needs.
Understanding this compound
This compound is a heterobifunctional crosslinker that possesses a carboxylic acid and an NHS ester, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] This PEG linker enhances the solubility and flexibility of the molecule.[1] The NHS ester reacts with primary amines to form stable amide bonds, a widely used strategy in bioconjugation.[3][] However, the reactivity of the NHS ester also makes it susceptible to hydrolysis in aqueous environments, a critical factor to consider during experimental design.
Comparative Stability of PEG-NHS Esters
The stability of PEG-NHS esters is significantly influenced by the nature of the ester linkage and the pH of the solution. Hydrolysis of the NHS ester is a competing reaction to the desired amidation, and its rate increases with pH. The half-life of the NHS ester is a key parameter for evaluating its stability.
A comparative analysis of the hydrolysis half-lives of various PEG-NHS esters at pH 8 and 25°C reveals significant differences in their stability. The data indicates that the structure of the linker arm adjacent to the NHS ester plays a crucial role in its hydrolytic stability. Aminolysis rates, the reaction with amines, are generally considered to parallel these hydrolysis rates.
| PEG-NHS Ester Linkage Type | Half-life (minutes) at pH 8, 25°C |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Data sourced from Laysan Bio. "mPEG2-NHS" is presented as a close structural analog to this compound for the purpose of this comparison.
As a general trend, the half-life of NHS esters decreases dramatically as the pH increases. For example, the half-life of a typical NHS ester can be 4-5 hours at pH 7, but this can drop to as low as 10 minutes at pH 8.6.
Comparison with Other Amine-Reactive Reagents
Beyond different PEG-NHS esters, other chemical moieties are employed for amine conjugation. A prominent alternative is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with NHS or its water-soluble analog, Sulfo-NHS.
| Reagent Class | Reaction Mechanism | Optimal pH | Stability of Reactive Intermediate |
| PEG-NHS Esters | Direct reaction with primary amines to form an amide bond. | 7.2 - 8.5 | Hydrolytically labile, especially at higher pH. Half-lives are in the range of minutes to hours depending on the specific ester and pH. |
| Carbodiimides (EDC) | Activates carboxyl groups to form a highly unstable O-acylisourea intermediate that reacts with primary amines. | 4.5 - 6.0 (activation) | The O-acylisourea intermediate is extremely unstable in aqueous solution and prone to rapid hydrolysis. |
| Carbodiimides (EDC) + NHS/Sulfo-NHS | Two-step reaction where EDC activates carboxyl groups, which then react with NHS to form a more stable, amine-reactive NHS ester. | 4.5 - 6.0 (activation), 7.2 - 8.0 (coupling) | The NHS ester intermediate is significantly more stable than the O-acylisourea intermediate, allowing for a two-step conjugation procedure. |
Experimental Protocols
Protocol for Determining the Hydrolysis Rate of an NHS Ester
This protocol describes a general method to determine the stability of an NHS ester in an aqueous buffer by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
NHS ester compound (e.g., this compound)
-
Amine-free buffer of desired pH (e.g., 0.1 M sodium phosphate buffer)
-
Anhydrous DMSO or DMF for initial stock solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Equilibrate the buffer to the desired temperature (e.g., 25°C) in a cuvette.
-
Initiate the hydrolysis by adding a small volume of the NHS ester stock solution to the buffer in the cuvette. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).
-
Immediately begin monitoring the absorbance at 260 nm at regular time intervals.
-
Continue data collection until the absorbance reaches a plateau, indicating the complete hydrolysis of the NHS ester.
-
Calculate the half-life (t½) by plotting the natural logarithm of the change in absorbance versus time. The slope of the linear portion of this plot will be equal to the negative of the rate constant (k). The half-life can then be calculated using the equation: t½ = 0.693 / k.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Competing hydrolysis reaction of an NHS ester.
Caption: The competition between aminolysis and hydrolysis.
Caption: Workflow for assessing NHS ester stability.
References
A Researcher's Guide to Validating Labeled Protein Activity: A Comparative Look at Functional Assays
For researchers, scientists, and drug development professionals, ensuring that a label attached to a protein for detection or purification doesn't compromise its biological activity is a critical step. Attaching molecules like fluorophores or biotin can potentially interfere with a protein's structure and, consequently, its function. Therefore, it is imperative to perform functional assays to confirm that the labeled protein behaves similarly to its unlabeled counterpart.[1] This guide provides a comparative overview of common functional assays used to validate the activity of labeled proteins, supported by experimental data and detailed protocols.
Comparison 1: Fluorescently Labeled Growth Factor Activity
Scenario: A researcher has labeled Epidermal Growth Factor (EGF) with a fluorescent dye (e.g., Alexa Fluor™ 488) to visualize its binding and internalization into cancer cells. Before proceeding, they must validate that the labeled EGF can still effectively bind to its receptor (EGFR) and trigger downstream signaling. A key measure of this is the phosphorylation of EGFR upon binding.
Assay: Cell-Based ELISA for EGFR Phosphorylation. This assay measures the dose-dependent phosphorylation of EGFR in cells treated with either labeled or unlabeled EGF. The half-maximal effective concentration (EC50) is a key parameter for comparison.
Data Presentation: Labeled vs. Unlabeled EGF Activity
| Parameter | Unlabeled EGF | Alexa Fluor™ 488-EGF | Fold Difference |
| EC50 for EGFR Phosphorylation | ~0.5 ng/mL (80 pM) | ~0.6 ng/mL (97 pM) | ~1.2 |
Note: Data are representative values compiled from literature. Studies show that fluorescently labeled EGF remains active in binding and activating the receptor kinase.[2][3] Low picomolar to nanomolar concentrations are effective, with maximal phosphorylation effects often seen around 1 ng/mL.[4][5] The minor difference in EC50 is generally considered acceptable, indicating the label does not significantly impair function.
Experimental Protocol: Cell-Based ELISA for EGFR Phosphorylation
This protocol outlines the key steps for a cell-based ELISA to determine the EC50 of EGF-induced EGFR phosphorylation.
-
Cell Seeding: Seed A431 cells (a human cancer cell line with high EGFR expression) into a 96-well plate at a density of 20,000 to 30,000 cells per well and incubate overnight.
-
Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
Stimulation: Prepare serial dilutions of both unlabeled EGF and Alexa Fluor™ 488-EGF. Treat the serum-starved cells with the different concentrations of EGF for 10-15 minutes at 37°C. Include an untreated control well.
-
Fixation and Permeabilization: Remove the treatment media and wash the cells with ice-cold Tris-Buffered Saline (TBS). Fix the cells by adding 100 µL of Fixing Solution for 20 minutes at room temperature.
-
Quenching: Wash the plate and add 200 µL of Quenching Buffer for 20 minutes to minimize background signal.
-
Blocking: Wash the plate and add 200 µL of Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) to the wells and incubate overnight at 4°C. In parallel wells, use an antibody for total EGFR for normalization.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1.5 hours at room temperature.
-
Detection: Wash the plate and add 50 µL of a colorimetric HRP substrate (e.g., TMB). Allow the color to develop for 30 minutes in the dark.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal. Plot the normalized signal against the logarithm of the EGF concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Visualization of Key Processes
Caption: Simplified EGFR signaling pathway initiated by ligand binding.
Caption: Workflow for the cell-based EGFR phosphorylation ELISA.
Comparison 2: Biotinylated Antibody Antigen Binding
Scenario: A therapeutic monoclonal antibody, Trastuzumab, which targets the HER2 receptor, has been biotinylated for use in a sensitive immunoassay. It is crucial to confirm that the biotin label does not hinder its binding affinity to the HER2 antigen.
Assay: Surface Plasmon Resonance (SPR). SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic data such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Data Presentation: Labeled vs. Unlabeled Antibody Affinity
| Parameter | Unlabeled Trastuzumab | Biotinylated Trastuzumab | Fold Difference |
| Affinity (KD) to HER2 | ~5.0 nM | ~7.5 nM | ~1.5 |
Note: Data are representative values compiled from literature. A KD of 5 nM is a commonly cited affinity for the Trastuzumab-HER2 interaction. An SPR analysis of a Trastuzumab biosimilar binding to biotinylated HER2 showed a KD of 7.49 nM. The small difference indicates that biotinylation has a minimal effect on the high-affinity interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
This protocol describes a typical workflow for analyzing the binding kinetics of a biotinylated antibody.
-
Chip Preparation: Select a sensor chip suitable for capturing biotinylated molecules (e.g., a streptavidin-coated chip).
-
Ligand Immobilization:
-
Equilibrate the chip surface with running buffer (e.g., HBS-EP).
-
Inject the biotinylated Trastuzumab over one flow cell (the active channel) to allow its capture by the streptavidin surface. The amount captured should be optimized to avoid mass transport limitations.
-
A reference flow cell is left with only streptavidin to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the soluble HER2 extracellular domain (the analyte) in running buffer, typically ranging from low nanomolar to high nanomolar concentrations.
-
Inject each concentration of HER2 over both the active and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 120 seconds).
-
Include a zero-concentration (buffer only) injection for double referencing.
-
-
Regeneration: If the interaction is reversible, inject a regeneration solution (e.g., low pH glycine) to remove the bound HER2, preparing the surface for the next analyte injection. The strong streptavidin-biotin bond ensures the antibody remains captured.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Subtract the signal from the buffer-only injection (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (ka), dissociation rate (kd), and the affinity constant (KD = kd/ka).
-
Visualization of Key Processes
Caption: Principle of SPR for analyzing biotinylated antibody binding.
Caption: Experimental workflow for a multi-cycle kinetics SPR assay.
Conclusion
Validating the functional integrity of labeled proteins is a non-negotiable step in research and drug development. By employing appropriate functional assays, such as cell-based phosphorylation ELISAs and Surface Plasmon Resonance, researchers can quantitatively compare the activity of labeled proteins to their unlabeled counterparts. This ensures that the data obtained using these valuable reagents accurately reflects the protein's true biological role. The choice of assay will ultimately depend on the specific protein, its function, and the biological question being addressed.
References
- 1. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Molecule Imaging and Fluorescence Lifetime Imaging Microscopy Show Different Structures for High- and Low-Affinity Epidermal Growth Factor Receptors in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth stimulation of A431 cells by epidermal growth factor: identification of high-affinity receptors for epidermal growth factor by an anti-receptor monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 5. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Hydrophilicity of PEGylated Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Polyethylene Glycol (PEG) linkers is a cornerstone strategy in modern drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilicity of these linkers is a critical attribute that significantly influences the solubility, stability, pharmacokinetic profile, and overall therapeutic efficacy of a bioconjugate. This guide provides an objective comparison of the hydrophilicity of different PEGylated linkers, supported by experimental data, to aid in the selection of the optimal linker for specific research and development applications.
The Significance of Hydrophilicity in PEGylated Linkers
PEG linkers, composed of repeating ethylene oxide units, impart a hydrophilic character to conjugated molecules. This is particularly crucial when working with hydrophobic drug payloads, which are common in ADC development. The key advantages of utilizing hydrophilic PEG linkers include:
-
Enhanced Solubility: PEG linkers can significantly improve the aqueous solubility of hydrophobic drugs, preventing aggregation and enabling formulation for intravenous administration.[1][2]
-
Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the conjugate, which can increase its hydrodynamic radius.[2] This increased size reduces renal clearance, leading to a longer circulation half-life and prolonged systemic exposure of the therapeutic agent.[1]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG hydration shell can mask the bioconjugate from the immune system, reducing the likelihood of an immunogenic response.[1]
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, hydrophilic linkers can enable the attachment of a higher number of drug molecules to an antibody, potentially leading to enhanced potency.
Comparative Analysis of PEG Linker Hydrophilicity
The hydrophilicity of a PEG linker is primarily influenced by its length (the number of ethylene glycol units) and its architecture (linear versus branched). While direct measurements of hydrophilicity for isolated linkers, such as the partition coefficient (LogP), are not always readily available in comparative literature, the in-vivo performance of bioconjugates featuring different linkers serves as a strong indicator of their relative hydrophilicity and effective hydrodynamic volume.
Impact of Linear PEG Linker Length on ADC Clearance
A key indicator of a PEGylated conjugate's hydrophilicity and hydrodynamic size is its rate of clearance from systemic circulation. A lower clearance rate generally correlates with a larger hydrodynamic volume and increased hydrophilicity. The following table summarizes data from a study that systematically evaluated the effect of discrete PEG linker length on the clearance of an antibody-drug conjugate with a drug-to-antibody ratio (DAR) of 8 in rats.
Table 1: Effect of Linear PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
As the data illustrates, increasing the length of the linear PEG linker from PEG2 to PEG8 results in a progressive decrease in the ADC clearance rate. This suggests an increase in the conjugate's hydrodynamic radius and/or hydrophilicity, leading to a longer circulation time. Interestingly, a plateau is reached at PEG8, with longer linkers such as PEG12 and PEG24 showing a minimal additional impact on clearance in this specific study.
Comparison of Linear vs. Branched PEG Linker Architecture
The architecture of the PEG linker also plays a significant role in modulating the properties of a bioconjugate. A study comparing a linear 24-unit PEG linker with a branched (pendant) linker consisting of two 12-unit PEG chains on a trastuzumab-DM1 conjugate (DAR 8) revealed significant differences in their pharmacokinetic profiles.
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance Rate (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)₂) | Low |
| Data adapted from a study on trastuzumab-DM1 conjugates. |
The ADC featuring the branched pendant PEG linker (P-(PEG12)₂) exhibited a significantly lower clearance rate compared to the ADC with the linear L-PEG24 linker. This suggests that a branched or pendant configuration can more effectively shield the hydrophobic payload, leading to a greater effective hydrodynamic volume and improved pharmacokinetics, particularly for ADCs with a high drug load.
Experimental Methodologies
The following sections provide detailed protocols for key experiments used to characterize the hydrophilicity and related properties of PEGylated linkers and their conjugates.
Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
Hydrophobic Interaction Chromatography is a powerful analytical technique used to separate and characterize proteins and their conjugates based on differences in their surface hydrophobicity. In the context of ADCs, HIC can be used to determine the drug-to-antibody ratio (DAR) distribution, as the addition of each hydrophobic drug-linker moiety increases the overall hydrophobicity of the antibody.
Protocol for HIC-HPLC Analysis of ADCs:
-
System Preparation:
-
Utilize an HPLC system, preferably with a bio-inert flow path to prevent corrosion from the high-salt mobile phases.
-
Equip the system with a UV detector for monitoring at 280 nm.
-
Use a HIC column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): Prepare a solution of 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate buffer, pH 6.0.
-
Mobile Phase B (Low Salt): Prepare a solution of 25 mM Sodium Phosphate buffer, pH 6.0, containing 25% (v/v) isopropanol.
-
Filter both mobile phases through a 0.22 µm filter before use.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 0.8 mL/min
-
Gradient:
-
Start with a high percentage of Mobile Phase A to promote binding of the ADC to the stationary phase.
-
Apply a linear gradient to decrease the concentration of Mobile Phase A and increase the concentration of Mobile Phase B. This will elute the ADC species in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.).
-
A typical gradient might run from 0% to 100% Mobile Phase B over 20-30 minutes.
-
-
Detection: Monitor the absorbance at 280 nm.
-
-
Sample Preparation and Analysis:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in a buffer such as PBS.
-
Inject an appropriate volume (e.g., 20 µL) onto the column.
-
Analyze the resulting chromatogram. Each peak corresponds to a different DAR species, with higher DAR species having longer retention times. The relative area of each peak can be used to determine the distribution of drug loading.
-
Caption: Workflow for ADC hydrophobicity analysis using HIC.
Sessile Drop Contact Angle Goniometry
Contact angle measurement is a surface-sensitive technique used to quantify the wettability of a solid surface by a liquid. A lower contact angle with water indicates a more hydrophilic surface. This method can be applied to surfaces functionalized with different PEG linkers to directly compare their hydrophilicity.
Protocol for Sessile Drop Contact Angle Measurement:
-
Substrate Preparation:
-
Prepare a smooth, clean, and uniform solid substrate (e.g., silicon wafer, gold-coated slide).
-
Functionalize the substrate surface with the desired PEG linker to create a self-assembled monolayer (SAM). Ensure complete and uniform coverage.
-
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Ensure the instrument is placed on a vibration-free table in a controlled environment (temperature and humidity).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Measurement Procedure:
-
Place the PEG-functionalized substrate on the sample stage and ensure it is level.
-
Fill the dispenser with high-purity deionized water.
-
Carefully dispense a small droplet of water (e.g., 2-5 µL) onto the surface of the substrate.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
-
Data Analysis:
-
Use the instrument's software to analyze the captured image.
-
The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape and determine the angle at the three-phase (solid-liquid-gas) contact point.
-
Record the static contact angle. For more comprehensive analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value. A lower average contact angle indicates greater hydrophilicity.
-
References
A Head-to-Head Battle for Bioconjugation: Acid-PEG2-NHS Ester vs. TFP Ester
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of reactive chemistry is paramount. The success of creating stable and functional protein-drug conjugates, antibody-fluorophore adducts, or surface-immobilized biomolecules hinges on the efficiency and reliability of the chosen crosslinker. Among the arsenal of amine-reactive reagents, N-hydroxysuccinimide (NHS) esters have long been the workhorse. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters presents a compelling alternative, promising enhanced stability and superior performance in aqueous environments. This guide provides an objective, data-driven comparison of Acid-PEG2-NHS ester and TFP ester to inform your bioconjugation strategy.
At their core, both Acid-PEG2-NHS and TFP esters are designed to react with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond. The fundamental difference lies in the leaving group that is displaced during the reaction: N-hydroxysuccinimide for NHS esters and 2,3,5,6-tetrafluorophenol for TFP esters. This seemingly subtle distinction has significant implications for the reagent's stability, particularly its susceptibility to hydrolysis, a competing reaction that can dramatically reduce conjugation efficiency.
Performance Under Pressure: A Quantitative Comparison
The primary advantage of TFP esters over their NHS counterparts is their significantly greater resistance to hydrolysis, especially at the neutral to basic pH conditions typically required for efficient amine labeling.[1][2][3] This increased stability translates to a longer half-life in aqueous buffers, providing a wider window for the conjugation reaction to occur and leading to more consistent and reproducible results.
| Parameter | This compound | TFP Ester | Reference(s) |
| Reaction Target | Primary amines (-NH2) | Primary amines (-NH2) | [1][4] |
| Bond Formed | Amide | Amide | |
| Optimal pH Range | 7.2 - 8.5 | 7.5 - 9.0 | |
| Solubility | PEG spacer enhances water solubility | Generally more hydrophobic, may require organic co-solvents |
Hydrolytic Stability: The TFP Ester Advantage
A key performance indicator for amine-reactive reagents is their stability in aqueous solution. Hydrolysis of the ester renders it inactive and unable to participate in the desired conjugation reaction. Experimental data demonstrates the superior stability of TFP esters compared to NHS esters, particularly as the pH increases.
| pH | Half-life of NHS Ester | Half-life of TFP Ester | Reference(s) |
| 7.0 | ~4-5 hours (at 0°C) | ~7.6 - 9.5 hours (at RT) | |
| 8.0 | ~1 hour (at RT) | ~3 hours (at RT) | |
| 8.6 | ~10 minutes (at 4°C) | Significantly longer than NHS ester | |
| 10.0 | ~1 minute (at RT) | ~10 minutes (at RT) |
Note: The data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
This enhanced stability of the TFP ester at higher pH allows for more efficient labeling of primary amines, which are more nucleophilic in their deprotonated state at basic pH.
Conjugation Efficiency: A Higher Degree of Labeling
The increased stability of TFP esters directly impacts their conjugation efficiency. With a lower rate of hydrolysis, more of the TFP ester remains active in solution to react with the target biomolecule, often resulting in a higher degree of labeling (DOL) compared to NHS esters under similar reaction conditions.
While direct quantitative comparisons of DOL are often application-specific, qualitative data from a technical note by Invitrogen (now Thermo Fisher Scientific) illustrates that a TFP ester of Alexa Fluor 488 achieves a higher degree of labeling on goat anti-mouse IgG antibody over time compared to the corresponding NHS ester. This suggests that for a given molar ratio of reagent to protein, TFP esters can yield a more extensively labeled conjugate.
Visualizing the Chemistry: Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and a general experimental workflow for bioconjugation with both esters.
Caption: Chemical reaction of NHS and TFP esters with primary amines.
Caption: General workflow for bioconjugation with amine-reactive esters.
Experimental Protocols
The following are generalized protocols for labeling a protein with this compound and a generic TFP ester. It is crucial to optimize the reaction conditions, including the molar excess of the ester, for each specific application.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration that is 10-20 times higher than the desired final reaction concentration.
-
Initiate the Labeling Reaction: Add the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. If the attached molecule is light-sensitive, protect the reaction from light.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted labeling reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by spectrophotometry (if the label has a distinct absorbance) or other appropriate methods.
Protocol 2: Protein Labeling with TFP Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer), pH 7.5-9.0
-
TFP ester
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Initiate the Labeling Reaction: Add the TFP ester stock solution to the protein solution. A 5- to 15-fold molar excess of the TFP ester to the protein can be used as a starting point.
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Purify the protein conjugate using a desalting column or dialysis to remove excess reagent and byproducts.
-
Characterize the Conjugate: Determine the DOL using an appropriate analytical method.
Conclusion: Making an Informed Choice
The selection between an this compound and a TFP ester for bioconjugation is a critical decision that should be guided by the specific requirements of the experiment.
Choose this compound when:
-
You are working with well-established protocols and have optimized conditions for NHS ester chemistry.
-
Your bioconjugation can be performed rapidly and at a pH closer to neutral, minimizing the impact of hydrolysis.
-
The enhanced water solubility provided by the PEG2 spacer is a key requirement for your application.
Choose TFP ester when:
-
You require higher conjugation efficiency and a higher degree of labeling.
-
Your reaction conditions necessitate a higher pH to maximize the nucleophilicity of the target amines.
-
Reproducibility and a wider reaction time window are critical for your experimental success.
-
You are working with precious or limited quantities of your biomolecule, where maximizing the yield of the conjugate is essential.
References
The Efficacy and Application of Acid-PEG2-NHS Ester in Bioconjugation: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. Among the diverse array of available reagents, Acid-PEG2-NHS ester has emerged as a versatile and efficient heterobifunctional linker. This guide provides a comprehensive literature review of its applications and efficacy, offering a comparative analysis against alternative crosslinkers, supported by experimental data and detailed protocols.
This compound is a molecule featuring a carboxylic acid at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected by a two-unit polyethylene glycol (PEG) spacer.[1] This unique architecture allows for the sequential and controlled conjugation of two different molecules. The NHS ester reacts efficiently with primary amines, commonly found on proteins and peptides, while the carboxylic acid can be coupled to other nucleophiles.[1] The short PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments and reduces steric hindrance, thereby improving reaction efficiency.[1][2]
Performance Comparison: The Advantage of a PEG Spacer
While direct quantitative comparisons of this compound with other linkers are not abundant in the literature, studies on analogous PEGylated crosslinkers provide valuable insights into the benefits of the PEG spacer. For instance, a comparative study of the PEGylated crosslinker BS(PEG)2 against its non-PEGylated counterpart, BS3, in cross-linking mass spectrometry (XL-MS) for protein structure analysis, highlights the superior performance of the PEGylated version.
The inclusion of the PEG spacer in BS(PEG)2 led to a significant increase in the number of identified cross-linked peptide pairs, particularly inter-domain cross-links, which are crucial for understanding protein dynamics. This enhanced performance is attributed to the increased hydrophilicity and flexibility conferred by the PEG chain, allowing the crosslinker to access a wider range of lysine residues on the protein surface.
| Crosslinker | Protein | Number of Unique Cross-linked Peptide Pairs | Reference |
| BS(PEG)2 | PTEN | 35 | Jackson et al. |
| BS3/DSS | PTEN | Significantly fewer than BS(PEG)2 | Jackson et al. |
| BS(PEG)2 | Maltose Binding Protein | More than BS3 | Jackson et al. |
| BS3 | Maltose Binding Protein | Fewer than BS(PEG)2 | Jackson et al. |
Key Applications of this compound
The unique properties of this compound make it a valuable tool in a variety of bioconjugation applications:
-
Protein and Peptide Modification: The NHS ester functionality allows for the straightforward labeling of proteins and peptides with various molecules, including fluorescent dyes, biotin, or other reporter tags.[2]
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can serve as a linker to attach cytotoxic drugs to monoclonal antibodies. The PEG spacer can improve the solubility and pharmacokinetic profile of the resulting ADC.
-
Surface Modification: The carboxylic acid group can be used to immobilize proteins or other molecules onto surfaces for applications such as biosensors and immunoassays.
-
Dual and Orthogonal Conjugation: The heterobifunctional nature of the linker allows for sequential, site-specific modifications without cross-reactivity between the two functional groups.
Experimental Protocols
Below are detailed methodologies for key experiments involving NHS ester chemistry, which are directly applicable to the use of this compound.
Protocol 1: General Protein Labeling with an NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent by using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Preparation
Step 1: Antibody Modification with this compound
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Reagents: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).
-
Conjugation: Add a calculated molar excess of the this compound solution to the mAb solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the modified antibody using a desalting column to remove unreacted linker. The antibody is now functionalized with a carboxylic acid group via the PEG2 spacer.
Step 2: Drug Conjugation to the Modified Antibody
Materials:
-
Carboxylic acid-functionalized antibody from Step 1
-
Amine-containing drug molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: In the activation buffer, react the carboxylic acid-functionalized antibody with EDC and Sulfo-NHS for 15-30 minutes at room temperature to form a stable Sulfo-NHS ester.
-
Drug Coupling: Add the amine-containing drug molecule to the activated antibody solution. Adjust the pH to 7.2-7.5 with the coupling buffer.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding the quenching solution.
-
Purification: Purify the final ADC using an appropriate chromatography method to remove unconjugated drug and other reagents.
Visualizing Workflows and Pathways
To better illustrate the processes and applications described, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a highly effective heterobifunctional crosslinker with broad applications in bioconjugation. Its key advantages, stemming from the presence of a short, hydrophilic PEG spacer, include enhanced solubility, reduced steric hindrance, and the ability to perform controlled, sequential conjugations. While more direct comparative studies with quantitative efficacy data are needed, the available literature and analogous studies strongly support its utility in protein modification, ADC development, and other advanced bioconjugation strategies. The provided protocols and workflows serve as a practical guide for researchers looking to employ this versatile reagent in their work.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Acid-PEG2-NHS Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Acid-PEG2-NHS ester, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects eyes from potential splashes of the chemical, which can cause serious eye irritation.[1] |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile). Double gloving is recommended.[2] | Prevents skin contact, which can cause irritation. Change gloves frequently, especially if contaminated. |
| Body Protection | Laboratory coat or a disposable, fluid-resistant gown with long sleeves. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator (e.g., N95) may be necessary if handling powders outside a containment device or if dust is generated. | Minimizes inhalation of the powder, which may cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear, step-by-step operational plan is essential for consistent and safe handling of this compound.
1. Preparation and Weighing:
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is moisture-sensitive.
-
When weighing, handle the powder carefully with a spatula to avoid generating dust.
2. Dissolving the Compound:
-
This compound is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Add the solvent to the powder slowly to prevent splashing.
-
Avoid preparing stock solutions for storage, as the NHS ester moiety readily hydrolyzes and loses its reactivity.
3. Reaction and Quenching:
-
When performing reactions, avoid buffers that contain primary amines (e.g., Tris or glycine) as they will compete with the intended reaction. Phosphate-buffered saline (PBS) is a suitable alternative.
-
After the reaction is complete, any unreacted NHS ester can be quenched using a buffer containing primary amines, such as Tris-buffered saline (TBS) or glycine.
4. Post-Handling:
-
Clean the work area and any equipment used.
-
Properly doff and dispose of all contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of unused this compound in accordance with local, state, and federal regulations for non-hazardous chemical waste. While polyethylene glycol itself is considered biodegradable and not hazardous, it's important to avoid releasing it into wastewater systems.
-
Contaminated Labware:
-
Glassware: Rinse with a suitable solvent. The rinsed glassware can then be disposed of as regular laboratory glass waste. The solvent rinse should be collected and disposed of as hazardous waste.
-
Plasticware: Dispose of as hazardous waste in a designated sharps or waste container.
-
-
Contaminated PPE: All contaminated PPE, including gloves and gowns, must be disposed of as hazardous waste in a designated, labeled container.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
